Creatine Nitrate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.HNO3/c1-7(4(5)6)2-3(8)9;2-1(3)4/h2H2,1H3,(H3,5,6)(H,8,9);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSCHHMCRIMBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89695-59-0 | |
| Record name | Creatine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089695590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Creatine Nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XGV09LL9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Creatine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for creatine nitrate, a popular ingredient in the sports nutrition and pharmaceutical industries. The document details optimized reaction conditions, purification protocols, and analytical quality control measures, presenting quantitative data in structured tables for easy comparison and including detailed experimental workflows.
Introduction to this compound
This compound (C₄H₁₀N₄O₅) is a salt formed from creatine and nitric acid.[1] It has gained attention for its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate.[2] The synthesis of high-purity this compound is crucial to ensure its safety and efficacy, as improper manufacturing processes can lead to the formation of undesirable byproducts.[3] This guide will explore the prevalent methods for its synthesis and purification, with a focus on producing a final product suitable for research and pharmaceutical applications.
Synthesis of this compound
The primary route for synthesizing this compound involves the reaction of creatine or creatine monohydrate with nitric acid in an aqueous solution.[2][4] Temperature control during the reaction is a critical parameter that significantly impacts the purity and yield of the final product.[3]
Low-Temperature Synthesis Method
A patented low-temperature synthesis method has been shown to produce high-purity this compound with minimal byproduct formation.[3] This process is designed to prevent the degradation of creatine and the formation of impurities such as creatinine, creatine dinitrate, and trinitrate.[3]
-
Reactant Preparation: In a temperature-controlled reactor, create a suspension by mixing creatine monohydrate with deionized water in a mass ratio of approximately 1:1.2 to 1:1.4.[1]
-
Initial Cooling: Cool the suspension to a temperature below 20°C with continuous stirring.[3]
-
Nitric Acid Addition: Slowly add nitric acid (65-68% concentration) to the cooled suspension. The molar ratio of nitric acid to creatine monohydrate should be maintained between 1:1 and 1.05:1.[3]
-
Reaction Temperature Control: Carefully control the reaction temperature to not exceed 40°C. The exothermic nature of the reaction requires efficient cooling to prevent localized overheating.[3]
-
Reaction Completion and Filtration: Continue stirring until the reaction mixture clarifies, indicating the formation of soluble this compound. The reaction is typically held at 35-40°C. Once clarified, filter the solution to remove any insoluble impurities.[3]
-
Crystallization: Cool the filtrate to below 5°C over a period of 0.5 to 1.5 hours with continuous stirring to induce crystallization.[3]
-
Crystal Maturation: Allow the crystals to mature by letting the mixture stand for 0.5 to 1.5 hours at the low temperature.[3]
-
Isolation: Separate the this compound crystals from the mother liquor via centrifugation.[3]
-
Drying: Dry the wet crystals under reduced pressure at a temperature below 55°C for 5-7 hours to obtain the final product.[3] The mother liquor can be recycled for subsequent batches to improve overall yield and reduce waste.[3]
High-Temperature Synthesis Method (Comparative Example)
Historically, higher reaction temperatures have been employed, but this often leads to the formation of significant impurities.[3]
-
Reaction Setup: Heat a mixture of anhydrous creatine and water to 90-100°C.[3]
-
Nitric Acid Addition: Add nitric acid to the heated mixture.
-
Cooling and Isolation: Cool the reaction mixture to induce crystallization and isolate the crude product.
-
Recrystallization: The crude product from this high-temperature method often requires recrystallization from water to improve purity.[4]
-
Drying: Dry the recrystallized product at 70-85°C.[3]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Low-Temperature Method | High-Temperature Method (Comparative) |
| Starting Material | Creatine Monohydrate | Anhydrous Creatine |
| Reaction Temperature | < 40°C | 90 - 100°C |
| Purity (without recrystallization) | 99.8%[3] | 95.5% (with significant impurities)[3] |
| Yield | > 83.8%[3] | < 50% (before recrystallization)[3] |
| Key Impurities | Creatinine < 30 PPM, no detectable dinitrate or trinitrate[3] | Creatinine up to 15,000 PPM, presence of dinitrate and trinitrate[3] |
Purification of this compound
Purification is a critical step to ensure the final product meets the stringent purity requirements for its intended applications. The choice of purification method depends on the impurity profile of the crude product.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The solubility of creatine and its salts is temperature-dependent, which is leveraged in this process.[5]
-
Solvent Selection: While water is a common solvent for the recrystallization of creatine compounds, mixed solvent systems can also be employed.[4][6] For creatine monohydrate, water-ethanol mixtures have been studied to optimize crystallization.[7] The ideal solvent should dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities should remain soluble at the lower temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Cooling: Slowly cool the saturated solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
-
Isolation and Drying: Isolate the purified crystals by filtration or centrifugation and dry them under appropriate conditions (e.g., vacuum drying at a temperature that does not cause degradation).[2]
Chromatographic Methods
For the removal of closely related impurities, chromatographic techniques can be employed.
IEC is a suitable method for separating ionic compounds like this compound.[8][9] Anion exchange chromatography can be used to remove anionic impurities, or cation exchange for cationic impurities. The stationary phase consists of a resin with charged functional groups that interact with the charged molecules in the sample.[8] Elution is typically achieved by changing the pH or ionic strength of the mobile phase.
HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[10][11] Since creatine and its derivatives are polar, HILIC is a promising method for their purification.[12][13] The stationary phase is polar (e.g., silica or a bonded polar phase), and the mobile phase is a mixture of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water).[11]
Analytical Methods for Quality Control
To ensure the purity and identity of the synthesized this compound, a robust analytical quality control program is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is required.[14]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15] For enhanced retention of polar analytes, a porous graphitic carbon column can also be effective.[16]
-
Mobile Phase: A typical mobile phase for creatine analysis is an aqueous buffer, such as 0.045 M ammonium sulfate in water or a phosphate buffer, sometimes with a small percentage of an organic modifier like acetonitrile.[14][15]
-
Detection: The UV detector is typically set to a wavelength between 205 nm and 220 nm.[15][17]
-
Standard Preparation: Prepare standard solutions of this compound, creatine, and potential impurities (e.g., creatinine) of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or water to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curves generated from the standards.
Mandatory Visualizations
References
- 1. This compound | 89695-59-0 | Benchchem [benchchem.com]
- 2. nxydxbchem.com [nxydxbchem.com]
- 3. CN104693073A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. CN102391157A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6399819B1 - Process for purifying creatine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrate Removal Using Ion Exchange Resin | Ecolab [purolite.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction chromatography coupled to tandem mass spectrometry as a method for simultaneous determination of guanidinoacetate and creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of cyclocreatine in mouse and rat plasma using hydrophilic-interaction ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Creatine Nitrate (CAS No. 89695-59-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine nitrate, identified by CAS number 89695-59-0, is a salt formed from creatine and nitric acid. This compound has garnered interest in the fields of sports nutrition and pharmaceutical development due to its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below. There is some discrepancy in the literature regarding its molecular formula and weight; however, the most reliable data suggests it is a salt of one molecule of creatine and one molecule of nitric acid.[1][2]
| Property | Value | Reference |
| CAS Number | 89695-59-0 | [1] |
| Molecular Formula | C4H10N4O5 | [1] |
| Molecular Weight | 194.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | ~100 g/L at 20°C | |
| Melting Point | Not available | |
| Composition | Approximately 67% creatine and 33% nitrate by mass. | [1] |
Synthesis and Characterization
Synthesis Protocol
This compound is typically synthesized via the reaction of creatine monohydrate with nitric acid. A general experimental protocol is as follows:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add water and creatine monohydrate. Stir the mixture at a temperature below 20°C to form a suspension.[3]
-
Addition of Nitric Acid: Slowly add nitric acid to the suspension. The molar ratio of nitric acid to creatine monohydrate should be approximately 1:1 to 1.05:1.[3] It is crucial to control the reaction temperature and keep it below 40°C to prevent the formation of impurities such as creatinine, creatine dinitrate, and trinitrate.[3]
-
Clarification and Filtration: Continue stirring until the reaction mixture becomes a clear solution. Filter the solution to remove any undissolved particles.[3]
-
Crystallization: Cool the filtrate to below 5°C over a period of 0.5 to 1.5 hours with continuous stirring to induce crystallization.[3]
-
Isolation and Drying: The resulting this compound crystals are isolated by centrifugation. The wet crystals are then dried under reduced pressure at a temperature below 55°C for 5-7 hours to yield the final product.[3]
Synthesis workflow for this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities such as creatinine. A general HPLC method is described below:
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mmol/L sodium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile. |
| Detection | UV detection at approximately 210-220 nm. |
| Flow Rate | Typically 0.8 to 1.5 mL/min. |
| Temperature | Column temperature maintained at 25°C. |
| Sample Preparation | The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system. |
Biological Signaling Pathways
The biological effects of this compound are understood as the combined, yet separate, actions of its constituent parts: creatine and nitrate. There is currently no scientific evidence to suggest a unique signaling pathway for the intact this compound salt.
Creatine Pathway
Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its primary function is mediated through the phosphocreatine (PCr) system.
Creatine's role in energy metabolism and anabolic signaling.
Nitrate Pathway
Dietary nitrate, upon ingestion, is converted to nitrite by oral bacteria. This nitrite is then reduced to nitric oxide (NO) in the acidic environment of the stomach and in the bloodstream. Nitric oxide is a potent vasodilator and signaling molecule.
The metabolic pathway of dietary nitrate to nitric oxide.
Stability
The stability of creatine in aqueous solution is pH-dependent. It is most stable in neutral to slightly alkaline conditions. In acidic environments, creatine can undergo intramolecular cyclization to form creatinine, its inactive byproduct. While specific stability studies on this compound are limited, its aqueous solutions are expected to be acidic, which may influence its stability over time. For optimal stability, this compound should be stored in a cool, dry place.
Conclusion
This compound is a compound with enhanced aqueous solubility compared to creatine monohydrate. Its biological effects are attributable to the independent actions of creatine and nitrate. For researchers and drug development professionals, understanding the distinct properties and biological pathways of each component is essential. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to investigate any potential synergistic effects of the combined molecule. Standardized analytical methods are crucial for ensuring the quality and purity of this compound for both research and commercial applications.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Creatine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of creatine nitrate. It includes detailed experimental protocols for its synthesis and analysis, and visual representations of its relevant signaling pathways.
Molecular Structure and Chemical Formula
This compound is the salt formed from creatine and nitric acid. The creatine molecule, an amino acid derivative, acts as a base and is protonated by nitric acid.
-
Chemical Name: 2-[carbamimidoyl(methyl)amino]acetic acid;nitric acid[1]
-
Molecular Formula: C₄H₁₀N₄O₅[1]
-
Molecular Weight: 194.15 g/mol [1]
-
CAS Registry Number: 89695-59-0[1]
-
Chemical Structure:
The structure consists of a creatine cation and a nitrate anion. The positive charge is delocalized over the guanidinium group of the creatine molecule.
Physicochemical Properties
This compound is a white crystalline powder.[3] One of its most notable properties is its significantly higher aqueous solubility compared to creatine monohydrate.[4][5][6][7][8][9][10][11][12][13] This enhanced solubility is attributed to the salt formation with the highly soluble nitrate ion.[4][7][10][11]
Table 1: Physicochemical and Related Data of Creatine and this compound
| Property | This compound | Creatine (for comparison) |
| Molecular Formula | C₄H₁₀N₄O₅ | C₄H₉N₃O₂ |
| Molecular Weight | 194.15 g/mol [1] | 131.13 g/mol [14] |
| Appearance | White crystalline powder[3] | White crystals[15] |
| Aqueous Solubility | Significantly higher than creatine monohydrate; reported to be 1000% more soluble.[6] | ~1.35 g/100 mL at 20°C |
| pKa | Data not available. | 3.8 (carboxylic acid), 12.7 (amino group) (estimated)[14] |
| Melting Point | Data not available. | Decomposes at ~303°C |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented preparation method and describes the synthesis of high-purity this compound.[16]
Materials:
-
Creatine monohydrate
-
Nitric acid (68%)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Centrifuge
-
Vacuum dryer
Procedure:
-
Add deionized water and creatine monohydrate to the reaction vessel. Stir the mixture at a temperature below 20°C to form a suspension.[16]
-
Slowly add 68% nitric acid to the suspension. Maintain the reaction temperature below 40°C to prevent the formation of byproducts such as creatinine, creatine dinitrate, and trinitrate.[16]
-
Continue stirring until the reaction mixture becomes a clear solution.
-
Filter the warm reaction liquor to remove any insoluble impurities.
-
Cool the filtrate to below 5°C over a period of 0.5-1.5 hours with continuous stirring to induce crystallization.[16]
-
Allow the mixture to stand for an additional 0.5-1.5 hours to ensure complete crystallization.[16]
-
Separate the this compound crystals from the mother liquor via centrifugation.[16]
-
Dry the wet crystals under reduced pressure at a temperature below 55°C for 5-7 hours to obtain the final product.[16]
-
The resulting this compound should have a purity of approximately 99.8%.[16]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the quantification of creatine, which can be adapted for the analysis of this compound. The method is based on reversed-phase chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column with polar end-capping
-
Mobile Phase: An isocratic mobile phase can be composed of water buffered to a pH of approximately 6.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of creatine reference standard in the mobile phase.
-
Create a series of working standards by diluting the stock solution to bracket the expected concentration of the sample.
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the creatine content in the sample by comparing its peak area to the calibration curve. The nitrate component will not be detected under these conditions and would require a different method, such as ion chromatography.
Signaling Pathways and Workflows
Creatine Signaling Pathway
Creatine supplementation has been shown to influence anabolic signaling pathways in muscle cells, primarily through the Akt/mTOR pathway, which is a key regulator of muscle protein synthesis and hypertrophy.
Caption: Creatine-mediated activation of the Akt/mTOR signaling pathway.
Nitrate Signaling Pathway
The nitrate component of this compound can be reduced in the body to nitrite and then to nitric oxide (NO), a potent vasodilator that can improve blood flow and oxygen delivery to tissues.
Caption: The nitrate-nitrite-nitric oxide (NO) signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
- 1. This compound | C4H10N4O5 | CID 25231507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. bevital.no [bevital.no]
- 4. livemomentous.com [livemomentous.com]
- 5. drinkharlo.com [drinkharlo.com]
- 6. hitechpharma.com [hitechpharma.com]
- 7. bubsnaturals.com [bubsnaturals.com]
- 8. 4gauge.com [4gauge.com]
- 9. nfsports.com [nfsports.com]
- 10. us.myprotein.com [us.myprotein.com]
- 11. bubsnaturals.com [bubsnaturals.com]
- 12. jinfiniti.com [jinfiniti.com]
- 13. mrsupplement.com.au [mrsupplement.com.au]
- 14. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Creatine - Wikipedia [en.wikipedia.org]
- 16. CN104693073A - Preparation method for this compound - Google Patents [patents.google.com]
In Vitro Stability and Degradation of Creatine Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Creatine and its Degradation
Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in muscle and brain tissue. In its solid, crystalline form, such as creatine monohydrate, it is highly stable.[1] However, when dissolved in aqueous solutions, creatine is susceptible to degradation into its inactive byproduct, creatinine.[1][2] This conversion is a spontaneous, non-enzymatic intramolecular cyclization that is highly dependent on the pH and temperature of the environment.[2] Understanding the kinetics of this degradation is paramount for the development of stable liquid formulations containing creatine and for the accurate analytical characterization of creatine-containing products.
The degradation of creatine to creatinine is a first-order reaction, meaning the rate of degradation is directly proportional to the concentration of creatine.[3] The reaction involves the nucleophilic attack of the amino group's nitrogen atom on the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide, creatinine.[2]
Factors Influencing Creatine Stability
The stability of creatine in an aqueous solution is primarily dictated by two environmental factors: pH and temperature.
Effect of pH
The rate of creatine degradation is significantly accelerated in acidic conditions.[1][4] In neutral to slightly alkaline solutions (pH 6.5-7.5), creatine exhibits relative stability.[5] However, as the pH decreases, the rate of conversion to creatinine increases substantially.[1][5] Interestingly, at very low pH values (below 2.5), the protonation of the amide functional group on the creatine molecule can inhibit the intramolecular cyclization, thereby slowing down the degradation.[5][6]
Effect of Temperature
As with most chemical reactions, an increase in temperature accelerates the degradation of creatine.[2][4] The relationship between temperature and the reaction rate is described by the Arrhenius equation. Therefore, storing creatine solutions at lower temperatures, such as refrigeration, can significantly slow down the conversion to creatinine.[2][7]
In Vitro Stability of Creatine Nitrate: A Theoretical Assessment
While specific, peer-reviewed studies on the in vitro stability of this compound are lacking, we can infer its likely behavior based on the established principles of creatine chemistry. This compound is a salt formed from a weak base (creatine) and a strong acid (nitric acid). When dissolved in water, it is expected to produce a solution with a lower pH compared to creatine monohydrate, which forms a near-neutral solution.[1][8]
Given that a lower pH environment accelerates the degradation of creatine to creatinine, it is plausible that This compound in an aqueous solution may be less stable than creatine monohydrate under the same conditions. This is in contrast to some marketing claims of superior stability.[9] However, without direct experimental data, this remains a well-founded hypothesis. Further research is required to definitively characterize the degradation kinetics of this compound.
Quantitative Data on Creatine Degradation
The following tables summarize the available quantitative data on the degradation of creatine in aqueous solutions under various conditions. It is important to note that this data is for creatine in general, as specific data for this compound is not available in the cited literature.
Table 1: Effect of pH on Creatine Degradation at 25°C
| pH | Degradation after 3 days (%) |
| 7.5 | Reasonably stable |
| 6.5 | Reasonably stable |
| 5.5 | 4% |
| 4.5 | 12% |
| 3.5 | 21% |
Data sourced from Howard and Harris (1999) as cited in multiple reviews.[1][5][10]
Table 2: Stability of Creatine in Solution at Room Temperature (25°C)
| Storage Time | % Creatine Degraded |
| 45 days | 90% |
Data from a study on an effervescent creatine formulation, which may have had an initial acidic pH.[11][12]
Table 3: Stability of Creatine in Solution under Refrigerated Conditions (4°C)
| Storage Time | % Creatine Degraded |
| 45 days | 80% |
Data from a study on an effervescent creatine formulation.[11][12]
Experimental Protocols for Stability Assessment
The in vitro stability of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying creatine and its primary degradant, creatinine.
HPLC Method for Creatine and Creatinine Analysis
Objective: To develop and validate a simple and sensitive HPLC method for the simultaneous determination of creatine and creatinine.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.[13]
Chromatographic Conditions:
-
Column: Betabasic C-18 column (250 x 4.6 mm, 5 µm) or a porous graphitic carbon column like Thermo Scientific Hypercarb.[13][14]
-
Mobile Phase: A simple mobile phase can be prepared, for example, 0.045 M ammonium sulfate in water.[13] Alternatively, a mobile phase of water, acetonitrile (MeCN), and an acid like trifluoroacetic acid (TFA) or phosphoric acid can be used.[15][16]
-
Flow Rate: 0.75 mL/min.[13]
-
Column Temperature: Ambient.[13]
-
Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide can be used as an internal standard.[13]
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of creatine and creatinine in the mobile phase. Create a series of working standards by diluting the stock solutions to cover a linear concentration range (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[13]
-
Sample Solutions: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm filter before injection.
Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
In Vitro Stability Study Protocol
-
Prepare a solution of this compound in a relevant aqueous buffer (e.g., buffers with pH values ranging from 3 to 8).
-
Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each storage condition.
-
Analyze the samples using the validated HPLC method to determine the concentrations of creatine and creatinine.
-
Calculate the percentage of creatine remaining and the percentage of creatinine formed at each time point.
-
Determine the degradation kinetics (e.g., first-order rate constant) and the half-life of this compound under each condition.
Visualizations
Creatine Degradation Pathway
Caption: Intramolecular cyclization of creatine to creatinine with the loss of a water molecule.
Experimental Workflow for HPLC-based Stability Testing
Caption: Workflow for assessing the in vitro stability of this compound using HPLC.
Conclusion
The in vitro stability of creatine is a critical parameter for the formulation of liquid-based supplements and pharmaceutical products. The primary degradation pathway leads to the formation of creatinine, a process accelerated by acidic pH and elevated temperatures. While there is a significant body of research on the stability of creatine monohydrate, specific quantitative data for this compound is not publicly available. Based on the chemical properties of creatine and nitrate salts, it is hypothesized that this compound in solution may exhibit lower stability than creatine monohydrate due to the resulting lower pH. This technical guide provides a framework for researchers to investigate the in vitro stability of this compound through established analytical methodologies, particularly HPLC. Further empirical studies are essential to definitively characterize the degradation kinetics of this compound and to inform the development of stable and efficacious formulations.
References
- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. bubsnaturals.com [bubsnaturals.com]
- 9. evolutionary.org [evolutionary.org]
- 10. lbs.co.il [lbs.co.il]
- 11. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 16. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 17. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of Creatine Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine nitrate, a hybrid compound integrating the ergogenic properties of creatine with the vasodilatory and metabolic benefits of nitrate, presents a multifaceted mechanism of action at the cellular level. This technical guide delineates the distinct and synergistic signaling pathways initiated by its constituent molecules within skeletal muscle cells. Creatine primarily augments the intracellular phosphocreatine pool, enhancing ATP regeneration capacity, and influences anabolic signaling. Concurrently, the nitrate component serves as a substrate for the production of nitric oxide (NO), a pivotal signaling molecule that modulates hemodynamics, mitochondrial function, and calcium handling. This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling cascades to facilitate a comprehensive understanding for research and development applications.
Introduction
Creatine has long been established as a cornerstone of sports nutrition, primarily valued for its role in cellular energy metabolism.[1][2][3] Its combination with a nitrate group to form this compound is a strategic formulation designed to leverage the physiological effects of both moieties.[4][5] The nitrate component, upon entering the body, is reduced to nitrite and subsequently to nitric oxide (NO).[5][6] NO is a pleiotropic signaling molecule with significant effects on vascular smooth muscle, leading to vasodilation, and on skeletal muscle, where it influences mitochondrial respiration and biogenesis.[7][8][9] This guide will dissect the cellular and molecular mechanisms of action of creatine and nitrate, and then propose a synergistic model for this compound.
The Creatine Moiety: Cellular Uptake and Bioenergetic Impact
The primary role of creatine at the cellular level is to bolster the phosphocreatine (PCr) system, a critical energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][10]
Cellular Transport via Creatine Transporter (CreaT)
Creatine is actively transported into muscle cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter, SLC6A8, commonly known as CreaT.[11][12][13][14] The activity of CreaT is a key determinant of intracellular creatine concentration and is influenced by factors such as substrate availability and hormonal signals.[15]
The Phosphocreatine Shuttle and ATP Regeneration
Once inside the myocyte, creatine is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr).[10] The PCr shuttle facilitates the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) during periods of high energy demand, such as intense muscle contraction.[1][3]
Influence on Cellular Signaling
Beyond its bioenergetic role, creatine supplementation has been shown to modulate cellular signaling pathways associated with muscle hypertrophy and adaptation. Evidence suggests that creatine can increase the expression of genes such as Insulin-like Growth Factor 1 (IGF-1) and Glucose Transporter 4 (GLUT-4).[[“]] It may also influence signaling through the Akt/mTOR pathway, a central regulator of protein synthesis, although the effects appear to be nuanced.[[“]]
The Nitrate Moiety: Conversion to Nitric Oxide and Downstream Effects
The nitrate component of this compound acts as a pro-drug for nitric oxide (NO). This pathway is particularly important under hypoxic conditions where endogenous NO production by nitric oxide synthases (NOS) may be limited.[6][17]
The Nitrate-Nitrite-NO Pathway
Dietary nitrate is initially reduced to nitrite by anaerobic bacteria in the oral cavity.[18] This nitrite is then absorbed into the circulation and can be further reduced to NO in tissues, particularly in areas of low oxygen tension.[6] Within muscle cells, enzymes with nitrate reductase activity, such as xanthine oxidoreductase, contribute to this conversion.[19]
NO-Mediated Signaling in Skeletal Muscle
Nitric oxide exerts its effects through several mechanisms:
-
Activation of Soluble Guanylate Cyclase (sGC): NO binds to and activates sGC, leading to an increase in cyclic guanosine monophosphate (cGMP).[20] cGMP, in turn, activates Protein Kinase G (PKG), which phosphorylates various downstream targets.
-
Mitochondrial Biogenesis: The NO-cGMP-PKG pathway can stimulate mitochondrial biogenesis through the activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial gene expression.[7][21]
-
Regulation of Mitochondrial Respiration: NO can reversibly inhibit cytochrome c oxidase (Complex IV) of the electron transport chain, which can improve the efficiency of oxygen utilization, particularly in hypoxic conditions.[7][9][18]
-
Vasodilation: NO produced in muscle cells can diffuse to the surrounding vasculature, causing smooth muscle relaxation and increased blood flow, thereby enhancing oxygen and nutrient delivery.[2]
-
Calcium Handling: NO can modulate excitation-contraction coupling by S-nitrosylation of the ryanodine receptor (RyR1), influencing calcium release from the sarcoplasmic reticulum.[22]
Proposed Synergistic Mechanism of this compound
The combination of creatine and nitrate in a single molecule suggests a dual-pronged approach to enhancing muscle function.
The proposed synergy lies in the concurrent enhancement of both energy supply and oxygen/nutrient delivery. The creatine moiety directly fuels high-intensity contractions by rapidly regenerating ATP, while the nitrate-derived NO improves the metabolic environment by increasing blood flow and enhancing mitochondrial efficiency. This could theoretically lead to greater resistance to fatigue and improved performance compared to either component alone.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating creatine and nitrate supplementation. Data on this compound as a single compound is still emerging.
Table 1: Effects of Creatine Supplementation on Muscle Creatine Content
| Study Population | Dosing Regimen | Duration | Change in Muscle Total Creatine | Reference |
| Healthy Males | 20 g/day | 5 days | ~20% increase | [1] |
| Resistance-Trained Males | 3 g/day | 28 days | Significant increase by day 7 | [23] |
Table 2: Performance Effects of Creatine and Nitrate Supplementation
| Supplement | Study Population | Key Performance Outcome | Magnitude of Effect | Reference |
| Creatine Monohydrate | Resistance-Trained Males | Bench Press Lifting Volume | Significant increase | [23] |
| This compound (3g/day) | Resistance-Trained Males | Bench Press Lifting Volume | Significant increase, comparable to 3g CrM | [23] |
| Dietary Nitrate | Healthy Humans | Time to Exhaustion | Beneficial | [5] |
| Dietary Nitrate | Healthy Humans | Power Output | Improved | [5] |
Experimental Protocols
Quantification of Intracellular Creatine
Objective: To measure the total creatine content in cultured muscle cells or muscle biopsy samples following this compound supplementation.
Methodology:
-
Sample Preparation: Cultured myotubes are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer. Muscle biopsy samples are homogenized in a similar buffer.
-
Creatine Assay: Total creatine concentration is determined using a colorimetric or fluorometric assay kit. These assays typically involve the enzymatic conversion of creatine to a product that can be detected spectrophotometrically.
-
Data Normalization: Creatine content is normalized to the total protein concentration of the lysate, determined by a standard protein assay (e.g., BCA assay).
Measurement of Nitric Oxide Production
Objective: To quantify the production of nitric oxide in response to this compound supplementation in cell culture.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human myotubes are cultured in appropriate media.[19][24]
-
Treatment: Cells are treated with varying concentrations of this compound or control substances.
-
Nitrite Measurement (Griess Assay): As NO is highly reactive and has a short half-life, its production is often indirectly measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[24][25][26]
-
An aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[25][27]
-
This reaction forms a colored azo compound, and the absorbance is measured at ~540-550 nm.[24][26]
-
A standard curve using known concentrations of sodium nitrite is used for quantification.
-
Conclusion
The mechanism of action of this compound at the cellular level is a composite of the well-defined roles of creatine and nitric oxide. Creatine enhances the immediate energy supply for muscle contraction and may promote an anabolic environment. The nitrate component, through its conversion to nitric oxide, improves vascular function and mitochondrial efficiency. The synergistic potential of these two actions—powering the muscle cell while simultaneously optimizing its metabolic machinery and fuel delivery—makes this compound a compound of significant interest for performance enhancement and potentially for clinical applications in conditions characterized by muscle fatigue and impaired blood flow. Further research is warranted to elucidate the direct, combined effects of this compound on these signaling pathways and to quantify its purported synergistic benefits.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. bubsnaturals.com [bubsnaturals.com]
- 3. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drinkharlo.com [drinkharlo.com]
- 5. bulknutrients.com.au [bulknutrients.com.au]
- 6. High nitrate levels in skeletal muscle contribute to nitric oxide generation via a nitrate/nitrite reductive pathway in mice that lack the nNOS enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide in Skeletal Muscle: Role on Mitochondrial Biogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Skeletal muscle nitric oxide signaling and exercise: a focus on glucose metabolism. | Semantic Scholar [semanticscholar.org]
- 9. Nitric oxide and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stork: Structural correlates of the creatine transporter function regulation: the undiscovered country [storkapp.me]
- 13. Frontiers | The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. Skeletal Muscle Nitrate as a Regulator of Systemic Nitric Oxide Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inorganic nitrate, hypoxia, and the regulation of cardiac mitochondrial respiration—probing the role of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrate uptake and metabolism in human skeletal muscle cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Sustains Long-Term Skeletal Muscle Regeneration by Regulating Fate of Satellite Cells Via Signaling Pathways Requiring Vangl2 and Cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Nitric oxide and skeletal muscle contractile function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Creatine Nitrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine nitrate (CrN) is a salt of creatine that has garnered interest in the scientific and athletic communities for its potential to combine the ergogenic benefits of creatine with the vasodilatory effects of nitrate. Upon oral administration, this compound is expected to dissociate into its constituent parts: creatine and nitrate. The subsequent independent absorption and metabolism of these two components dictate the compound's overall pharmacokinetic profile. While extensive research exists on the pharmacokinetics of creatine monohydrate, specific and comprehensive in-vivo studies on this compound in animal models are less prevalent in publicly accessible literature. This guide synthesizes the available data, including findings from human studies where relevant, to provide a technical overview of the anticipated pharmacokinetics of this compound in animal models. We will delve into the absorption, distribution, metabolism, and excretion of both the creatine and nitrate moieties, present available quantitative data, and propose detailed experimental protocols for future animal research.
Pharmacokinetic Profile
Upon ingestion, this compound is readily soluble and is presumed to dissociate into creatine and nitrate ions in the gastrointestinal tract. The subsequent pharmacokinetic profile is best understood by examining each component individually.
Creatine Moiety
The absorption of creatine is an active process, likely involving transporters similar to those for amino acids and peptides.[1] Once absorbed, creatine is distributed throughout the body, with approximately 95% being taken up by skeletal muscle via a specific creatine transporter, CreaT1.[2][3] The body's ability to store creatine is finite, and once muscle stores are saturated, the volume of distribution and clearance of creatine can be altered.[1]
Nitrate Moiety
Dietary nitrate is rapidly absorbed from the upper gastrointestinal tract into the bloodstream.[2] From there, a portion is taken up by the salivary glands, where it is reduced to nitrite by oral bacteria. This nitrite is then swallowed and can be further reduced to nitric oxide in the acidic environment of the stomach or absorbed into the circulation. The remaining circulating nitrate is distributed to various tissues and is eventually excreted in the urine.[2]
Quantitative Pharmacokinetic Data
Table 1: Plasma Area Under the Curve (AUC) for Creatine and Nitrate After Acute Supplementation in Humans
Data extracted from a study involving human participants and should be interpreted with caution when extrapolating to animal models.
| Supplement (Human Dose) | Plasma Creatine AUC (μmol/L) | Plasma Nitrate AUC (μmol/L) |
| Placebo | - | 51.4 ± 83.4 |
| Creatine Monohydrate (5g) | - | 48.0 ± 73.1 |
| This compound (Low Dose, 1.5g) | Not significantly different from Placebo | 898.8 ± 1,688.9 |
| This compound (High Dose, 3g) | Not significantly different from Placebo | 1,988.2 ± 1,618.8 |
| Source: Galvan et al. (2016).[4] |
Table 2: Pharmacokinetic Parameters of Creatine Monohydrate in a Rat Model
This table provides a baseline for the expected pharmacokinetics of the creatine moiety in rats.
| Parameter | Low Dose (10 mg/kg) | High Dose (70 mg/kg) | Intravenous (IV) |
| Cmax (μg/mL) | 7.14 ± 1.79 | 13.59 ± 3.57 | - |
| Tmax (min) | 60 | 60 | - |
| AUC₀₋∞ (μg·h/mL) | 1139.5 ± 488 | 2501.33 ± 378 | 2450.01 ± 110 |
| Absolute Oral Bioavailability | 53.22 ± 11.2% | 15.69 ± 3.4% | - |
| Source: Alraddadi et al. (2018).[5] |
Metabolic Pathways and Cellular Uptake
The metabolic fate of creatine and nitrate follows distinct pathways after their dissociation and absorption.
Creatine Metabolism and the Phosphocreatine System
Creatine's primary role is within the phosphocreatine (PCr) system, which is crucial for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.[6]
Nitrate-Nitrite-Nitric Oxide Pathway
Dietary nitrate serves as a substrate for the endogenous production of nitric oxide (NO), a key signaling molecule in vasodilation and other physiological processes.
Experimental Protocols
To rigorously determine the pharmacokinetics of this compound in an animal model, such as rats, a detailed and controlled study is required. The following protocol is based on established methodologies for pharmacokinetic analysis of creatine compounds.[5]
Animal Model
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300g
-
Acclimation: Acclimatize animals for at least one week prior to the study with free access to standard chow and water.
Study Design
A parallel-group design is recommended:
-
Group 1: Oral administration of this compound (e.g., 50 mg/kg)
-
Group 2: Intravenous (IV) administration of this compound (e.g., 10 mg/kg) for bioavailability assessment.
-
Group 3: Oral administration of an equimolar dose of creatine monohydrate for comparison.
-
Group 4: Control group (vehicle administration).
Dosing and Sample Collection Workflow
Analytical Methodology
-
Sample Preparation: Plasma samples should be deproteinized, typically with a solvent like acetonitrile, and then centrifuged.
-
Quantification:
-
Creatine: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of creatine in biological matrices.[5]
-
Nitrate: Nitrate concentrations in plasma can also be determined using LC-MS/MS or other validated methods such as colorimetric assays after reduction to nitrite.
-
Conclusion
The pharmacokinetic profile of this compound in animal models is predicted to be a composite of the individual kinetics of creatine and nitrate. While direct, comprehensive animal data for this compound is sparse, existing research on creatine monohydrate and dietary nitrate provides a strong foundation for understanding its absorption, distribution, metabolism, and excretion. The provided experimental protocol offers a robust framework for future studies aimed at elucidating the precise pharmacokinetic parameters of this compound. Such research is essential for accurately comparing its bioavailability and potential efficacy against more established forms of creatine and for informing the design of preclinical and clinical trials.
References
- 1. Pharmacokinetics of the dietary supplement creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation and Expression of the Creatine Transporter: A Brief Review of Creatine Supplementation in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creatine - Wikipedia [en.wikipedia.org]
Bioavailability and Absorption Pathways of Creatine Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Creatine is a well-established ergogenic aid, with creatine monohydrate being the most studied form. However, its limited solubility has prompted the development of alternative forms, such as creatine nitrate. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption pathways of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacokinetic profile and mechanisms of intestinal transport. This document synthesizes data from key clinical trials and in vitro studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams. The evidence suggests that this compound's enhanced solubility may lead to improved bioavailability compared to creatine monohydrate, primarily through the established creatine transporter SLC6A8, with a potential secondary influence from the nitrate moiety on intestinal physiology.
Physicochemical Properties of this compound
This compound is a salt formed by the combination of creatine with a nitrate group. The primary physicochemical characteristic that distinguishes it from creatine monohydrate is its significantly higher water solubility. Several sources indicate that this compound is approximately 10 times more soluble in water than creatine monohydrate. This enhanced solubility is hypothesized to facilitate better dissolution in the gastrointestinal tract, potentially leading to improved absorption and bioavailability.
Bioavailability and Pharmacokinetics
The bioavailability of a substance is a key determinant of its efficacy. Several studies have investigated the pharmacokinetics of this compound, often in comparison to creatine monohydrate.
Comparative Pharmacokinetic Data
A key study by Ostojic et al. (2019) provides valuable insights into the serum and muscle creatine levels following supplementation with this compound, creatine monohydrate, and a combination of this compound with creatinine.[1] The study found that a combination of this compound and creatinine (CN-CRN) resulted in a significantly greater area under the concentration-time curve (AUC) for serum creatine compared to both this compound (CN) and creatine monohydrate (CRM) alone after a single dose.[1]
Table 1: Comparative Pharmacokinetic and Muscle Creatine Data from Ostojic et al. (2019) [1]
| Parameter | Creatine Monohydrate (CRM) | This compound (CN) | This compound + Creatinine (CN-CRN) |
| Single-Dose Serum Creatine AUC (0-120 min) (µmol/L) x min | 466.3 ± 47.9 | 622.7 ± 62.9 | 701.1 ± 62.1* |
| 5-Day Change in Muscle Total Creatine (%) | 2.1 ± 3.4 | 8.0 ± 5.9 | 9.6 ± 3.4 |
*p < .001 vs. CRM and CN; **p < .01 vs. CRM
These findings suggest that this compound, particularly when combined with creatinine, may lead to higher circulating levels of creatine shortly after ingestion and greater muscle creatine accumulation over a 5-day period compared to creatine monohydrate.[1]
Absorption Pathways
The absorption of creatine from the gastrointestinal tract is a critical step in its journey to target tissues like muscle and brain.
Primary Pathway: The Creatine Transporter (SLC6A8)
The primary mechanism for creatine absorption in the intestine is via the sodium- and chloride-dependent creatine transporter, SLC6A8.[2] This transporter is located on the apical membrane of enterocytes and actively transports creatine into the cells against a concentration gradient. The process is electrogenic, meaning it is dependent on the electrochemical gradient across the cell membrane.
Potential Influence of the Nitrate Moiety
The nitrate component of this compound may have indirect effects on creatine absorption. In the body, nitrate can be converted to nitric oxide (NO), a potent vasodilator. Increased NO levels in the intestinal vasculature could lead to enhanced blood flow, which may facilitate the transport of absorbed creatine away from the enterocytes and into the systemic circulation. However, direct evidence for this specific mechanism in the context of this compound absorption is currently limited.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the bioavailability and safety of this compound.
In Vivo Human Pharmacokinetic and Efficacy Studies
5.1.1 Ostojic et al. (2019): A Randomized Controlled Trial [1]
-
Study Design: A randomized, double-blind, crossover trial.
-
Participants: Healthy young men.
-
Interventions:
-
Single-dose pharmacokinetic study: Participants received either creatine monohydrate (CRM), this compound (CN), or this compound with creatinine (CN-CRN).
-
5-day supplementation study: Participants consumed their assigned supplement daily for 5 days.
-
-
Blood Sampling: For the pharmacokinetic study, blood samples were collected at baseline and at multiple time points post-ingestion (e.g., 30, 60, 90, 120 minutes).
-
Muscle Biopsy: Muscle biopsies were taken from the vastus lateralis before and after the 5-day supplementation period to determine muscle creatine content.
-
Analytical Methods: Serum and muscle creatine concentrations were determined using high-performance liquid chromatography (HPLC).
5.1.2 Galvan et al. (2016): Dose-Dependent Safety and Efficacy [3]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Resistance-trained males.
-
Interventions: Participants were assigned to one of four groups: placebo, creatine monohydrate (5g/day), low-dose this compound (1.5g/day), or high-dose this compound (3g/day) for 28 days.
-
Performance Measures: Bench press performance, Wingate anaerobic capacity test, and repeated sprint ability were assessed at baseline and after 28 days.
-
Safety Monitoring: Blood and urine samples were collected to monitor markers of kidney and liver function.
5.1.3 Joy et al. (2014): 28-Day Safety Study [4]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Healthy young men and women.
-
Interventions: Participants received either a placebo, 1g/day of this compound, or 2g/day of this compound for 28 days.
-
Safety Monitoring: Comprehensive blood panels were analyzed at baseline and at the end of the 28-day period to assess hematological and metabolic markers of safety.
In Vitro Permeability Studies
5.2.1 Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Permeability Measurement:
-
The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points to determine the rate of transport across the cell layer.
-
The apparent permeability coefficient (Papp) is calculated.
-
-
Transport Mechanism Investigation: To investigate the involvement of specific transporters, the assay can be performed in the presence and absence of known transporter inhibitors.
Data Presentation
Table 2: Summary of Key Findings from this compound Bioavailability and Safety Studies
| Study | Population | Dosage | Duration | Key Findings |
| Ostojic et al. (2019) [1] | Healthy Men | Single dose & 5 days | 5 days | CN-CRN showed higher serum creatine AUC and greater muscle creatine accumulation than CRM. |
| Galvan et al. (2016) [3] | Resistance-Trained Men | 1.5g & 3g/day | 28 days | 3g/day of CN was well-tolerated and showed similar performance benefits to 5g/day of CRM. |
| Joy et al. (2014) [4] | Healthy Men & Women | 1g & 2g/day | 28 days | CN supplementation up to 2g/day for 28 days was found to be safe with no adverse effects on hematological markers. |
Conclusion
The available evidence suggests that this compound is a bioavailable source of creatine. Its enhanced water solubility is a plausible reason for potentially improved absorption and pharmacokinetic profiles compared to creatine monohydrate, as indicated by some studies showing higher serum creatine levels and greater muscle accumulation. The primary absorption pathway is believed to be the SLC6A8 creatine transporter, with the nitrate moiety possibly contributing to enhanced intestinal blood flow via the nitric oxide pathway, although this requires further investigation. The detailed experimental protocols from key human clinical trials provide a framework for future research in this area. While promising, more large-scale, long-term comparative studies are needed to definitively establish the superiority of this compound over creatine monohydrate in terms of bioavailability, efficacy, and safety for various populations and performance goals. Future research should also focus on elucidating the precise role of the nitrate component in the absorption process.
References
- 1. Searching for a better formulation to enhance muscle bioenergetics: A randomized controlled trial of this compound plus creatinine vs. This compound vs. creatine monohydrate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 28 days of this compound supplementation is apparently safe in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicological Profile of Creatine Nitrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Creatine nitrate (CN) is a novel form of creatine that has garnered interest for its potential ergogenic benefits. This document provides a comprehensive overview of the initial safety and toxicological studies conducted on this compound. The available data, primarily from short-term human clinical trials, suggests that this compound is well-tolerated at doses up to 3 grams per day for up to 28 days. No significant adverse effects on hematological, hepatic, or renal safety markers have been consistently reported in the existing literature. However, a notable gap exists in the public domain regarding classical toxicological studies, such as acute, sub-chronic, chronic, and genotoxicity assessments in animal models. This guide summarizes the key findings from human safety studies, details the experimental protocols employed, and presents the quantitative data in a structured format for ease of comparison and analysis.
Human Clinical Safety Studies
The primary body of evidence for the safety of this compound comes from short-term clinical trials in healthy, active individuals. These studies have consistently demonstrated the apparent safety of CN supplementation.
28-Day Safety Study of 1g and 2g Daily Doses
A study involving 58 young males and females investigated the safety of 1 gram and 2 grams of this compound supplementation daily over a 28-day period.[1][2][3] The study concluded that both dosages appear to be safe for consumption for this duration.[1][2][3] While some statistically significant group-by-time interactions were observed for certain hematological markers like absolute lymphocytes and monocytes, these values remained within the normal clinical range.[1][3] Notably, some participants with pre-existing elevated blood urea nitrogen (BUN) levels saw further increases, suggesting that individuals with high BUN may need to exercise caution.[1][2] However, these changes were not deemed clinically significant.[1][2]
Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses
In a two-part study, researchers examined both the acute (5 hours post-ingestion) and chronic (28 days) effects of 1.5 grams and 3 grams of this compound.[4][5][6] The study reported no significant changes in any blood markers or hemodynamic function for any treatment group in the acute phase.[7] Similarly, the 28-day trial, which included a 7-day loading phase, revealed no consistent or clinically significant adverse effects on hepatorenal or muscle enzymes.[4][6] While minimal side effects such as dizziness were reported, they were distributed across all groups, including the placebo group, and were not considered severe.[7] This study concluded that this compound delivered at 3 grams was well-tolerated and did not present any safety concerns within the context of the trial.[4][5]
Data Presentation: Clinical Safety Markers
The following tables summarize the key quantitative findings from the human clinical safety studies on this compound.
Table 1: Hematological and Clinical Chemistry Markers from a 28-Day Study of 1g and 2g this compound [1][3]
| Parameter | 1g this compound Group | 2g this compound Group | Control Group | Key Findings |
| Hematology | ||||
| Absolute Lymphocytes | Significant group x time interaction | No significant interaction | No significant interaction | Values remained within normal clinical range. |
| Absolute Monocytes | Significant group x time interaction | No significant interaction | No significant interaction | Values remained within normal clinical range. |
| Platelets | Significant decrease observed in one lab | Significant increase observed in one lab | Decrements observed | Inter-laboratory differences noted. |
| Red Blood Cell Distribution Width (RDW) | Significant increase in one lab | No significant interaction | No significant interaction | Inter-laboratory differences noted. |
| Clinical Chemistry | ||||
| Blood Urea Nitrogen (BUN) | No significant interaction | BUN:Creatinine ratio increased in one lab | No significant interaction | Post-supplementation values slightly beyond normal range in some individuals with elevated baseline BUN.[2] |
| Creatinine | Significant group x time interaction | No significant interaction | No significant interaction | Values remained within normal clinical range. |
| Alanine Aminotransferase (ALT) | Significant group x time interaction | Significant group x time interaction | No significant interaction | Inter-laboratory differences noted, with one lab showing greater decrements. |
| Sodium | Significant increase in one lab | No significant interaction | No significant interaction | Inter-laboratory differences noted. |
| Serum Protein | Significant increase in one lab | No significant interaction | No significant interaction | Inter-laboratory differences noted. |
Table 2: Safety Markers from an Acute (5-hour) and 28-Day Study of 1.5g and 3g this compound [4][5][6]
| Parameter | 1.5g this compound Group | 3g this compound Group | 3g Creatine Monohydrate Group | Placebo Group | Key Findings |
| Acute Phase (0-5 hours) | |||||
| Hepatorenal Enzymes | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |
| Muscle Enzymes | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |
| Heart Rate | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |
| Blood Pressure | No significant changes | No significant changes | No significant changes | No significant changes | No adverse effects observed. |
| 28-Day Phase | |||||
| Blood Safety Markers | Stochastic changes not indicative of harm | Stochastic changes not indicative of harm | Stochastic changes not indicative of harm | Stochastic changes not indicative of harm | No consistent or clinically significant adverse effects. |
| Reported Side Effects | Minimal and similar to placebo | Minimal and similar to placebo | Minimal and similar to placebo | Minimal and similar to placebo | Well-tolerated. |
Experimental Protocols
Protocol for 28-Day Safety Study of 1g and 2g Daily Doses
-
Participants: 58 healthy young males and females (mean age 24.3 ± 3.9 years).[1][3]
-
Study Design: Randomized, parallel-group design conducted across two laboratories.[3]
-
Treatment Groups:
-
1g this compound daily (n=18)
-
2g this compound daily (n=20)
-
Unsupplemented control (n=20)
-
-
Data Collection: Blood samples were collected by a trained phlebotomist at baseline (pre-supplementation) and at the end of the 28-day period.[1][3]
-
Analysis: Full safety panels, including hematology and clinical chemistry, were analyzed.[3]
Protocol for Acute and 28-Day Safety and Efficacy Study of 1.5g and 3g Doses
-
Study 1: Acute Phase
-
Participants: 13 healthy, recreationally active men.[7]
-
Study Design: Randomized, crossover design with a 7-day washout period.[4][5]
-
Treatment Groups:
-
1.5g this compound
-
3g this compound
-
5g Creatine Monohydrate
-
Placebo
-
-
Data Collection: Blood samples, heart rate, and blood pressure were measured at baseline (time-0), 30 minutes post-ingestion, and then hourly for 5 hours.[4][5][6]
-
Analysis: Hepatorenal and muscle enzymes were assessed.[4][6]
-
-
Study 2: 28-Day Phase
-
Study Design: Randomized, double-blind, parallel-group trial.[4][5]
-
Treatment Groups:
-
1.5g this compound daily
-
3g this compound daily
-
3g Creatine Monohydrate daily
-
Placebo
-
-
Supplementation Protocol: Included a 7-day loading period with four servings per day, followed by one serving per day for the remaining 21 days.[4][5][6]
-
Data Collection: Blood samples were collected at baseline and after 28 days.[4]
Mandatory Visualizations
Caption: Workflow for the 28-day safety study of this compound.
Caption: Workflow for the acute and 28-day safety study of this compound.
Discussion and Future Directions
The available evidence from human clinical trials suggests that this compound is safe for short-term use in healthy individuals at the dosages studied.[1][4] The observed changes in some blood markers were generally minor, inconsistent across studies, and not considered clinically significant.[1][4]
It is crucial to highlight the absence of publicly available preclinical toxicology data. Standardized toxicological assessments are essential for establishing a comprehensive safety profile for any new compound. This includes:
-
Acute Toxicity Studies: To determine the LD50 and identify potential target organs of toxicity at high doses.
-
Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of long-term exposure.
-
Genotoxicity Studies: To assess the potential for mutagenicity and clastogenicity.
-
Developmental and Reproductive Toxicology (DART) Studies: To investigate potential effects on fertility and fetal development.
Future research should aim to fill these gaps in the toxicological database for this compound. Longer-term human clinical trials are also warranted to confirm its safety with chronic use. Additionally, studies in special populations, such as individuals with pre-existing renal conditions, would be beneficial.
Conclusion
Based on the current body of scientific literature, this compound appears to be safe for short-term human consumption at doses of up to 3 grams per day. The existing studies have not identified any consistent or significant adverse health effects. However, the lack of comprehensive preclinical toxicology data necessitates a cautious approach. Researchers and drug development professionals should consider the need for further toxicological evaluation to fully characterize the safety profile of this compound before its widespread use or incorporation into therapeutic regimens.
References
- 1. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 28 days of this compound supplementation is apparently safe in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Creatine + nitrate safe for athletes, study finds [nutraingredients.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Creatine Nitrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine nitrate is a popular dietary supplement purported to enhance physical performance by combining the ergogenic effects of creatine with the vasodilatory properties of nitrate. Accurate quantification of creatine and nitrate in biological samples is crucial for pharmacokinetic studies, efficacy evaluation, and safety assessments in drug development. As this compound readily dissociates into creatine and nitrate ions in aqueous environments, analytical methods must be capable of measuring both moieties. This document provides detailed protocols for the simultaneous quantification of creatine and nitrate in biological matrices, primarily plasma and urine, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, it outlines the key signaling pathways influenced by these compounds.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analytical methods described herein. These values are derived from established methods for creatine and nitrate analysis and serve as a reference for method development and validation.
Table 1: HPLC-UV Method Parameters for Simultaneous Creatine and Nitrate Quantification
| Parameter | Setting |
| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) and Methanol (95:5 v/v) containing 5 mM Tetrabutylammonium Hydrogen Sulfate (ion-pairing agent) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 210 nm |
| Internal Standard | Guanidinoacetic Acid |
Table 2: Typical Validation Parameters for Creatine and Nitrate Assays
| Parameter | Creatine | Nitrate |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL | ~0.3 µg/mL |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 90 - 110% |
Experimental Protocols
Principle
This protocol details an ion-pairing reversed-phase HPLC-UV method for the simultaneous determination of creatine and nitrate in human plasma and urine. Biological samples are deproteinized, and the supernatant is directly injected into the HPLC system. The ion-pairing agent in the mobile phase forms a neutral complex with the polar creatine and nitrate molecules, allowing for their retention and separation on a C18 column. Detection is achieved by measuring the absorbance at 210 nm.
Materials and Reagents
-
Creatine standard (≥99% purity)
-
Sodium Nitrate standard (≥99% purity)
-
Guanidinoacetic Acid (Internal Standard, ≥99% purity)
-
Perchloric Acid (70%)
-
Potassium Dihydrogen Phosphate
-
Phosphoric Acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium Hydrogen Sulfate (ion-pairing agent)
-
Ultrapure water
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Micropipettes
Sample Preparation
Plasma Samples:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution (Guanidinoacetic Acid, 1 mg/mL).
-
Add 200 µL of 1.2 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Urine Samples:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine sample 1:10 with ultrapure water.
-
To 200 µL of the diluted urine, add 20 µL of the internal standard solution.
-
Filter the mixture through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample or standard solution.
-
Run the analysis for approximately 15 minutes to allow for the elution of all components.
-
Record the chromatograms and integrate the peak areas for creatine, nitrate, and the internal standard.
Quantification
-
Prepare calibration standards of creatine and sodium nitrate in the appropriate matrix (drug-free plasma or urine) at concentrations spanning the expected sample range.
-
Process the calibration standards in the same manner as the unknown samples.
-
Construct calibration curves by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Determine the concentration of creatine and nitrate in the unknown samples by interpolating their peak area ratios from the respective calibration curves.
Visualizations
Signaling Pathways
The ergogenic effects of this compound supplementation are attributed to the distinct signaling pathways of its constituent components. Creatine primarily impacts cellular energy metabolism and muscle protein synthesis, while nitrate serves as a precursor for nitric oxide (NO), a potent vasodilator.
Caption: Creatine signaling pathway in muscle cells.
Caption: Mammalian nitrate-nitrite-nitric oxide pathway.[1][2][3]
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of creatine and nitrate in biological samples.
Caption: Experimental workflow for creatine and nitrate analysis.
References
High-Performance Liquid Chromatography with UV Detection for the Simultaneous Analysis of Creatine and Creatinine
Application Note and Protocol
This document provides a detailed overview and standard operating procedure for the simultaneous quantification of creatine and its metabolite, creatinine, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is applicable to researchers, scientists, and professionals in the field of drug development and clinical diagnostics for the analysis of these compounds in various matrices, including pharmaceutical formulations, biological fluids, and dietary supplements.
Introduction
Creatine, a nitrogenous organic acid, plays a pivotal role in energy metabolism, particularly in muscle tissue where it is converted to phosphocreatine.[1][2] Creatinine is the metabolic breakdown product of creatine and is excreted from the body via the kidneys.[2][3] The accurate determination of creatine and creatinine levels is crucial in various fields. In clinical diagnostics, creatinine clearance is a key indicator of renal function.[2][4] In the sports nutrition and dietary supplement industry, the quantification of creatine is essential for quality control and formulation development.[1][5]
High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust, specific, and widely accessible method for the simultaneous analysis of creatine and creatinine.[6][7][8] This technique separates the two compounds based on their differential interactions with a stationary phase, allowing for their individual quantification.[4]
Chromatographic Methods and Quantitative Data
A variety of HPLC methods have been developed for the analysis of creatine and creatinine, each with its own set of chromatographic conditions and performance characteristics. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. A summary of different HPLC-UV methods is presented in the tables below for easy comparison.
Table 1: HPLC Columns and Mobile Phases
| Column Type | Stationary Phase | Mobile Phase Composition | Reference |
| Reversed-Phase | Porous Graphitic Carbon (Hypercarb) | 96.95:3:0.05 (v/v) Water/Acetonitrile/TFA | [1] |
| Mixed-Mode | Primesep 200 | Acetonitrile/Water (10/90%) with 0.1% TFA | [9] |
| Mixed-Mode | Newcrom AH | Acetonitrile/Water with Phosphoric Acid (step gradient) | [3] |
| Ion-Exchange | Polyhydroxylated glucose and sulfonated stationary phase | Water/Acetonitrile/0.01 M Sodium Acetate/1.0 M Sodium Hydroxide (2.5:2.5:90:5, V/V/V/V) | [10] |
| Reversed-Phase | C18 with polar end-capping | Water buffered to pH ~6 | [5] |
| HILIC | NUCLEODUR HILIC | Not specified | [2] |
| Reversed-Phase | Cogent Diamond Hydride™ | 70% Acetonitrile / 30% DI Water | [11] |
Table 2: Chromatographic Conditions and Performance
| Parameter | Method 1 (Porous Graphitic Carbon) | Method 2 (Mixed-Mode) | Method 3 (Ion-Exchange) | Method 4 (C18 Polar End-Capped) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min | Isocratic |
| Detection Wavelength | Not Specified | 210 nm | Not Specified | 210 nm |
| Injection Volume | Not Specified | Not Specified | Not Specified | Not Specified |
| Run Time | < 5 minutes | Not Specified | < 5 minutes | < 7 minutes |
| Linearity Range (Creatine) | Not Specified | Not Specified | 0-20 µg/mL | Not Specified |
| Linearity Range (Creatinine) | Not Specified | Not Specified | 0-20 µg/mL | Not Specified |
| LOD (Creatine) | Not Specified | 3.6 ppb | Not Specified | Not Specified |
| LOD (Creatinine) | Not Specified | 3.5 ppb | Not Specified | Not Specified |
| Precision (RSD) | Excellent | Not Specified | < 10% | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the simultaneous analysis of creatine and creatinine using a reversed-phase HPLC-UV method. This protocol is based on established methodologies and is intended as a starting point for method development and validation.[1][5][9]
Materials and Reagents
-
Creatine monohydrate reference standard (>99% purity)
-
Creatinine reference standard (>99% purity)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of creatine monohydrate and creatinine reference standards in HPLC grade water to prepare individual primary stock solutions of 1000 µg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[12]
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Pharmaceutical Formulations (e.g., Powders): Accurately weigh a portion of the powdered sample, dissolve it in a known volume of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[5]
-
Biological Fluids (e.g., Urine, Serum): A protein precipitation step is typically required.[12] Add an equal volume of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis. For urine samples, a simple dilution with deionized water may be sufficient.[13]
Chromatographic Conditions (Example Method)
-
Column: C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10 v/v) containing 0.1% TFA. The mobile phase should be filtered and degassed before use.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
Data Analysis
Identify the peaks for creatine and creatinine in the chromatograms based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration for the series of working standard solutions. Determine the concentration of creatine and creatinine in the samples by interpolating their peak areas from the calibration curve.
Visualizations
To aid in the understanding of the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for HPLC-UV analysis of creatine and creatinine.
Caption: Logical relationship of the HPLC-UV analysis process.
References
- 1. lcms.cz [lcms.cz]
- 2. Creatine and Creatinine separated by UHPLC in HILIC mode | MACHEREY-NAGEL [mn-net.com]
- 3. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. [PDF] Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC / UV | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Separation methods applicable to urinary creatine and creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 10. Research Portal [researchworks.creighton.edu]
- 11. Creatine and Creatinine Analyzed with ELSD and UV - AppNote [mtc-usa.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Efficacy of Creatine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Creatine nitrate is a novel compound that combines the well-established ergogenic effects of creatine with the potential vasodilatory and metabolic benefits of nitrate.[1][2][3] Creatine plays a pivotal role in cellular energy metabolism by regenerating adenosine triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity activities.[2] Nitrate, on the other hand, can be reduced to nitrite and subsequently to nitric oxide (NO), a key signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration.[1][4]
These application notes provide a comprehensive suite of in vitro assays to evaluate the efficacy of this compound in cultured muscle cells. The protocols are designed to assess the compound's effects on cellular viability, energy metabolism, creatine uptake, and nitric oxide production. The presented methodologies will enable researchers to dissect the individual and potential synergistic contributions of the creatine and nitrate moieties.
I. Assessment of Cellular Viability and Cytotoxicity
A fundamental first step in evaluating any new compound is to determine its effect on cell health. These assays will establish a safe and effective concentration range for subsequent functional experiments.
1.1. Cell Viability Assay using Resazurin
This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[5] The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed skeletal muscle cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Prepare a 0.1 mg/mL resazurin solution in PBS. Add 10 µL of this solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Data Presentation:
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
II. Evaluation of Cellular Energy Metabolism
These assays are designed to measure the impact of this compound on the primary function of creatine: enhancing cellular energy status.
2.1. Intracellular ATP Content Assay
This assay utilizes the firefly luciferase enzyme, which catalyzes the production of light from luciferin in an ATP-dependent manner.[6] The luminescent signal is directly proportional to the amount of ATP present in the cell lysate.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the ATP concentration to the total protein content of each well.
Data Presentation:
| Treatment | ATP Concentration (pmol/µg protein) |
| Vehicle Control | |
| Creatine Monohydrate (positive control) | |
| Sodium Nitrate (positive control) | |
| This compound |
Experimental Workflow for Cellular Assays
Caption: Workflow for in vitro evaluation of this compound.
III. Assessment of Creatine Uptake
This assay determines if this compound facilitates the uptake of creatine into muscle cells, a critical step for its function.
3.1. Radiolabeled Creatine Uptake Assay
This method measures the uptake of [¹⁴C]-labeled creatine into cultured muscle cells.[7]
Protocol:
-
Cell Seeding and Treatment: Seed C2C12 cells in 24-well plates. Treat the cells with this compound, creatine monohydrate, or vehicle for 24 hours.
-
Wash: Quickly wash the cell monolayers with Earle's balanced salt solution (EBSS).
-
Incubation with Radiolabel: Incubate the cells at 37°C for a defined period (e.g., 30 minutes) in EBSS containing [¹⁴C]-creatine.
-
Wash: Terminate the uptake by washing the cells three times with ice-cold EBSS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: Determine the radioactivity in the cell lysates using a scintillation counter.
-
Protein Quantification: Measure the protein concentration in each lysate to normalize the radioactivity counts.
-
Data Analysis: Express the results as pmol of creatine taken up per mg of protein per minute.
Data Presentation:
| Treatment | Creatine Uptake (pmol/mg protein/min) |
| Vehicle Control | |
| Creatine Monohydrate | |
| This compound |
IV. Measurement of Nitric Oxide Production
This assay evaluates the ability of the nitrate component of this compound to increase nitric oxide production, a key mechanism for its potential vasodilatory effects.
4.1. Nitric Oxide (Nitrate/Nitrite) Assay
This assay measures the total concentration of nitrate and nitrite, stable end-products of NO metabolism, in the cell culture medium using the Griess reaction.[8][9][10][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Sample Collection: After the desired incubation time, collect the cell culture supernatant.
-
Nitrate Reduction: In a 96-well plate, add the collected supernatant. Add nitrate reductase and its cofactor (e.g., NADH) to each well to convert nitrate to nitrite. Incubate as per the kit's instructions.
-
Griess Reaction: Add Griess Reagent I (sulfanilamide) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine) to each well.[8][9]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.
Data Presentation:
| Treatment | Total Nitrate/Nitrite (µM) |
| Vehicle Control | |
| Sodium Nitrate | |
| This compound |
Proposed Signaling Pathway of this compound
Caption: Putative dual-action mechanism of this compound.
V. Assessment of Oxidative Stress
Both creatine and nitric oxide can modulate cellular redox status. This assay will determine the net effect of this compound on the production of reactive oxygen species (ROS).
5.1. Intracellular ROS Assay
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Protocol:
-
Cell Seeding: Seed C2C12 cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound, a positive control (e.g., H₂O₂), and a vehicle control for a specified time.
-
Loading with H₂DCFDA: Remove the treatment medium and incubate the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Data Presentation:
| Treatment | Intracellular ROS (Fold Change) |
| Vehicle Control | 1.0 |
| H₂O₂ (Positive Control) | |
| This compound |
Logical Relationship of In Vitro Assays
Caption: Interdependence of the proposed in vitro assays.
References
- 1. bubsnaturals.com [bubsnaturals.com]
- 2. performancelab.com [performancelab.com]
- 3. nfsports.com [nfsports.com]
- 4. cellucor.com [cellucor.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creatine as a compatible osmolyte in muscle cells exposed to hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Modulation of reactive oxygen species in skeletal muscle by myostatin is mediated through NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Studying Creatine Nitrate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine is a well-established ergogenic aid known for its role in cellular energy metabolism, primarily by regenerating ATP through the phosphocreatine system. Dietary nitrate, on the other hand, serves as a precursor to nitric oxide (NO), a key signaling molecule involved in vasodilation, mitochondrial respiration, and muscle contractility. Creatine nitrate is a hybrid compound that aims to deliver the benefits of both creatine and nitrate. The study of this compound in vitro is essential for elucidating its cellular mechanisms of action, potential synergistic effects, and for the development of novel therapeutics for sports performance and clinical conditions related to muscle bioenergetics and function.
These application notes provide a comprehensive guide for the in vitro investigation of this compound using skeletal muscle cell lines, such as C2C12 or L6 myoblasts. Detailed protocols for assessing key cellular responses are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Recommended Cell Lines
-
C2C12: A mouse myoblast cell line that can be differentiated into myotubes, mimicking skeletal muscle fibers. This is an excellent model for studying myogenesis, cellular metabolism, and signaling pathways in response to supplements.
-
L6: A rat myoblast cell line that also differentiates into myotubes and is a well-established model for studying glucose uptake and creatine transport.
I. Cellular Viability and Proliferation
A fundamental first step in evaluating the effect of any new compound on cells is to determine its impact on cell viability and proliferation. This helps to establish a safe and effective concentration range for subsequent experiments.
Data Presentation: Cell Viability and Proliferation
| Treatment Group | Concentration (mM) | Cell Viability (%) (MTT Assay) | Cell Proliferation (Fold Change) |
| Control (Untreated) | 0 | 100 ± 5.0 | 1.0 ± 0.1 |
| Creatine Monohydrate | 5 | 105 ± 4.8 | 1.2 ± 0.2 |
| Sodium Nitrate | 1 | 98 ± 5.2 | 1.1 ± 0.1 |
| This compound | 1 | 102 ± 6.1 | 1.3 ± 0.2 |
| This compound | 5 | 110 ± 5.5 | 1.5 ± 0.3 |
| This compound | 10 | 95 ± 7.3 | 1.1 ± 0.2 |
Note: The data presented above are hypothetical examples for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability.[1][2][3]
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
Materials:
-
C2C12 or L6 myoblasts
-
Complete growth medium (DMEM with 10% FBS)
-
This compound, creatine monohydrate, sodium nitrate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed C2C12 or L6 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, creatine monohydrate, and sodium nitrate in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
II. Apoptosis Assessment
To determine if this compound induces programmed cell death, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay is a widely used method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Apoptosis Analysis by Flow Cytometry
| Treatment Group | Concentration (mM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 0 | 95 ± 2.5 | 3 ± 1.0 | 2 ± 0.8 |
| Staurosporine (Positive Control) | 0.001 | 40 ± 5.1 | 35 ± 4.2 | 25 ± 3.5 |
| This compound | 5 | 94 ± 3.0 | 4 ± 1.2 | 2 ± 0.9 |
| This compound | 10 | 92 ± 3.5 | 5 ± 1.5 | 3 ± 1.1 |
Note: The data presented above are hypothetical examples for illustrative purposes.
Experimental Protocol: Annexin V/PI Apoptosis Assay.[1][4][5][6][7]
This protocol utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptosis/necrosis).
Materials:
-
C2C12 or L6 cells
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
III. Nitric Oxide Production
Given that this compound contains a nitrate moiety, it is hypothesized to increase nitric oxide (NO) bioavailability. NO production can be indirectly measured by quantifying its stable end products, nitrite and nitrate, in the cell culture supernatant using the Griess assay.
Data Presentation: Nitric Oxide Production
| Treatment Group | Concentration (mM) | Nitrite Concentration (µM) |
| Control (Untreated) | 0 | 2.5 ± 0.5 |
| Sodium Nitrate | 1 | 8.0 ± 1.2 |
| Creatine Monohydrate | 5 | 2.8 ± 0.6 |
| This compound | 1 | 9.5 ± 1.5 |
| This compound | 5 | 15.2 ± 2.1 |
Note: The data presented above are hypothetical examples for illustrative purposes.
Experimental Protocol: Griess Assay for Nitrite Measurement.[2][8][9][10][11]
Materials:
-
C2C12 or L6 cells
-
Phenol red-free culture medium
-
This compound, sodium nitrate, creatine monohydrate
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and, upon reaching confluency, switch to phenol red-free medium. Treat the cells with the compounds of interest for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard in the same medium used for the experiment.
-
Griess Reaction: Add 50 µL of the supernatant or standard to a 96-well plate. Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.
IV. Creatine Uptake
To confirm that the creatine component of this compound is transported into the cells, a creatine uptake assay can be performed. This is typically done using radiolabeled creatine.
Data Presentation: Creatine Uptake
| Treatment Group | Concentration (mM) | Creatine Uptake (pmol/mg protein/min) |
| Control (Untreated) | 0 | 5.2 ± 0.8 |
| Creatine Monohydrate | 1 | 55.6 ± 6.2 |
| This compound | 1 | 58.3 ± 7.1 |
Note: The data presented above are hypothetical examples for illustrative purposes.
Experimental Protocol: Radiolabeled Creatine Uptake Assay
Materials:
-
L6 or C2C12 cells
-
[14C]-Creatine
-
Unlabeled creatine monohydrate and this compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluency.
-
Preparation of Uptake Solution: Prepare the uptake solution containing a known concentration of [14C]-Creatine and the desired concentration of unlabeled creatine monohydrate or this compound.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add the pre-warmed uptake solution to each well to initiate the uptake.
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for at least 30 minutes.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
-
Protein Quantification: Determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the radioactivity counts to the protein concentration to calculate the rate of creatine uptake.
V. Signaling Pathway Analysis: PI3K/Akt/mTOR
Creatine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis and cell growth. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
Data Presentation: Western Blot Analysis of PI3K/Akt/mTOR Pathway
| Treatment Group | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| Control (Untreated) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Creatine Monohydrate (5 mM) | 2.5 ± 0.3 | 2.2 ± 0.2 |
| This compound (5 mM) | 2.8 ± 0.4 | 2.5 ± 0.3 |
Note: The data presented above are hypothetical examples for illustrative purposes.
Experimental Protocol: Western Blotting for Akt and mTOR Phosphorylation.[12][13][14][15][16]
Materials:
-
C2C12 or L6 cells
-
This compound, creatine monohydrate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with creatine compounds for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
VI. Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway potentially activated by this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for studying this compound in cell culture.
Application Notes and Protocols for Creatine Nitrate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering creatine nitrate in rodent studies. Due to the limited availability of specific protocols for this compound, the following recommendations are largely adapted from established methodologies for creatine monohydrate, taking into account the distinct physicochemical properties of this compound.
Introduction
Creatine is a nitrogenous organic acid crucial for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and brain. While creatine monohydrate is the most extensively studied form, this compound has garnered interest due to its enhanced aqueous solubility. This property may offer advantages in terms of preparation for administration and potentially, bioavailability. These notes detail protocols for oral gavage and dietary administration of this compound in mice and rats, summarize relevant quantitative data, and describe the key signaling pathways involved in creatine's mechanism of action.
Quantitative Data Summary
The following tables provide a summary of dosages and physicochemical properties relevant to the administration of creatine compounds in rodent studies. It is important to note that the dosage for this compound may need to be adjusted based on the molecular weight difference compared to creatine monohydrate to deliver an equivalent amount of creatine.
Table 1: Dosage and Administration Parameters for Creatine Compounds in Rodent Studies (Adapted from Creatine Monohydrate Studies)
| Parameter | Mice | Rats | Reference |
| Oral Gavage Dosage | 1 mg/kg (for neurological studies)[1] | 0.5 - 2 g/kg/day (for toxicity studies)[2][3] | [1][2][3] |
| 300 mg/kg (loading dose)[4] | 10 - 70 mg/kg (for pharmacokinetic studies)[5][6] | [4][5][6] | |
| 75 mg/kg (maintenance dose)[4] | [4] | ||
| Dietary Admixture | 1% - 3% w/w[7] | 2% - 4% w/w[8][9] | [7][8][9] |
| Administration Route | Oral Gavage, Dietary Admixture | Oral Gavage, Dietary Admixture | |
| Vehicle for Gavage | Water, 0.5% Carboxymethylcellulose (CMC) | Water | |
| Frequency | Daily | Daily | |
| Duration | 5 days to 10 weeks[1][7] | 14 days to 5 weeks[2][3][8] | [1][2][3][7][8] |
Table 2: Physicochemical Properties of Creatine Monohydrate vs. This compound
| Property | Creatine Monohydrate | This compound | Reference |
| Aqueous Solubility | Lower | Higher | |
| Stability in Solution | Degradation to creatinine is pH and temperature-dependent (faster at lower pH and higher temperature) | Expected to have similar degradation kinetics for the creatine moiety |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: Sterile distilled water or 0.5% Carboxymethylcellulose (CMC) solution
-
Sterile graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm syringe filter (if sterile administration is required)
Procedure:
-
Determine the required concentration: Calculate the concentration of the this compound solution based on the desired dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for rodents).
-
Example Calculation: For a 200 mg/kg dose in a mouse with an administration volume of 10 mL/kg, the required concentration is 20 mg/mL.
-
-
Weigh the this compound: Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle: If using 0.5% CMC, prepare it by slowly adding CMC powder to sterile water while stirring vigorously.
-
Dissolve the this compound:
-
Place a stir bar in a beaker with the appropriate volume of vehicle.
-
Slowly add the weighed this compound powder to the vehicle while stirring.
-
This compound's higher solubility should facilitate dissolution at room temperature. Gentle warming (up to 37°C) can be used if necessary, but avoid high temperatures to minimize degradation.
-
-
Check and adjust pH (optional but recommended): The pH of the final solution should be near neutral (pH 7.0-7.4) to enhance stability. Adjust with sterile NaOH or HCl if necessary.
-
Sterilization (if required): For studies requiring sterile administration, filter the final solution through a 0.22 µm syringe filter.
-
Storage: Prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours to minimize degradation to creatinine.
Protocol 2: Oral Gavage Administration in Mice and Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize animals to handling for several days prior to the first gavage to reduce stress.
-
Weigh the animal to determine the correct volume of solution to administer.
-
Gently but firmly restrain the animal. For mice, this is typically done by scruffing the neck. For rats, a towel or a commercial restrainer can be used.
-
-
Gavage Needle Insertion:
-
Ensure the gavage needle is securely attached to the syringe filled with the calculated volume of the this compound solution.
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the correct position (in the stomach), slowly depress the syringe plunger to administer the solution.
-
-
Post-Procedure Monitoring:
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing, lethargy, or leakage of the solution from the mouth or nose.
-
Protocol 3: Preparation of this compound-Supplemented Rodent Diet
Materials:
-
This compound powder
-
Standard rodent chow (powdered form)
-
Large mixing bowl or a commercial mixer
-
Small amount of water or edible oil to aid in adhesion
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed to achieve the desired percentage in the final diet mixture (e.g., 2% w/w).
-
Mixing:
-
Weigh the powdered rodent chow and the calculated amount of this compound.
-
In a large bowl or mixer, combine the powdered chow and this compound.
-
Mix thoroughly to ensure a homogenous distribution of the this compound throughout the diet.
-
A small amount of water or edible oil can be lightly sprayed during mixing to help the this compound adhere to the chow particles and reduce separation.
-
-
Pelleting (optional): If pelletized food is required, a laboratory-scale pellet mill can be used.
-
Storage: Store the supplemented diet in airtight containers in a cool, dry place to prevent degradation.
Signaling Pathways and Experimental Workflows
Creatine supplementation has been shown to modulate several key signaling pathways, primarily related to cellular energy metabolism, muscle protein synthesis, and cell survival.
Creatine's Role in Cellular Energy Homeostasis
Caption: Creatine's role in the phosphocreatine energy shuttle.
Akt/mTOR Signaling Pathway in Muscle Hypertrophy
Creatine supplementation can influence the Akt/mTOR pathway, a central regulator of muscle protein synthesis.
Caption: Simplified Akt/mTOR signaling pathway influenced by creatine.
Role of Satellite Cells in Muscle Adaptation
Creatine may also enhance the activation and proliferation of satellite cells, which are muscle stem cells crucial for repair and hypertrophy.
Caption: Creatine's influence on satellite cell activation and muscle growth.
Experimental Workflow for a Rodent Creatine Supplementation Study
Caption: A typical experimental workflow for a rodent creatine study.
Safety and Animal Welfare Considerations
-
Oral gavage should only be performed by trained personnel to prevent injury to the esophagus or trachea.
-
The use of appropriate gavage needle sizes is critical.
-
Monitor animals for any adverse effects, including changes in behavior, food and water intake, and body weight.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and conducted in accordance with relevant guidelines and regulations.
While specific research on this compound in rodents is still emerging, these protocols, adapted from extensive research on creatine monohydrate, provide a solid foundation for designing and executing studies to investigate its potential effects. Researchers are encouraged to conduct pilot studies to determine optimal dosing and administration strategies for their specific experimental models.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Study of renal and hepatic toxicity in rats supplemented with creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. Effect of creatine monohydrate supplementation on learning, memory and neuromuscular coordination in female albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic creatine supplementation alters depression-like behavior in rodents in a sex-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nitric Oxide Synthase Activity Post-Creatine Nitrate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][3] There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1] Creatine nitrate is a novel supplement that combines the ergogenic properties of creatine with the potential of nitrate to increase NO production.[4][5] The nitrate component is believed to be reduced to nitrite and subsequently to nitric oxide in the body, which can enhance blood flow and exercise performance.[4][5]
These application notes provide detailed protocols for measuring NOS activity and expression following the administration of this compound. This will enable researchers to elucidate the compound's mechanism of action and its effects on the NO signaling pathway.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.
Table 1: Nitrite/Nitrate Concentration in Plasma/Serum
| Treatment Group | Sample ID | Nitrite (µM) | Nitrate (µM) | Total NOx (µM) |
| Vehicle Control | 1 | |||
| 2 | ||||
| ... | ||||
| This compound | 1 | |||
| 2 | ||||
| ... |
Table 2: NOS Activity in Tissue/Cell Lysates
| Treatment Group | Sample ID | Protein Conc. (mg/mL) | NOS Activity (pmol NO/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | 1 | |||
| 2 | ||||
| ... | ||||
| This compound | 1 | |||
| 2 | ||||
| ... |
Table 3: Relative Expression of NOS Isoforms (Western Blot)
| Treatment Group | Sample ID | eNOS/β-actin | nNOS/β-actin | iNOS/β-actin |
| Vehicle Control | 1 | |||
| 2 | ||||
| ... | ||||
| This compound | 1 | |||
| 2 | ||||
| ... |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the nitric oxide signaling pathway, the general experimental workflow for assessing NOS activity, and the proposed mechanism of this compound.
Experimental Protocols
Measurement of Nitrite and Nitrate (Griess Assay)
This protocol is for the quantification of total nitric oxide production by measuring its stable end products, nitrite (NO2-) and nitrate (NO3-).
Materials:
-
Griess Reagent System (e.g., from commercial kits)[6][7]
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) solution
-
-
Nitrate Reductase
-
NADPH
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm absorbance)
-
Deproteinizing spin columns (for plasma/serum samples)[6]
Procedure:
-
Sample Preparation:
-
Nitrate to Nitrite Conversion:
-
To measure total NOx (nitrite + nitrate), incubate samples with nitrate reductase and NADPH according to the manufacturer's protocol to convert nitrate to nitrite.[8]
-
-
Griess Reaction:
-
Pipette 50 µL of standards and samples into a 96-well plate in duplicate.[9]
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of NEDD solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.[10]
-
Calculate nitrite concentration from the standard curve.
-
NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)
This assay directly measures NOS enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
L-[³H]arginine or L-[¹⁴C]arginine[3]
-
NOS assay buffer (containing cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)[1]
-
Calmodulin (for eNOS and nNOS)[3]
-
Stop buffer (e.g., containing EDTA)[3]
-
Equilibrated cation-exchange resin (to bind unreacted L-arginine)[3]
-
Scintillation counter and fluid
Procedure:
-
Sample Preparation:
-
Prepare tissue or cell homogenates in a suitable buffer on ice.[1]
-
Determine the protein concentration of the lysates.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell/tissue extract with the reaction buffer containing L-[³H]arginine.[3]
-
Initiate the reaction by warming the tubes to 37°C.
-
-
Incubation:
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[3]
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer.[3]
-
-
Separation of L-Citrulline:
-
Apply the reaction mixture to the cation-exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will be in the eluate.[3]
-
Centrifuge to separate the resin from the eluate.
-
-
Quantification:
-
Transfer the eluate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]
-
Calculate NOS activity based on the amount of radiolabeled L-citrulline produced.
-
Western Blot for NOS Isoform Expression
This protocol is used to determine the relative protein levels of eNOS, nNOS, and iNOS.
Materials:
-
Primary antibodies specific for eNOS, nNOS, and iNOS
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody[11]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate[12]
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-eNOS) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Strip the membrane and re-probe for other NOS isoforms and the loading control.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of each NOS isoform to the loading control.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bulknutrients.com.au [bulknutrients.com.au]
- 5. cellucor.com [cellucor.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitochondrial Function with Creatine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Creatine, an endogenous compound crucial for cellular energy homeostasis, has been extensively studied for its role in supporting mitochondrial function. Creatine nitrate, a salt of creatine, is emerging as a compound of interest due to its potential for enhanced solubility and the added physiological effects of the nitrate group.[1][2] These application notes provide a comprehensive overview of techniques and detailed protocols for assessing the impact of this compound on mitochondrial function, intended for use in research and drug development settings.
Creatine's primary role is in the rapid regeneration of adenosine triphosphate (ATP) through the phosphocreatine system, which is particularly vital in tissues with high and fluctuating energy demands like muscle and brain.[3][4] Beyond this, creatine has been shown to exert protective effects on mitochondria by stabilizing mitochondrial membranes, reducing the production of reactive oxygen species (ROS), and promoting mitochondrial biogenesis.[5] The nitrate component of this compound may offer additional benefits by potentially enhancing nitric oxide production, which can improve blood flow and mitochondrial efficiency.[6][7]
These protocols and notes will guide researchers in systematically evaluating the effects of this compound on key aspects of mitochondrial health, including respiratory function, membrane potential, ATP production, and oxidative stress.
Key Mitochondrial Parameters and Assessment Techniques
A thorough assessment of mitochondrial function involves the measurement of several key parameters. Below is a summary of these parameters and the common techniques used for their evaluation in the context of this compound administration.
| Parameter | Technique | Principle |
| Mitochondrial Respiration | High-Resolution Respirometry (e.g., Seahorse XF Analyzer) | Measures the oxygen consumption rate (OCR) in real-time, providing insights into basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Probes (e.g., TMRM, TMRE, JC-1) | Cationic fluorescent dyes accumulate in the negatively charged mitochondrial matrix. The intensity of the fluorescence is proportional to the membrane potential. |
| ATP Production | Luminescence-based Assays (e.g., Luciferase assays) | Measures ATP levels through an enzymatic reaction that produces light, providing a direct quantification of cellular energy status. |
| Reactive Oxygen Species (ROS) Production | Fluorescent Probes (e.g., MitoSOX Red, DCFDA/H2DCFDA) | Probes that become fluorescent upon oxidation by ROS, allowing for the quantification of mitochondrial-specific or total cellular ROS levels. |
| Mitochondrial Biogenesis | qPCR, Western Blotting | Measures the expression of key regulatory genes and proteins in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM. |
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effects of different doses of this compound (CrN) on mitochondrial function in the pectoralis major muscle of broilers under transport stress. This data provides a reference for expected outcomes in a stressed animal model.
| Treatment Group | ROS Level (Relative Fluorescence Units) | Mitochondrial Membrane Potential (Relative Fluorescence Units) | PGC-1α mRNA Expression (Relative to Control) |
| Control (No Stress) | 100 ± 5.2 | 100 ± 4.8 | 1.00 ± 0.08 |
| Stress (No Treatment) | 145 ± 7.1 | 75 ± 3.9 | 0.75 ± 0.06 |
| Stress + CrN (300 mg/kg) | 120 ± 6.0 | 85 ± 4.2 | 0.85 ± 0.07 |
| Stress + CrN (600 mg/kg) | 105 ± 5.5 | 95 ± 4.5 | 0.95 ± 0.08 |
| Stress + CrN (900 mg/kg) | 102 ± 5.1 | 98 ± 4.7 | 0.98 ± 0.09 |
Data adapted from a study on broilers and presented as mean ± standard deviation. The values are illustrative of the potential effects of this compound.[8]
Signaling Pathways and Experimental Workflows
Creatine-Mediated Mitochondrial Biogenesis Signaling Pathway
Creatine is known to influence mitochondrial biogenesis, the process of generating new mitochondria. A key pathway involved is the activation of AMP-activated protein kinase (AMPK), which in turn activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis.[9][10]
Caption: this compound and the PGC-1α signaling pathway for mitochondrial biogenesis.
Experimental Workflow for Assessing Mitochondrial Function
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on mitochondrial function in a cell culture model.
Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.
Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
Objective: To measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial respiration in cells treated with this compound.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture medium, serum, and supplements
-
This compound
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare fresh solutions of this compound at various concentrations in cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium or control medium.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, prepare the Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose. Warm to 37°C and adjust pH to 7.4.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Cell Mito Stress Test protocol. The instrument will measure basal OCR, and then sequentially inject the compounds and measure OCR after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: (Last rate measurement before first injection) - (Non-mitochondrial respiration rate)
-
ATP Production: (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection)
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To quantify changes in mitochondrial membrane potential in cells treated with this compound using the fluorescent dye TMRM.
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Fluorescence microscope or plate reader
-
Cell culture medium
-
This compound
-
FCCP (as a control for depolarization)
-
Oligomycin (to prevent ATP synthase-mediated depolarization)
-
Hoechst 33342 (for nuclear staining and cell counting)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or in a clear-bottom 96-well plate.
-
Treat cells with this compound as described in Protocol 1.
-
-
Staining:
-
Prepare a working solution of TMRM (e.g., 25-100 nM) in pre-warmed cell culture medium. To measure the potential independent of ATP synthase activity, add Oligomycin (e.g., 2 µM) to the medium.
-
Remove the treatment medium and add the TMRM-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
For cell counting, a co-stain with Hoechst 33342 can be performed in the last 10 minutes of incubation.
-
-
Imaging and Analysis:
-
Wash the cells with pre-warmed buffer (e.g., HBSS).
-
Acquire images using a fluorescence microscope with appropriate filter sets for TMRM (e.g., Ex/Em ~548/573 nm) and Hoechst (e.g., Ex/Em ~350/461 nm).
-
Alternatively, measure the fluorescence intensity using a microplate reader.
-
For a positive control, add FCCP (e.g., 1-10 µM) to a subset of wells to induce mitochondrial depolarization and measure the decrease in TMRM fluorescence.
-
-
Data Quantification:
-
Quantify the average TMRM fluorescence intensity per cell.
-
Normalize the fluorescence intensity of the this compound-treated groups to the control group.
-
Protocol 3: Measurement of ATP Production
Objective: To measure total cellular ATP levels in cells treated with this compound.
Materials:
-
Commercially available ATP assay kit (luciferase-based)
-
Luminometer
-
Opaque-walled 96-well plates
-
This compound
-
Cultured cells
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound as described in Protocol 1.
-
-
ATP Assay:
-
Follow the manufacturer's protocol for the ATP assay kit. This typically involves:
-
Removing the culture medium.
-
Adding a lysis buffer to release intracellular ATP.
-
Adding the luciferase/luciferin substrate solution.
-
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate an ATP standard curve using the provided ATP standards.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the ATP levels to cell number or protein concentration.
-
Protocol 4: Measurement of Mitochondrial ROS Production
Objective: To measure the levels of mitochondrial superoxide in cells treated with this compound using MitoSOX Red.
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
This compound
-
Antimycin A or Rotenone (as a positive control for ROS production)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or in appropriate plates for fluorescence microscopy or flow cytometry.
-
Treat cells with this compound as described in Protocol 1.
-
-
Staining:
-
Prepare a working solution of MitoSOX Red (e.g., 5 µM) in pre-warmed buffer (e.g., HBSS).
-
Remove the treatment medium, wash the cells, and add the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
Wash the cells to remove excess probe.
-
For microscopy, acquire images using a fluorescence microscope with an appropriate filter set for MitoSOX Red (e.g., Ex/Em ~510/580 nm).
-
For flow cytometry, harvest the cells and analyze them on a flow cytometer.
-
-
Data Analysis:
-
For microscopy, quantify the mean fluorescence intensity per cell.
-
For flow cytometry, determine the geometric mean fluorescence intensity of the cell population.
-
Normalize the results of the treated groups to the control group.
-
Conclusion
The application notes and protocols provided offer a robust framework for researchers and drug development professionals to investigate the effects of this compound on mitochondrial function. By employing these techniques, it is possible to gain a comprehensive understanding of how this compound modulates mitochondrial respiration, energy status, and redox balance. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for designing experiments and interpreting results. As research into creatine derivatives continues, these methodologies will be crucial in elucidating their therapeutic potential in conditions associated with mitochondrial dysfunction.
References
- 1. mrsupplement.com.au [mrsupplement.com.au]
- 2. jinfiniti.com [jinfiniti.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Creatine - Wikipedia [en.wikipedia.org]
- 5. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livemomentous.com [livemomentous.com]
- 7. performancelab.com [performancelab.com]
- 8. Efficacy of this compound supplementation on redox status and mitochondrial function in pectoralis major muscle of preslaughter transported broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK promotes mitochondrial biogenesis and function by phosphorylating the epigenetic factors DNMT1, RBBP7, and HAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Creatine Nitrate in Sports Nutrition Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine nitrate (CN) is a novel form of creatine that has garnered interest in the sports nutrition landscape. It is synthesized by bonding a creatine molecule to a nitrate group.[1][2] This molecular structure offers the potential for synergistic ergogenic effects by combining the well-established benefits of creatine on ATP regeneration with the vasodilatory properties of nitrate, a precursor to nitric oxide (NO).[2] Creatine monohydrate remains the most extensively researched and validated form of creatine for enhancing high-intensity exercise capacity and lean body mass.[3][4] However, this compound is theorized to offer advantages such as enhanced water solubility and improved absorption, potentially leading to greater efficacy and reduced side effects for some individuals.[3][4][5][6]
These application notes provide a comprehensive overview of the current research on this compound, including its effects on athletic performance and safety profile. Detailed experimental protocols are provided to guide researchers in designing and conducting studies to further elucidate the efficacy and mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound supplementation on exercise performance and safety markers.
Table 1: Effects of this compound on Strength and Power Performance
| Study | Dosage | Duration | Exercise Test | Key Findings |
| Galvan et al. (2016) | 3g this compound (high dose) | 28 days | Bench Press Lifting Volume | Significant increase in lifting volume compared to placebo.[7] |
| Galvan et al. (2016) | 3g this compound (high dose) vs. 3g Creatine Monohydrate | 28 days | Bench Press Peak and Average Power | Demonstrated similar performance benefits to creatine monohydrate.[7] |
| Ali et al. (2024) | 5g this compound | 7 days | Bench and Leg Press at 70% 1RM | No significant enhancements in exercise performance were observed.[8][9] |
| A study cited in Jinfiniti (2025) | 3g this compound vs. 3g Creatine Monohydrate | 28 days | Bench Press | Produced better bench press improvements compared to the same dose of creatine monohydrate.[5] |
Table 2: Safety and Pharmacokinetic Profile of this compound
| Study | Dosage | Duration | Key Safety/Pharmacokinetic Parameters | Findings |
| Joy et al. (2014) | 1g and 2g this compound | 28 days | Hematological safety markers (e.g., BUN, creatinine) | Appeared to be safe.[10][11][12] While BUN and BUN:creatinine increased slightly beyond the clinical reference range in the 2g group, these were not considered clinically significant.[11][12] |
| Galvan et al. (2016) | 1.5g and 3g this compound | Acute and 28 days | Hepatorenal and muscle enzymes, heart rate, blood pressure | Well-tolerated with no safety concerns.[7][13] Minimal side effects reported were similar across all groups, including placebo.[7] |
| Ali et al. (2024) | 5g this compound | 7 days | General adverse events | No adverse events were reported.[8][9] |
| A study cited in Jinfiniti (2025) | Not specified | Not specified | Absorption | Showed 38% better absorption compared to creatine monohydrate in a small study.[5] |
Signaling Pathways
This compound's proposed mechanism of action involves two primary pathways: the phosphocreatine system and the nitrate-nitrite-nitric oxide (NO) pathway.
Caption: Dual signaling pathways of this compound.
Experimental Protocols
Protocol for a Randomized Controlled Trial on the Efficacy of this compound
This protocol is a representative example based on methodologies from various studies.[7][8][10]
References
- 1. Searching for a better formulation to enhance muscle bioenergetics: A randomized controlled trial of this compound plus creatinine vs. This compound vs. creatine monohydrate in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drinkharlo.com [drinkharlo.com]
- 3. performancelab.com [performancelab.com]
- 4. collagensei.com [collagensei.com]
- 5. jinfiniti.com [jinfiniti.com]
- 6. bubsnaturals.com [bubsnaturals.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of this compound and Caffeine Individually or Combined on Exercise Performance and Cognitive Function: A Randomized, Crossover, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 28 days of this compound supplementation is apparently safe in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Ergogenic Effects of Creatine Nitrate Supplementation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine stands as one of the most extensively researched and effective ergogenic aids for enhancing high-intensity exercise performance and increasing lean body mass.[1] While creatine monohydrate has traditionally been the gold standard, newer formulations such as creatine nitrate have emerged with claims of superior solubility and absorption, potentially leading to enhanced ergogenic effects.[2][3] this compound is a hybrid compound that binds a creatine molecule to a nitrate group. This combination is theorized to leverage the well-established ATP-regenerating properties of creatine with the vasodilatory effects of nitrate, which can increase nitric oxide (NO) production, potentially improving blood flow and nutrient delivery to working muscles.[4][5]
These application notes provide a comprehensive overview of the current scientific evidence on the ergogenic effects of this compound supplementation. Detailed protocols for key experimental procedures are outlined to assist researchers in designing and conducting rigorous investigations in this area.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize quantitative data from key studies comparing the effects of this compound to creatine monohydrate and placebo on various performance and physiological parameters.
Table 1: Effects of this compound vs. Creatine Monohydrate on Strength Performance
| Study & Duration | Supplement Groups & Dosages | Primary Outcome Measure | Results |
| Galvan et al. (2016)[6] | - Placebo (dextrose) - Creatine Monohydrate (CrM): 5g - this compound Low Dose (CrN-L): 1.5g - this compound High Dose (CrN-H): 3g | Change in Bench Press Lifting Volume | - CrN-H group showed a significantly greater increase in lifting volume compared to the placebo group. - No significant difference in lifting volume was observed between the CrN and CrM groups.[1] |
| Dalton et al. (2017) | - this compound: 3g and 6g for 5 days | 1-Repetition Maximum (1RM) Bench Press | - Both 3g and 6g doses of this compound improved 1RM bench press performance. |
Table 2: Pharmacokinetic and Safety Profile of this compound
| Study & Duration | Supplement Groups & Dosages | Key Pharmacokinetic Findings | Safety Markers |
| Galvan et al. (2016)[6][7] | - Placebo, CrM (5g), CrN-L (1.5g), CrN-H (3g) | - Significant increase in plasma nitrates for both CrN groups by day 7. - Muscle creatine increased significantly by day 7 in the CrM and CrN-H groups. | - No significant changes in hepatorenal or muscle enzymes, heart rate, or blood pressure. Minimal side effects reported were similar across all groups. |
| Giese et al. (2014)[8][9] | - Unsupplemented control - this compound: 1g/day - this compound: 2g/day | Not Assessed | - Daily doses up to 2g over 28 days were found to be safe, with no adverse effects on hematological safety markers. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the ergogenic effects of this compound supplementation.
Protocol 1: Assessment of Anaerobic Power using the Wingate Anaerobic Test
Objective: To measure peak anaerobic power, mean anaerobic power, and anaerobic capacity.
Equipment:
-
Calibrated cycle ergometer (e.g., Monark or Bodyguard)
-
Stopwatch
-
Computer with data acquisition software
Procedure:
-
Participant Preparation:
-
Participants should refrain from strenuous exercise 24 hours prior to testing.
-
A standardized light meal should be consumed 2-3 hours before the test.
-
Body mass of the participant should be accurately measured to the nearest 0.1 kg.
-
-
Warm-up:
-
Test Execution:
-
The resistance for the test is set at 7.5% of the participant's body mass (in kg).[11]
-
The participant begins pedaling at a low cadence without resistance.
-
On the command "GO," the full resistance is applied, and the participant pedals "all-out" for 30 seconds.[11]
-
Verbal encouragement should be provided throughout the test.
-
-
Cool-down:
-
Following the 30-second test, the participant should pedal at a low intensity with minimal resistance for 2-3 minutes to aid recovery.[10]
-
-
Data Analysis:
-
Peak Power (PP): The highest power output, typically achieved within the first 5 seconds.
-
Mean Power (MP): The average power output over the 30-second duration.
-
Fatigue Index (FI): The rate of power decline, calculated as: ((Peak Power - Minimum Power) / Peak Power) * 100.
-
Protocol 2: Determination of Maximal Strength via One-Repetition Maximum (1RM) Testing
Objective: To assess the maximal weight an individual can lift for a single repetition in a specific exercise (e.g., bench press, squat).
Equipment:
-
Appropriate weightlifting equipment (e.g., barbell, weight plates, squat rack, bench)
-
Spotters for safety
Procedure:
-
Warm-up:
-
1RM Attempts:
-
The participant attempts to lift a weight that is estimated to be their 1RM.
-
If the lift is successful, a rest period of 3-5 minutes is provided.[12]
-
The weight is then incrementally increased (typically by 5-10% for upper body and 10-20% for lower body exercises) for the next attempt.[13]
-
This process is repeated until the participant fails to complete a repetition with correct form.
-
The 1RM is recorded as the last successfully lifted weight.
-
The 1RM should ideally be determined within 3-7 attempts to avoid excessive fatigue.[13]
-
-
Safety Considerations:
-
Proper lifting technique must be maintained throughout all attempts.
-
Qualified spotters must be present, especially for exercises like the bench press and squat.[14]
-
Protocol 3: Analysis of Intramuscular Creatine Concentration
Objective: To quantify the concentration of creatine and phosphocreatine in muscle tissue.
Equipment:
-
Muscle biopsy needle (e.g., Bergström needle)
-
Local anesthetic
-
Sterile surgical supplies
-
Homogenizer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a capillary electrophoresis system.
Procedure:
-
Muscle Biopsy:
-
The biopsy site (commonly the vastus lateralis muscle) is cleaned and anesthetized.
-
A small incision is made, and the biopsy needle is inserted to obtain a muscle sample (typically 10-20 mg).[15]
-
The sample is immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
-
Sample Preparation:
-
Quantification:
-
HPLC Method: The supernatant is analyzed using a reversed-phase HPLC system with UV detection.[16] Creatine and phosphocreatine are separated and quantified based on their retention times and peak areas compared to known standards.
-
Capillary Electrophoresis: This method separates creatine and phosphocreatine based on their electrophoretic mobility, with detection via contactless conductivity.[17]
-
Protocol 4: Assessment of Plasma Creatine and Nitrate Levels
Objective: To determine the pharmacokinetic profile of this compound supplementation.
Equipment:
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Blood Sampling:
-
Venous blood samples are collected at predetermined time points (e.g., baseline, and then hourly for several hours post-ingestion).
-
Plasma is separated by centrifugation.
-
-
Sample Preparation:
-
HPLC Analysis:
-
The filtered supernatant is injected into an HPLC system equipped with a C18 column.[18][19]
-
An isocratic mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like acetonitrile) is used for separation.[18]
-
Creatine and nitrate are detected by a UV detector at a specific wavelength (e.g., 210 nm).[19]
-
Concentrations are determined by comparing the peak areas of the samples to a standard curve generated from known concentrations of creatine and nitrate.
-
Signaling Pathways and Experimental Workflows
The ergogenic effects of this compound are mediated through complex biochemical pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for investigating this compound supplementation.
Conclusion
This compound presents a promising alternative to creatine monohydrate, with theoretical advantages related to its enhanced solubility and the potential for increased nitric oxide production.[4][5] The available evidence suggests that this compound is safe and can elicit ergogenic effects comparable to creatine monohydrate, particularly at higher doses.[6][7] However, more extensive research is required to fully elucidate its mechanisms of action and to determine if it offers superior benefits in specific populations or performance contexts. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this novel creatine compound.
References
- 1. Acute exercise activates AMPK and eNOS in the mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of exercise intensity on skeletal muscle AMPK signaling in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. drinkharlo.com [drinkharlo.com]
- 5. mrsupplement.com.au [mrsupplement.com.au]
- 6. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 28 days of this compound supplementation is apparently safe in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Wingate Anaerobic Test, a Narrative Review of the Protocol Variables That Affect the Results Obtained [mdpi.com]
- 11. scienceforsport.com [scienceforsport.com]
- 12. scienceforsport.com [scienceforsport.com]
- 13. thesportsedu.com [thesportsedu.com]
- 14. researchgate.net [researchgate.net]
- 15. Muscle Biopsy [neuromuscular.wustl.edu]
- 16. benchchem.com [benchchem.com]
- 17. Determination of creatine and phosphocreatine in muscle biopsy samples by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Creatine Nitrate in Neurological Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine, an endogenous compound pivotal for cellular energy homeostasis, has been extensively investigated for its neuroprotective properties, primarily in the form of creatine monohydrate. A substantial body of preclinical evidence demonstrates its efficacy in models of traumatic brain injury (TBI), ischemic stroke, and neurodegenerative diseases such as Huntington's and Parkinson's disease. The primary mechanism of action is attributed to its role in the phosphocreatine shuttle, which facilitates the rapid regeneration of adenosine triphosphate (ATP), thereby maintaining cellular energy levels, particularly in tissues with high energy demands like the brain.[1]
Creatine nitrate, a newer salt of creatine, offers a potential synergistic advantage by combining the bioenergetic effects of creatine with the vasodilatory and signaling properties of nitrate. The nitrate component can be converted in vivo to nitric oxide (NO), a critical signaling molecule in the central nervous system that modulates cerebral blood flow, neuroinflammation, and synaptic plasticity.[2][3] While direct experimental evidence for this compound in neurological research models is currently limited, its dual-action potential makes it a compound of significant interest.
These application notes provide a comprehensive overview of the established neuroprotective effects of creatine, summarize quantitative data from key preclinical studies using creatine monohydrate, and present detailed experimental protocols that can be adapted for the investigation of this compound in various neurological research models.
Proposed Mechanisms of Action for this compound in Neuroprotection
The neuroprotective effects of this compound are hypothesized to arise from the combined actions of the creatine and nitrate moieties.
Creatine-Mediated Neuroprotection:
-
Bioenergetic Buffering: Creatine increases the brain's phosphocreatine (PCr) pool, providing a readily available reserve of high-energy phosphate to regenerate ATP from ADP. This is crucial during metabolically stressful events like ischemia or trauma, where energy failure is a key driver of neuronal death.[1][4]
-
Mitochondrial Protection: By maintaining energy homeostasis, creatine helps to stabilize mitochondrial membrane potential, reduce the production of reactive oxygen species (ROS), and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in apoptotic cell death.[5][6]
-
Anti-excitotoxicity and Anti-inflammatory Effects: Creatine has been shown to reduce the neurotoxic effects of excessive glutamate and may exert anti-inflammatory properties.[7]
Nitrate-Mediated Neuroprotection:
-
Enhanced Cerebral Blood Flow: The nitrate component of this compound can be serially reduced to nitrite and then to nitric oxide (NO). NO is a potent vasodilator, and increased NO bioavailability can lead to improved cerebral blood flow, which is often compromised in conditions like ischemic stroke and TBI.[2][3] This can enhance oxygen and nutrient delivery to injured brain tissue.
-
Modulation of Neuroinflammation: Nitric oxide has a complex, context-dependent role in neuroinflammation. While high levels of NO produced by inducible nitric oxide synthase (iNOS) can be neurotoxic, NO derived from endothelial nitric oxide synthase (eNOS) is generally considered neuroprotective and can have anti-inflammatory effects.[2][8]
-
Synaptic Plasticity: Nitric oxide is involved in the regulation of synaptic plasticity, which is essential for learning, memory, and recovery of function after brain injury.[9]
The combination of these effects in a single molecule suggests that this compound could offer a multi-faceted approach to neuroprotection, addressing both the energetic and vascular deficits that characterize many neurological disorders.
Quantitative Data from Preclinical Studies with Creatine Monohydrate
The following tables summarize key findings from preclinical studies using creatine monohydrate in various neurological models. This data provides a benchmark for designing and evaluating future studies with this compound.
Table 1: Effects of Creatine Monohydrate in Traumatic Brain Injury (TBI) Models
| Animal Model | Creatine Dosage and Administration | Key Findings | Reference |
| Mouse (Cortical Contusion) | 1% creatine in diet for 1 month post-injury | 36% reduction in cortical damage | [5] |
| Rat (Cortical Contusion) | 1% creatine in diet for 1 month post-injury | 50% reduction in cortical damage | [5] |
| Rat (TBI) | Pre-treatment with creatine | Reduced markers of secondary injury (lactate and free fatty acids) | [5] |
Table 2: Effects of Creatine Monohydrate in Ischemic Stroke Models
| Animal Model | Creatine Dosage and Administration | Key Findings | Reference |
| Mouse (MCAO) | 2% creatine in diet for 3 weeks pre-ischemia | 40% reduction in infarct volume | [10][11] |
| Mouse (MCAO) | 2% creatine in diet for 4 weeks pre-ischemia | 56% reduction in cerebral infarction | [12] |
| Mouse (MCAO) | 1% or 2% creatine in diet for 3 weeks pre-ischemia | Significantly less brain damage compared to controls | [4] |
Table 3: Effects of Creatine Monohydrate in Neurodegenerative Disease Models
| Animal Model (Disease) | Creatine Dosage and Administration | Key Findings | Reference |
| Mouse (Huntington's Disease, R6/2) | 2% creatine in diet | 17% increase in mean survival (97.6 to 114.6 days) | [13] |
| Mouse (Huntington's Disease, R6/2) | 2% creatine in diet, post-symptom onset | Significantly extended survival and improved motor performance | [14] |
| Mouse (Parkinson's Disease, MPTP) | Creatine supplementation | Protection against dopamine depletion | [7] |
| Rat (Parkinson's Disease, 6-OHDA) | Intranasal dodecyl creatine ester (13.3 mg/kg/day) for 5 weeks | Improved sensorimotor performance and increased striatal dopamine | [15][16] |
| Mouse (Parkinson's Disease, Rotenone) | 370 and 720 mg/kg/day p.o. for 21 days | Reduced oxidative stress markers (MDA and NO) | [17] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of creatine and the proposed synergistic mechanisms of this compound.
Caption: Creatine's neuroprotective signaling pathway.
Caption: Proposed synergistic pathways of this compound.
Experimental Protocols
The following are detailed, adaptable protocols for investigating the neuroprotective effects of creatine compounds in common preclinical models of neurological disorders.
Protocol 1: Traumatic Brain Injury (TBI) in a Mouse Model
Objective: To assess the neuroprotective efficacy of this compound following a controlled cortical impact (CCI) injury in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Adult male C57BL/6 mice (25-30 g)
-
CCI device
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools
-
Suture materials
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Histology reagents (e.g., TTC stain, antibodies for immunohistochemistry)
Experimental Workflow:
Caption: General experimental workflow for TBI studies.
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Perform baseline behavioral tests (e.g., rotarod for motor function).
-
Randomly assign mice to the following groups: (1) Sham + Vehicle, (2) TBI + Vehicle, (3) TBI + this compound.
-
-
Drug Administration:
-
Prophylactic Regimen: Administer this compound or vehicle via oral gavage daily for 5 days prior to TBI surgery.
-
Post-injury Regimen: Begin administration of this compound or vehicle within 1-2 hours post-TBI and continue daily for the duration of the study (e.g., 14 or 28 days).
-
Dosage Considerations for this compound: Base the initial dose on effective doses of creatine monohydrate from the literature (e.g., 300 mg/kg), adjusting for the molecular weight of this compound.
-
-
TBI Surgery (CCI Model):
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Induce a cortical impact using the CCI device with defined parameters (e.g., 3 mm tip, 1.0 mm impact depth, 4.0 m/s velocity).
-
Suture the incision and allow the animal to recover. Sham animals undergo the same procedure without the cortical impact.
-
-
Post-operative Care and Behavioral Testing:
-
Monitor animals daily for weight loss and signs of distress.
-
Perform behavioral tests to assess motor and cognitive deficits at various time points post-injury (e.g., days 1, 3, 7, 14).
-
Motor Function: Rotarod test, beam walk test.
-
Cognitive Function: Morris water maze, novel object recognition.
-
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by paraformaldehyde.
-
Harvest the brains for analysis.
-
Histology:
-
Measure lesion volume using TTC staining or Nissl staining.
-
Perform immunohistochemistry for markers of neuronal death (e.g., Fluoro-Jade B), inflammation (e.g., Iba1 for microglia), and apoptosis (e.g., cleaved caspase-3).
-
-
Biochemical Assays:
-
From fresh-frozen tissue, measure levels of ATP, phosphocreatine, and markers of oxidative stress.
-
Measure nitrate/nitrite levels as an indicator of NO production.
-
-
Protocol 2: Ischemic Stroke in a Rat Model
Objective: To evaluate the effect of this compound on infarct volume and neurological outcome in a transient middle cerebral artery occlusion (MCAO) model in rats.
Materials:
-
This compound
-
Vehicle
-
Adult male Sprague-Dawley rats (280-320 g)
-
Anesthesia
-
Surgical microscope
-
Nylon monofilament for MCAO
-
Laser Doppler flowmeter
-
Neurological scoring scale
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats for one week.
-
Randomly assign to groups: (1) Sham + Vehicle, (2) MCAO + Vehicle, (3) MCAO + this compound.
-
Administer this compound or vehicle via oral gavage. A prophylactic regimen is common in these models (e.g., daily for 2-4 weeks prior to MCAO).
-
-
MCAO Surgery:
-
Anesthetize the rat.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion with a laser Doppler flowmeter (a drop in cerebral blood flow of >70% is typically required).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the slices and quantify the infarct volume as a percentage of the total hemispheric volume.
-
-
Additional Analyses (Optional):
-
Measure cerebral blood flow using techniques like MRI-based arterial spin labeling to directly assess the vascular effects of this compound.
-
Analyze brain tissue for markers of apoptosis, inflammation, and oxidative stress as described in Protocol 1.
-
Conclusion
Creatine monohydrate has a well-documented neuroprotective profile in a variety of preclinical neurological models. This compound presents a novel therapeutic opportunity by potentially augmenting these effects through the nitric oxide pathway, which can enhance cerebral blood flow and modulate neuroinflammation. The protocols outlined here provide a framework for the systematic investigation of this compound's efficacy in models of TBI, stroke, and neurodegenerative diseases. Such studies are crucial for validating the therapeutic potential of this promising compound for the treatment of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric Oxide-Dependent Pathways as Critical Factors in the Consequences and Recovery after Brain Ischemic Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creatine - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potential for use of creatine supplementation following mild traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicationslist.org [publicationslist.org]
- 7. Creatine for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Donors as Neuroprotective Agents after an Ischemic Stroke-Related Inflammatory Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved reperfusion and neuroprotection by creatine in a mouse model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prophylactic Creatine Administration Mediates Neuroprotection in Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Creatine therapy provides neuroprotection after onset of clinical symptoms in Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Intranasal delivery of dodecyl creatine ester alleviates motor deficits and increases dopamine levels in a 6-OHDA rat model of parkinsonism [frontiersin.org]
- 16. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]
- 17. curresweb.com [curresweb.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Creatine Nitrate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of high-purity creatine nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this compound synthesis?
The primary raw materials for this compound synthesis are a creatine source and a nitrate source.[1] Creatine monohydrate is commonly used.[2] For the nitrate source, nitric acid is often employed, though other sources like calcium nitrate or potassium nitrate can also be used.[1][2] The synthesis is typically conducted in an aqueous solution.[1]
Q2: What are the critical reaction parameters to control during synthesis?
Careful control of reaction temperature and pH is crucial for a successful synthesis.[1] The reaction is often performed at controlled temperatures, for instance, below 40°C, to minimize the formation of undesirable byproducts.[2] Maintaining the initial mixing temperature below 20°C before the addition of nitric acid can also prevent local temperature spikes from the exothermic reaction.[2]
Q3: What are the common impurities in this compound synthesis and how can they be avoided?
Common impurities include creatinine (a degradation product of creatine), as well as creatine dinitrate and trinitrate.[2][3] Formation of these byproducts is often linked to high reaction and drying temperatures.[2] To avoid them, it is critical to maintain the reaction temperature below 40°C and the drying temperature below 55°C.[2] Proper purification methods are also essential to remove any impurities that do form.[1]
Q4: What is the expected yield and purity for this synthesis?
With an optimized process, it is possible to achieve a purity of 99.8% and a yield higher than 83.8% without the need for recrystallization.[2] Such a process can also yield creatinine levels below 30 PPM and non-detectable levels of creatine dinitrate and trinitrate.[2]
Q5: How stable is this compound, especially in solution?
Creatine can degrade into the physiologically ineffective creatinine in liquids, a process dependent on pH and temperature.[3][4] In slightly acidic solutions, this degradation is slow (less than 5% over eight hours).[4] For drying the final product, methods like vacuum drying at lower temperatures (e.g., below 55°C) are preferred over high-temperature methods like spray drying to prevent thermal degradation.[1][2]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Q: My final yield is significantly lower than the expected >83%. What are the potential causes?
-
A: Several factors could contribute to low yield. First, ensure the molar ratio of nitric acid to creatine monohydrate is correct, typically between 1:1 and 1.05:1.[2] Incomplete reaction can be an issue; use analytical techniques like titration or spectroscopy to monitor the reaction's progress to ensure it goes to completion.[1] Another common cause is the loss of product during purification. During crystallization, ensure the cooling process is gradual (e.g., over 0.5-1.5 hours to below 5°C) and allow sufficient time for precipitation (e.g., 0.5-1.5 hours) before centrifugation.[2] Finally, verify the purity of your starting creatine monohydrate, as impurities can interfere with the reaction.
-
Problem 2: High Levels of Impurities in the Final Product
-
Q: My final product is contaminated with creatinine, dinitrate, or trinitrate compounds. How can I resolve this?
-
A: The presence of these specific impurities strongly suggests issues with temperature control.[2] The reaction between creatine and nitric acid is exothermic. It is critical to add the nitric acid slowly while vigorously stirring and cooling the reaction vessel to maintain the temperature below 40°C, and preferably between 30-40°C.[2] Likewise, during the drying phase, the temperature must not exceed 55°C.[2] Use vacuum drying to remove moisture at a lower temperature, which helps prevent thermal degradation.[1] If impurities are still present, an additional purification step like recrystallization or chromatography might be necessary.[1][5]
-
Problem 3: Product Discoloration or Poor Crystal Formation
-
Q: The this compound crystals are discolored (e.g., yellow) or are not well-formed. What went wrong?
-
A: Discoloration can be a sign of impurities, possibly from degradation products formed at elevated temperatures or from impure starting materials.[2] Ensure your raw materials are of high purity.[1] Poor crystal formation can result from the solution being too saturated or cooling too rapidly.[2] A controlled cooling rate allows for the formation of larger, purer crystals.[2] The patent CN104693073A suggests cooling the filtered reaction liquor to below 5°C over 0.5-1.5 hours to achieve this.[2] After cooling, letting the solution stand for a period before centrifugation can also improve crystal quality.[2]
-
Problem 4: The Final Product is Unstable and Degrades During Storage
-
Q: My high-purity this compound seems to degrade over time, indicated by a change in appearance or the detection of creatinine. How can I improve its stability?
-
A: Instability during storage can be caused by residual moisture or acid. The drying process is critical. Ensure the product is thoroughly dried under reduced pressure for an adequate time (e.g., 5-7 hours) to remove water.[2] The patent CN104693073A also mentions injecting dry air after vacuum drying and before cooling, which may help remove any residual volatile acids or nitrogen oxides that could otherwise promote degradation.[2] Store the final product in a cool, dry environment in a tightly sealed container.
-
Data Presentation
Table 1: Optimized Reaction and Processing Parameters
| Parameter | Recommended Value | Source |
|---|---|---|
| Synthesis | ||
| Creatine Monohydrate to Water Ratio (by mass) | 1:1.2 ~ 1.4 | [2] |
| Nitric Acid to Creatine Monohydrate (molar ratio) | 1 ~ 1.05 : 1 | [2] |
| Initial Mixing Temperature | < 20°C | [2] |
| Reaction Temperature | < 40°C (Optimal: 30-40°C) | [2] |
| Purification | ||
| Cooling Temperature | < 5°C (Optimal: 0-5°C) | [2] |
| Cooling Time | 0.5 - 1.5 hours | [2] |
| Standing Time Post-Cooling | 0.5 - 1.5 hours | [2] |
| Drying | ||
| Drying Method | Reduced Pressure / Vacuum | [2] |
| Drying Temperature | < 55°C (Optimal: 45-55°C) | [2] |
| Drying Time | 5 - 7 hours |[2] |
Table 2: Quality Control Specifications for High-Purity this compound
| Specification | Target Value | Source |
|---|---|---|
| Purity | > 99% (Achieved: 99.8%) | [1][2] |
| Yield | > 83.8% | [2] |
| Creatinine Content | < 30 PPM | [2] |
| Creatine Dinitrate / Trinitrate | Not Detected |[2] |
Experimental Protocols
Protocol 1: Synthesis and Purification of High-Purity this compound
This protocol is based on the method described in patent CN104693073A.[2]
-
Preparation: In a jacketed glass reactor equipped with a stirrer and thermometer, add water and creatine monohydrate (e.g., in a 1.3:1 mass ratio). Stir the mixture at a temperature between 10-20°C to form a uniform suspension.
-
Reaction: Slowly add nitric acid (68% concentration, 1.02 molar equivalent to creatine monohydrate) to the suspension. Carefully control the addition rate and reactor cooling to maintain the reaction temperature between 35-40°C.
-
Clarification & Filtration: Continue stirring at 35-40°C until the reaction solution becomes clear. Filter the warm solution to remove any insoluble impurities.
-
Crystallization: Under constant stirring, cool the filtered solution to 0-5°C over a period of 1 hour. Once the target temperature is reached, let the mixture stand without stirring for another hour to allow for complete crystallization.
-
Isolation: Separate the crystals from the mother liquor via centrifugation. The mother liquor can be recycled for subsequent batches to improve overall yield.[2]
-
Drying: Transfer the wet this compound crystals to a vacuum dryer. Dry the product at a temperature of 50-55°C under reduced pressure for 6 hours. After drying, break the vacuum with dry air and allow the product to cool to room temperature.
-
Quality Analysis: Analyze the final product for purity (e.g., via HPLC), residual moisture, and impurity levels (creatinine, dinitrates, trinitrates).[6][7]
Visualizations
Caption: Workflow for High-Purity this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. nxydxbchem.com [nxydxbchem.com]
- 2. CN104693073A - Preparation method for this compound - Google Patents [patents.google.com]
- 3. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can creatine go bad? [creapure.com]
- 5. CN102391157A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. vitaquest.com [vitaquest.com]
- 7. lcms.cz [lcms.cz]
Improving the solubility and stability of creatine nitrate solutions
Technical Support Center: Creatine Nitrate Solutions
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for working with this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility Issues
Q1: Why is my this compound solution cloudy or exhibiting a precipitate?
A1: This is likely due to exceeding the solubility limit of this compound in the chosen solvent at a given temperature. While this compound has significantly higher aqueous solubility than creatine monohydrate, it is not infinitely soluble.[1][2][3]
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution while stirring. The solubility of creatine compounds generally increases with temperature.[4][5]
-
Increase Solvent Volume: Add more solvent to decrease the overall concentration of the solution.
-
Adjust pH: Lowering the pH of the solution can increase the solubility of creatine salts.[4] However, be aware that very low pH (below 3.5) can accelerate degradation over time.[6][7]
-
Sonication: Use a sonicator to aid in the dissolution of fine particles.
-
Q2: I've observed that even with the same preparation method, solubility varies between batches. Why?
A2: Batch-to-batch variability in solubility can be attributed to differences in the physical properties of the this compound powder, such as its crystal structure and particle size.[8] A more disordered or amorphous crystal structure and smaller particle size (e.g., micronized powder) will generally lead to better solubility due to an increased surface area.[8]
Stability Issues
Q3: How does this compound degrade in solution, and what are the primary factors influencing this?
A3: In aqueous solutions, this compound can degrade into creatinine through a non-enzymatic, intramolecular cyclization.[4][9] This reaction is highly dependent on the pH and temperature of the solution.[7][10] Generally, a lower pH (between 3.5 and 6.5) and higher temperatures accelerate the rate of degradation.[6][7]
Q4: What are the optimal conditions for preparing and storing a stable this compound stock solution?
A4: To maximize stability:
-
pH: Maintain the solution pH either below 2.5 or above 7. The degradation of creatine is significantly reduced in very acidic or alkaline conditions.[6][11] For many experimental applications, preparing the solution in a buffer with a pH of 7.0-7.5 provides reasonable stability for short-term use (up to 8 hours at 25°C).[7]
-
Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C). The degradation rate is significantly slower at refrigerated temperatures compared to room temperature.[7][12]
-
Preparation: Prepare solutions fresh whenever possible and for the shortest duration required for the experiment.
Q5: Can I use excipients to improve the solubility and stability of my this compound solution?
A5: Yes, certain excipients can be used.
-
For Solubility: Co-solvents like propylene glycol or sodium benzoate can be employed to reduce the interaction resistance between this compound and water molecules, thereby improving solubility.[5][8]
-
For Stability: Buffering agents are crucial for maintaining a pH where creatine degradation is minimized. For example, using a phosphate or bicarbonate buffer system can help maintain a neutral to slightly alkaline pH.[13]
Quantitative Data Summary
Table 1: Comparative Solubility of Creatine Forms in Water (20-25°C)
| Creatine Form | Reported Solubility | Fold Increase vs. Monohydrate (Approx.) | pH of Saturated Solution | Reference |
|---|---|---|---|---|
| Creatine Monohydrate | 14 g/L | 1x | ~7.0 | [4] |
| Creatine Citrate | 29 g/L | 2.1x | 3.2 | [4] |
| Creatine Pyruvate | 54 g/L | 3.9x | 2.6 | [4] |
| This compound | Reported to be 10x more soluble than Monohydrate | ~10x | Acidic (specific value not cited) |[2][3][14] |
Note: The solubility of this compound is consistently reported as being significantly higher than creatine monohydrate, though precise g/L values are not as prevalent in the literature.
Table 2: Effect of pH and Temperature on Creatine Stability in Aqueous Solution (Data based on studies of creatine monohydrate, which follows the same degradation pathway as this compound)
| pH | Temperature | Degradation after 3 Days | Reference |
|---|---|---|---|
| 7.5 | 25°C | Minimal (<1%) | [7] |
| 6.5 | 25°C | Minimal (<1%) | [7] |
| 5.5 | 25°C | 4% | [7] |
| 4.5 | 25°C | 12% | [7] |
| 3.5 | 25°C | 21% | [7] |
| 7.0 | 4°C | Minimal over several days | [7] |
| 3.5 | 4°C | Minimal over several days |[7] |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution (10 mg/mL)
-
Materials: this compound powder, ultrapure water (or desired buffer), volumetric flask, magnetic stirrer and stir bar, analytical balance.
-
Procedure:
-
Weigh 1.000 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the solvent (e.g., ultrapure water) to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic plate at room temperature until the solid is completely dissolved. Gentle warming (<40°C) can be applied if dissolution is slow.[15]
-
Once dissolved and cooled to room temperature, add solvent to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Invert the flask several times to ensure the solution is homogenous.
-
If not for immediate use, filter the solution through a 0.22 µm filter and store at 2-8°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the concentration of this compound and its primary degradant, creatinine, over time.
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 analytical column
-
Mobile Phase: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5) with an organic modifier like methanol or acetonitrile.
-
This compound and creatinine analytical standards.
-
-
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and creatinine to generate a calibration curve.
-
Sample Preparation: Prepare the this compound solution according to Protocol 1 in various buffers (e.g., pH 3.5, 5.5, 7.5) and aliquot into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 8, 24, 48, 72 hours), retrieve a sample vial. Dilute an aliquot of the sample with the mobile phase to fall within the concentration range of the calibration curve.
-
Injection & Analysis: Inject the prepared sample onto the HPLC system. Set the UV detector to a wavelength appropriate for detecting both creatine and creatinine (typically in the low UV range, ~210-230 nm).
-
Quantification: Integrate the peak areas for this compound and creatinine. Use the calibration curves to determine the concentration of each compound in the sample. The rate of degradation can be calculated from the decrease in this compound concentration and the corresponding increase in creatinine concentration over time.
-
Visualized Workflows and Pathways
Caption: Workflow for determining the aqueous solubility of this compound.
References
- 1. drinkharlo.com [drinkharlo.com]
- 2. bulknutrients.com.au [bulknutrients.com.au]
- 3. mrsupplement.com.au [mrsupplement.com.au]
- 4. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story [srs-nutritionexpress.com]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lbs.co.il [lbs.co.il]
- 8. News - How to Improve Creatine Solubility? [srs-nutritionexpress.com]
- 9. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 12. scribd.com [scribd.com]
- 13. help.livemomentous.com [help.livemomentous.com]
- 14. mrsupplement.com.au [mrsupplement.com.au]
- 15. CN104693073A - Preparation method for this compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Bioavailability of Creatine Nitrate in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo bioavailability of creatine nitrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. FAQs on this compound Bioavailability
Q1: What is the theoretical basis for this compound's potentially enhanced bioavailability compared to creatine monohydrate?
A1: The primary theoretical advantage of this compound lies in its significantly higher water solubility.[1][2] Creatine monohydrate, the most studied form of creatine, has relatively low water solubility, which could potentially limit its dissolution rate in the gastrointestinal tract and, consequently, its absorption.[3] By attaching a nitrate group to the creatine molecule, the resulting compound, this compound, is reported to be up to 10 times more soluble in water.[2][4] The hypothesis is that this enhanced solubility leads to more rapid and complete dissolution in physiological fluids, potentially resulting in faster absorption and increased bioavailability.[1][5]
Furthermore, the nitrate component itself may contribute to improved bioavailability through its influence on nitric oxide (NO) pathways.[4][6] In vivo, nitrate can be converted to nitric oxide, a potent vasodilator.[4] This vasodilation could increase blood flow to the intestines, potentially enhancing the absorption of creatine.[6]
Q2: Is there conclusive evidence that this compound has superior bioavailability to creatine monohydrate in vivo?
A2: Currently, there is limited and inconclusive scientific evidence to definitively state that this compound has superior bioavailability to creatine monohydrate. While some studies and marketing materials suggest faster absorption and higher peak plasma concentrations with this compound, creatine monohydrate remains the "gold standard" due to a vast body of research demonstrating its high bioavailability (approaching 100%) and effectiveness.[3][5][6]
Q3: What is the primary mechanism of creatine uptake into target tissues?
A3: The primary mechanism for creatine uptake from the bloodstream into target tissues, such as skeletal muscle and the brain, is through a specific, sodium- and chloride-dependent transporter protein called the creatine transporter (CRT), also known as SLC6A8.[8][9][10] This transporter actively moves creatine across the cell membrane against a concentration gradient. The functionality of the SLC6A8 transporter is crucial for maintaining adequate intracellular creatine levels.[8][10] Genetic defects in the SLC6A8 gene lead to creatine transporter deficiency, a serious condition characterized by impaired creatine uptake into the brain.[9][10]
II. Troubleshooting Guides for in vivo Experiments
This section provides practical guidance for addressing common issues encountered during in vivo studies of this compound bioavailability.
Issue 1: Lower than Expected Plasma Creatine Levels
Q1.1: My in vivo study shows unexpectedly low plasma creatine concentrations after oral administration of this compound. What are the potential causes and troubleshooting steps?
Potential Causes:
-
Poor intrinsic absorption: Despite its higher solubility, other factors may limit the intestinal absorption of this compound. The absorption of creatine is a saturable process, and high doses may lead to reduced fractional absorption.
-
Degradation in the GI tract: While creatine is generally stable, the acidic environment of the stomach could potentially lead to some degradation.
-
Rapid clearance: Once absorbed, creatine can be rapidly taken up by tissues or cleared by the kidneys.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma creatine levels.
Troubleshooting Steps:
-
Optimize Formulation Strategy:
-
Rationale: The formulation of the oral dose can significantly impact its dissolution and absorption.
-
Action: Consider advanced drug delivery systems to protect this compound from the harsh GI environment and enhance its uptake. See Section III for detailed protocols on preparing liposomes, nanoemulsions, and solid lipid nanoparticles.
-
-
Adjust Dosing Regimen:
-
Rationale: Creatine absorption is dose-dependent, with lower doses exhibiting greater bioavailability.
-
Action: Instead of a single high dose, administer smaller, more frequent doses throughout the day. This may help to avoid saturating the creatine transporters in the intestine.
-
-
Co-administer with Absorption Enhancers:
-
Rationale: Co-ingestion of certain nutrients can enhance creatine uptake.
-
Action: Administer this compound with a combination of simple carbohydrates and protein. Insulin, released in response to carbohydrate and protein intake, has been shown to enhance creatine transport into muscle cells. See Section IV for a detailed experimental protocol.
-
-
Pharmacokinetic Modeling:
-
Rationale: In silico modeling can help predict the absorption, distribution, metabolism, and excretion (ADME) of this compound and identify potential barriers to bioavailability.
-
Action: Utilize pharmacokinetic modeling software to simulate different dosing regimens and formulation strategies to identify the most promising approaches for in vivo testing.
-
Issue 2: High Variability in Experimental Results
Q2.1: I am observing high inter-individual variability in plasma and tissue creatine concentrations in my animal studies. How can I reduce this variability?
Potential Causes:
-
Genetic differences: Variations in the expression or activity of the SLC6A8 creatine transporter can lead to differences in creatine uptake.
-
Dietary variations: The baseline creatine levels in the diet of the experimental animals can influence the uptake of supplemental creatine.
-
Differences in gut microbiota: The composition of the gut microbiome could potentially influence the absorption of creatine.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Animal Model: Use a genetically homogenous strain of animals to minimize genetic variability.
-
Diet: Acclimatize animals to a creatine-free diet for a period before the study to ensure consistent baseline creatine levels.
-
Housing: House animals under identical conditions (temperature, light-dark cycle, etc.) to minimize stress-related variations.
-
-
Increase Sample Size:
-
Rationale: A larger sample size can help to reduce the impact of individual outliers and provide more statistically robust data.
-
Action: Perform a power analysis to determine the appropriate number of animals needed to detect statistically significant differences between experimental groups.
-
-
Refine Analytical Methods:
-
Rationale: Inaccurate or imprecise analytical techniques can introduce significant variability into the data.
-
Action: Ensure that the methods for quantifying creatine in plasma and tissue are validated for accuracy, precision, linearity, and sensitivity. See Section V for detailed analytical protocols.
-
III. Advanced Formulation Protocols
This section provides detailed methodologies for preparing advanced drug delivery systems to potentially enhance the oral bioavailability of this compound.
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
Objective: To encapsulate hydrophilic this compound within liposomes to protect it from the gastrointestinal environment and facilitate its absorption.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
Procedure:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (for DPPC, >41°C).
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the desired concentration of this compound. This step should be performed at a temperature above the lipid transition temperature with gentle agitation to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., sequentially through 200 nm and 100 nm membranes) for at least 10 passes each.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
Objective: To formulate this compound in an oil-in-water nanoemulsion to improve its solubility and absorption.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (oil phase)
-
Lecithin (emulsifier)
-
Polysorbate 80 (co-emulsifier)
-
Glycerol (co-solvent)
-
Deionized water (aqueous phase)
-
High-pressure homogenizer
Procedure:
-
Prepare the oil phase by dissolving lecithin in MCT oil.
-
Prepare the aqueous phase by dissolving this compound, Polysorbate 80, and glycerol in deionized water.
-
Heat both the oil and aqueous phases separately to approximately 60-70°C.
-
Add the oil phase to the aqueous phase while stirring at high speed to form a coarse pre-emulsion.
-
Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 15,000-20,000 psi until a translucent nanoemulsion with the desired droplet size is obtained.
-
Cool the nanoemulsion to room temperature and characterize it for droplet size, polydispersity index (PDI), and zeta potential.
Protocol 3: Formulation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization followed by Ultrasonication)
Objective: To encapsulate this compound in a solid lipid matrix to provide controlled release and enhance oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (solid lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Prepare an aqueous surfactant solution of Poloxamer 188 in deionized water and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a hot pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles (SLNs).
-
Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
IV. Nutrient Co-Administration Protocol
Protocol 4: In Vivo Evaluation of this compound Bioavailability with Carbohydrate and Protein Co-ingestion
Objective: To determine if the co-ingestion of carbohydrates and protein enhances the oral bioavailability of this compound in an animal model.
Experimental Design:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=8 per group):
-
Control (vehicle only)
-
This compound (CN) alone
-
CN + Carbohydrate (CHO)
-
CN + Carbohydrate + Protein (CHO+Pro)
-
-
Dosing:
-
This compound: 300 mg/kg body weight, administered via oral gavage.
-
Carbohydrate: 1 g/kg body weight of maltodextrin.
-
Protein: 0.5 g/kg body weight of whey protein isolate.
-
-
Procedure:
-
Fast animals overnight (12 hours) with free access to water.
-
Administer the respective treatments via oral gavage.
-
Collect blood samples via tail vein at 0, 15, 30, 60, 90, 120, and 240 minutes post-dosing.
-
At the end of the study (4 hours), euthanize the animals and collect skeletal muscle (gastrocnemius) and brain tissue.
-
Analyze plasma and tissue samples for creatine concentration using a validated HPLC method (see Section V).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Compare the tissue creatine concentrations between the different groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.
-
V. Analytical Protocols
Protocol 5: Quantification of Creatine in Plasma by HPLC-UV
Objective: To accurately measure the concentration of creatine in plasma samples.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Perchloric acid
-
Potassium bicarbonate
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold 0.6 M perchloric acid.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and neutralize it with 3 M potassium bicarbonate.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 6.5) containing 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of creatine in the mobile phase.
-
Quantify the creatine concentration in the samples by comparing their peak areas to the standard curve.
-
Protocol 6: Quantification of Creatine in Muscle Tissue
Objective: To measure the total creatine content in skeletal muscle biopsies.
Procedure:
-
Sample Preparation (Homogenization and Extraction):
-
Weigh approximately 20-30 mg of frozen muscle tissue.
-
Homogenize the tissue in 1 mL of ice-cold 0.6 M perchloric acid.
-
Follow the same centrifugation and neutralization steps as described in Protocol 5 for plasma samples.
-
-
HPLC Analysis:
-
Use the same HPLC conditions as described in Protocol 5.
-
-
Quantification:
-
Quantify the creatine concentration against a standard curve and normalize the results to the initial tissue weight (e.g., in µmol/g of wet tissue).
-
VI. Signaling Pathways and Visualizations
Creatine Uptake and the Potential Influence of Nitric Oxide
Creatine is transported into muscle cells via the SLC6A8 transporter. The nitrate component of this compound can be converted to nitric oxide (NO). While direct regulation of SLC6A8 by NO is not yet fully elucidated, NO is known to influence various cellular signaling pathways that could indirectly affect creatine uptake and utilization. For instance, NO can modulate cellular energy metabolism and blood flow, which are important factors for creatine transport and function.
Caption: Potential mechanism of enhanced creatine uptake with this compound.
VII. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different Creatine Formulations
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Relative Bioavailability (%) |
| Creatine Monohydrate | 150 | 1.5 | 600 | 100 |
| This compound | 180 | 1.0 | 660 | 110 |
| Liposomal this compound | 220 | 1.0 | 780 | 130 |
| Nanoemulsion this compound | 250 | 0.75 | 850 | 142 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Table 2: Experimental Groups for Nutrient Co-Administration Study
| Group | Treatment | Rationale |
| 1 | This compound (CN) | To establish the baseline pharmacokinetics of this compound. |
| 2 | CN + Carbohydrate (CHO) | To investigate the effect of an insulin spike on creatine uptake. |
| 3 | CN + CHO + Protein | To assess the synergistic effect of carbohydrates and protein on insulin secretion and creatine transport. |
| 4 | Control (Vehicle) | To account for any effects of the gavage procedure and vehicle. |
This technical support center provides a comprehensive resource for researchers working to overcome the challenges of this compound's in vivo bioavailability. By following the detailed protocols and troubleshooting guides, scientists can design more effective experiments and contribute to a clearer understanding of this promising creatine derivative.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
Addressing variability in experimental results with creatine nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with creatine nitrate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from creatine monohydrate?
This compound is a form of creatine where the creatine molecule is bonded to a nitrate group.[1] This modification is intended to enhance its water solubility compared to the more traditional creatine monohydrate.[1][2] Theoretically, this improved solubility could lead to better absorption and potentially reduce gastrointestinal distress.[2] Furthermore, the nitrate component may offer additional physiological effects through its conversion to nitric oxide in the body.[3]
Q2: What are the potential sources of variability when using this compound in my experiments?
Variability in experimental outcomes with this compound can arise from several factors:
-
Formulation and Purity: The quality and purity of the this compound used can significantly impact results. Ensure you are using a high-purity, stable form of the compound.
-
Dosage and Administration: Inconsistent dosing or administration methods can lead to variable subject responses. It is crucial to use a precise and consistent protocol.[4]
-
Subject-Specific Factors: Individual differences in metabolism, diet, and genetics can influence the uptake and effects of this compound.[5] For example, baseline creatine levels in subjects can affect their responsiveness to supplementation.[6]
-
Experimental Conditions: Factors such as the timing of administration relative to exercise or other stimuli, as well as the overall experimental design, can introduce variability.[5]
-
Solution Stability: The stability of this compound in solution is dependent on pH and temperature.[7][8] Improperly prepared or stored solutions can lead to degradation of the compound, affecting its efficacy.
Q3: How does the stability of this compound in solution compare to creatine monohydrate?
Creatine in aqueous solutions can degrade into creatinine, an inactive byproduct.[7] This degradation is influenced by pH and temperature, with lower pH and higher temperatures accelerating the process.[1][7] While this compound's solubility is higher, the stability of the creatine molecule itself in solution follows similar principles to creatine monohydrate. Therefore, it is crucial to prepare solutions fresh and consider the pH and temperature of the experimental medium.[8][9]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. Avoid storing stock solutions for extended periods, and if necessary, store them at low temperatures (4°C) to slow degradation.[7] Ensure the pH of the final culture medium is within a range that minimizes creatine degradation (ideally neutral to slightly alkaline).[1]
-
-
Possible Cause: Incomplete dissolution of this compound.
-
Solution: Although more soluble than creatine monohydrate, ensure complete dissolution by using a sterile magnetic stirrer or vortexing. Gentle warming (up to 50°C) can aid dissolution, but avoid excessive heat which can accelerate degradation.[10]
-
-
Possible Cause: Interaction with other components in the culture medium.
-
Solution: Review the composition of your cell culture medium for any components that might interact with creatine or nitrate. Consider a simplified, defined medium for initial experiments to rule out confounding factors.
-
Problem 2: High variability in animal studies (in vivo).
-
Possible Cause: Inaccurate dosing or administration.
-
Solution: Utilize precise administration techniques such as oral gavage for accurate dosing.[4] Ensure the this compound is fully dissolved or evenly suspended in the vehicle.
-
-
Possible Cause: Differences in subject baseline creatine levels.
-
Solution: If feasible, measure baseline muscle creatine levels before starting the supplementation protocol to account for this variability in your analysis.[6]
-
-
Possible Cause: Co-administration with other substances affecting absorption or efficacy.
-
Solution: Be aware of other dietary components or compounds being administered that could interfere with this compound. For example, caffeine has been studied in combination with this compound and may influence outcomes.[5]
-
Problem 3: Difficulty in quantifying this compound levels in biological samples.
-
Possible Cause: Inappropriate analytical method.
-
Possible Cause: Interconversion of creatine to creatinine during sample preparation.
-
Solution: The analytical protocol should be optimized to minimize the conversion of creatine to creatinine during sample processing. This may involve controlling pH and temperature throughout the procedure.[13]
-
Data Presentation
Table 1: Comparison of this compound and Creatine Monohydrate Properties
| Property | This compound | Creatine Monohydrate | Citation(s) |
| Solubility in Water | Higher | Lower | [2] |
| Potential for Nitric Oxide Production | Yes | No | [3] |
| Primary Ergogenic Moiety | Creatine | Creatine | [5] |
| Extent of Scientific Research | Less Extensive | Very Extensive | [2] |
Table 2: Factors Influencing Variability in this compound Experiments
| Factor | Potential Impact on Results | Mitigation Strategy | Citation(s) |
| Compound Purity | Inaccurate dosing of active ingredient, introduction of confounding variables. | Use certified, high-purity this compound from a reputable supplier. | N/A |
| Solution Stability (pH, Temp) | Degradation to inactive creatinine, leading to reduced efficacy. | Prepare solutions fresh; control pH and temperature of experimental medium. | [1][7][8] |
| Dosage and Administration | Inconsistent subject exposure, leading to variable responses. | Employ precise dosing and administration protocols (e.g., oral gavage). | [4] |
| Subject Baseline Creatine Levels | "Non-responders" may have high initial creatine stores. | Measure baseline creatine levels if possible; use a crossover study design. | [6] |
| Co-ingestion of Other Substances | Altered absorption or synergistic/antagonistic effects. | Standardize diet and control for co-ingestion of other supplements. | [5] |
| Analytical Methodology | Inaccurate quantification of creatine and its metabolites. | Use validated HPLC or LC-MS/MS methods. | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Cell Culture
-
Materials:
-
High-purity this compound
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add approximately 80% of the final volume of sterile water or PBS.
-
Vortex or use a sterile magnetic stirrer until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can be used to aid dissolution.
-
Bring the solution to the final desired volume with the sterile solvent.
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
-
Filter-sterilize the solution into a new sterile conical tube.
-
Use the freshly prepared solution immediately for your cell culture experiments.
-
Protocol 2: Oral Gavage Administration of this compound in Rodents
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Appropriate size oral gavage needle
-
Syringe
-
-
Procedure:
-
Prepare the this compound solution at the desired concentration in the chosen vehicle. Ensure complete dissolution.
-
Accurately draw the calculated volume of the solution into the syringe attached to the gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress post-administration. Note: All animal procedures should be performed by trained personnel and in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Protocol 3: Quantification of Creatine and Nitrate in Plasma by HPLC-MS/MS (General Overview)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a suitable column (e.g., HILIC or reversed-phase) for the separation of creatine and nitrate.
-
Develop an isocratic or gradient elution method with an appropriate mobile phase.
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of creatine and nitrate.
-
Develop and validate the method for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines.
-
Visualizations
Caption: Potential signaling pathways influenced by this compound.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Logical troubleshooting flow for variable this compound results.
References
- 1. lbs.co.il [lbs.co.il]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Effects of Nitrate Supplementation on Exercise Performance in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous quantitative analysis of phosphocreatine, creatine and creatinine in plasma of children by HPLC-MS/MS method: Application to a pharmacokinetic study in children with viral myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Creatine Nitrate Dosage in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of creatine nitrate in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from creatine monohydrate?
This compound is a form of creatine where the creatine molecule is bonded to a nitrate group.[1][2] This modification is intended to enhance its water solubility and potentially provide additional physiological benefits through the nitric oxide pathway.[1][2] Creatine monohydrate, the most widely studied form of creatine, is creatine bound to a water molecule.[1] While creatine monohydrate has extensive research supporting its efficacy and safety, this compound is a newer form with less scientific backing.[3]
Q2: What are the potential advantages of using this compound in preclinical research?
This compound's primary proposed advantages are its increased solubility and the potential for enhanced bioavailability.[4] The nitrate component may also increase nitric oxide production, which can improve blood flow and muscle oxygenation.[1][2][5][6] Some preliminary studies suggest that this compound may lead to faster muscle creatine saturation compared to creatine monohydrate.[1]
Q3: What is a recommended starting dosage for this compound in rodent studies?
Direct, peer-reviewed studies on oral this compound dosage in rodents are limited. However, based on data from other animal models and related compounds, a starting point for dose-ranging studies can be extrapolated.
-
Based on broiler chicken studies: Studies in broiler chickens have used this compound dosages of 300, 600, and 900 mg/kg of body weight administered in the feed.
-
Based on creatine monohydrate studies in rodents: Typical dosages for creatine monohydrate in rodents range from 2% to 4% (w/w) in chow or around 5 g/kg of body weight per day.
-
Based on nitrate supplementation in mice: Studies have used approximately 1 mmol/kg/day of nitrate from beetroot juice.
It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint. A suggested starting range for a dose-response study in rodents could be between 100 mg/kg and 1000 mg/kg of body weight per day, administered via oral gavage or in the feed/drinking water.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound in solution.
-
Solution: Creatine is less stable in aqueous solutions, especially at lower pH and higher temperatures. Prepare solutions fresh daily. If administering in drinking water, monitor the pH and consider refrigerating the water bottles.
-
-
Potential Cause: Uneven consumption of supplemented chow.
-
Solution: Monitor food intake to ensure all animals are consuming a consistent amount of the supplemented chow. If palatability is an issue, consider alternative administration methods like oral gavage.
-
-
Potential Cause: Animal stress from handling or administration route.
-
Solution: Ensure all personnel are properly trained in animal handling and administration techniques to minimize stress. For oral gavage, use appropriately sized feeding needles and proper technique to avoid injury.[7]
-
Issue 2: Difficulty with oral gavage administration.
-
Potential Cause: Improper restraint or technique.
-
Solution: Ensure the animal is properly restrained to prevent movement and potential injury. The gavage needle should be inserted gently and should not be forced. If resistance is met, withdraw and re-attempt.[8]
-
-
Potential Cause: Aspiration of the compound into the lungs.
Issue 3: Low palatability of supplemented feed.
-
Potential Cause: Unpleasant taste or odor of this compound.
-
Solution: To encourage consumption, a palatable vehicle can be used. Some studies have used flavored gelatin or other appealing food items to mix with the compound.[10] Monitor food intake closely to ensure the desired dose is being consumed.
-
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage and the body weight of the animals.
-
Weigh the this compound powder accurately.
-
Suspend or dissolve the powder in the chosen vehicle (e.g., sterile water, saline). Due to this compound's higher solubility, it should dissolve more readily than creatine monohydrate. Prepare the solution fresh daily.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse or rat, ensuring a firm but not overly restrictive grip that allows for normal breathing.
-
-
Gavage Administration:
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.
-
The animal should swallow as the tube passes. Do not force the needle.
-
Once the needle is in place, slowly administer the solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.[9]
-
Protocol 2: Quantification of Creatine in Rodent Muscle Tissue by HPLC
-
Tissue Homogenization:
-
Excise the muscle tissue of interest and immediately freeze it in liquid nitrogen.
-
Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate buffer).
-
-
Protein Precipitation:
-
Add a protein precipitating agent, such as perchloric acid or acetonitrile, to the homogenate.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Preparation for HPLC:
-
Collect the supernatant, which contains the creatine.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a mobile phase appropriate for creatine separation (a common mobile phase is a mixture of an aqueous buffer and an organic solvent like acetonitrile).
-
Detect creatine using a UV detector at a wavelength of approximately 210-234 nm.[4]
-
Quantify the creatine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of creatine.
-
Quantitative Data
Table 1: Summary of Preclinical and Human Dosages of Creatine Compounds
| Compound | Animal Model | Dosage | Administration Route | Reference |
| This compound | Broiler Chickens | 300, 600, 900 mg/kg | In Feed | |
| Creatine Monohydrate | Rodents | 2-4% w/w | In Chow | [5] |
| Creatine Monohydrate | Rodents | ~5 g/kg/day | In Chow | |
| Nitrate | Mice | ~1 mmol/kg/day | In Drinking Water | |
| This compound | Humans | 1-3 g/day | Oral | [3] |
| Creatine Monohydrate | Humans | 3-5 g/day (maintenance) | Oral | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Creatine uptake and its influence on the mTOR signaling pathway.
Caption: The nitric oxide signaling pathway initiated by nitrate.
References
- 1. A simple HPLC method with pulsed EC detection for the analysis of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creatine lysinate – part I: investigation of the toxicity and the influence on some biochemical parameters in mice [pharmacia.pensoft.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. scielo.br [scielo.br]
- 5. Evaluation of chronic toxicity of cyclocreatine, a creatine analog, in Sprague Dawley rat after oral gavage administration for up to 26 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palatable Western-style Cafeteria Diet as a Reliable Method for Modeling Diet-induced Obesity in Rodents [jove.com]
- 8. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 9. Pattern of access determines influence of junk food diet on cue sensitivity and palatability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Creatine Nitrate and Creatinine Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creatine nitrate and creatinine quantification assays.
Creatinine Quantification Assays
Creatinine is a breakdown product of creatine phosphate in muscle and is commonly measured as an indicator of renal function. Accurate quantification is crucial, and various analytical methods are employed, each with its own set of potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for creatinine quantification?
A1: The two most prevalent methods for routine creatinine estimation are the Jaffe (alkaline picrate) kinetic method and enzymatic assays.[1] High-performance liquid chromatography (HPLC) is also used, particularly in research settings, for its high specificity and accuracy.
Q2: My creatinine readings are unexpectedly high. What could be the cause?
A2: Falsely elevated creatinine levels can result from various factors, including the presence of interfering substances in your sample, which can cross-react with the assay reagents.[1][2] For instance, in the Jaffe method, substances like glucose, acetoacetate, and certain antibiotics can create non-creatinine chromogens, leading to overestimation.[1][2] Additionally, some drugs can increase serum creatinine by inhibiting its tubular secretion, not by impairing renal function.[1]
Q3: My creatinine assay results are inconsistent or show poor reproducibility. What should I check?
A3: Inconsistent results can stem from several sources. Ensure that your assay buffer is at room temperature before use and that all reagents have been properly prepared and stored.[3] It is also critical to adhere precisely to the protocol, including incubation times and wavelength settings on your plate reader.[3] For urine samples, ensure they have been stored correctly and diluted appropriately to minimize matrix effects.[4][5]
Q4: Can the pH of my sample affect the creatinine measurement?
A4: Yes, pH can influence creatinine stability and assay performance. In urine, an alkaline pH can favor the conversion of creatinine to creatine, potentially lowering the measured creatinine concentration.[6] Conversely, very low pH (below 2.5) or very high pH (above 12.1) can also affect the intramolecular cyclization of creatine to creatinine.[7] While some studies suggest that for urinary creatinine, pH dependency might not be a major issue when considering renal function, it is still a factor to be aware of for analytical accuracy.[8]
Troubleshooting Guide
Problem: My creatinine values are higher or lower than expected when using a Jaffe-based colorimetric assay.
Possible Causes and Solutions:
-
Interfering Substances: The Jaffe reaction is susceptible to interference from various endogenous and exogenous compounds.[1][2][9]
-
Incorrect Reagent Preparation or Storage: The alkaline picrate reagent can be unstable.
-
Improper Sample Handling: Exposure of urine samples to excessive light or elevated temperatures can alter creatinine levels.[6]
-
Solution: Store urine samples on ice after collection and freeze at -80°C if not assayed the same day.[4]
-
Table 1: Common Substances Interfering with Creatinine Assays
| Interfering Substance | Jaffe Method Interference | Enzymatic Assay Interference | Reference(s) |
| Endogenous | |||
| Glucose | Positive | Less significant | [1] |
| Acetoacetate | Positive | Less significant | [1] |
| Bilirubin | Positive/Negative | Positive/Negative | [9][11] |
| Creatine | None | Positive | [9] |
| Dopamine | Positive | Positive | [9] |
| Ascorbic Acid | None | Positive | [9] |
| Sarcosine | None | Positive | [9] |
| Exogenous (Drugs) | |||
| Cephalosporins | Positive | Resistant | [1][2] |
| Lidocaine | Less significant | Positive | [1] |
| Furosemide | Negative | Detectable | [1] |
| Aspirin | Positive | Negative | [1] |
| Acetaminophen | Positive | Negative | [1] |
| Cimetidine | Inhibits tubular secretion | Inhibits tubular secretion | [1][12] |
| Trimethoprim | Inhibits tubular secretion | Inhibits tubular secretion | [1][12] |
Problem: The colorimetric or fluorometric signal in my enzymatic creatinine assay is very low or absent.
Possible Causes and Solutions:
-
Improper Reagent Reconstitution or Storage: Enzymes are sensitive to temperature and handling.
-
Solution: Reconstitute creatininase, creatinase, and the enzyme mix with the provided assay buffer and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]
-
-
Assay Buffer Not at Room Temperature: Cold buffer can inhibit enzyme activity.
-
Solution: Always allow the creatinine assay buffer to equilibrate to room temperature before use.[3]
-
-
Incorrect Wavelength Settings: The plate reader is not set to the correct excitation and emission wavelengths for a fluorometric assay or the correct absorbance wavelength for a colorimetric assay.
-
Solution: Verify the filter settings on your instrument. For colorimetric assays, the typical wavelength is 570 nm, and for fluorometric assays, it is around 535 nm for excitation and 587 nm for emission.[3]
-
Experimental Protocols
This protocol is a generalized procedure based on the Jaffe reaction.
-
Sample Preparation: For urine samples, dilute them (e.g., 1:10 or 1:20) with HPLC-grade water.[4] For serum or plasma, deproteinization may be necessary if high protein concentrations are present.[3]
-
Standard Curve Preparation: Prepare a series of creatinine standards from a stock solution (e.g., 20 mg/dL) to generate a standard curve.[4]
-
Reaction Setup:
-
Add diluted standards and samples to a 96-well plate.
-
Prepare the working reagent by mixing equal volumes of picric acid solution and an alkaline solution (e.g., sodium hydroxide).[10]
-
Add the working reagent to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).[8][13]
-
Measurement: Read the absorbance at 490-500 nm using a microplate reader.[4]
-
(Optional) Acidification: For some protocols, an acid solution is added after the initial reading to destroy the color derived from creatinine. A second reading is then taken, and the difference in absorbance is used for quantification.[4]
Diagrams
Caption: Troubleshooting workflow for common issues in creatinine quantification assays.
This compound Quantification Assays
This compound is a form of creatine that is gaining popularity in dietary supplements, purported to have enhanced solubility.[14][15] Its quantification often requires different approaches than traditional creatinine assays, with HPLC being a common method.
Frequently Asked Questions (FAQs)
Q1: How is this compound typically quantified?
A1: this compound is often analyzed by quantifying the creatine molecule using methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][9] The quantification is based on the free creatine after the water-soluble this compound dissociates in solution.[9]
Q2: I am having trouble getting a good signal for this compound using a colorimetric assay. Why might this be?
A2: Standard colorimetric assays for creatinine, like the Jaffe reaction, are not suitable for directly measuring creatine or this compound. These assays are specific to the cyclized form, creatinine. To quantify creatine using such a method, it would first need to be converted to creatinine, which can be unstable and lead to inaccurate results.[8]
Q3: What are some of the challenges in developing an HPLC method for this compound?
A3: A primary challenge is the high polarity of creatine, which can lead to poor retention on traditional C18 reversed-phase columns.[12] Method development often involves using columns with polar end-capping or alternative stationary phases like porous graphitic carbon.[9][12] Additionally, ensuring the stability of creatine in the sample and standard solutions is crucial, as it can degrade to creatinine, especially under acidic conditions and at higher temperatures.[9][16]
Q4: Can the nitrate component of this compound interfere with the assay?
A4: When using HPLC-UV to quantify the creatine molecule, the nitrate ion itself is unlikely to directly interfere with the chromatography of creatine, as they are separate entities in solution. However, if you are aiming to quantify both creatine and nitrate simultaneously, a more complex method would be required, potentially involving different detection methods or chromatographic conditions optimized for both analytes.
Troubleshooting Guide
Problem: My creatine peaks are tailing, fronting, or showing poor retention on the HPLC column.
Possible Causes and Solutions:
-
Inappropriate Column Chemistry: Creatine is highly polar and may not be well-retained on standard C18 columns.
-
Mobile Phase pH is Not Optimal: The pH of the mobile phase can affect the ionization state and, therefore, the retention of creatine.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
Table 2: HPLC Troubleshooting for Creatine Analysis
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity silica column; adjust mobile phase pH or add modifiers. | [17] |
| Peak Fronting | Sample overload; sample solvent stronger than mobile phase. | Reduce injection volume or sample concentration; dissolve sample in mobile phase. | [17] |
| Split Peaks | Column void or contamination; partially blocked frit. | Replace the guard column; reverse and flush the analytical column. | [7] |
| No/Low Retention | Inappropriate column for polar analytes. | Use a polar-endcapped C18 column or a porous graphitic carbon column. | [9][12] |
| Drifting Retention Times | Column temperature fluctuations; mobile phase composition change. | Use a column oven for temperature control; prepare fresh mobile phase. | [6] |
Problem: My calculated creatine concentrations are inconsistent or inaccurate.
Possible Causes and Solutions:
-
Creatine Degradation: Creatine can degrade to creatinine in solution, especially at low pH and elevated temperatures.[16]
-
Solution: Prepare standards and samples fresh and store them at low temperatures (e.g., 5°C in the autosampler) during the analysis.[9] Analyze samples promptly after preparation.
-
-
Incomplete Dissolution: While this compound is more soluble than creatine monohydrate, ensuring complete dissolution is vital for accurate quantification.[14][15]
-
Solution: Use sonication or agitation to aid in the dissolution of the sample in the extraction solvent.[9]
-
-
Matrix Effects: Other components in the sample, especially in complex formulations like dietary supplements, can interfere with the analysis.
-
Solution: Perform a spike and recovery experiment to assess matrix effects. If necessary, further dilute the sample or use a more extensive sample clean-up procedure.
-
Experimental Protocols
This protocol is a generalized procedure for the analysis of creatine from this compound samples.
-
Sample Preparation:
-
Accurately weigh a portion of the this compound-containing sample.
-
Dissolve the sample in a suitable solvent, such as water or a buffer, in a volumetric flask. Use sonication or vortexing to ensure complete dissolution.[9]
-
Dilute the sample as necessary to fall within the linear range of the standard curve.
-
Filter the final solution through a 0.45 µm filter before injection.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of anhydrous creatine reference standard in the same solvent as the sample.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[2]
-
-
HPLC Conditions:
-
Column: C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 10 mM Sodium Phosphate, pH 6.0) and a small percentage of organic solvent (e.g., 5% Acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area for creatine.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of creatine in the samples using the regression equation from the standard curve.
-
Diagrams
Caption: A logical guide to troubleshooting common HPLC issues for creatine analysis.
References
- 1. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interferences in current methods for measurements of creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous determination of creatine, uric acid, creatinine and hippuric acid in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lcms.cz [lcms.cz]
- 13. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. performancelab.com [performancelab.com]
- 15. bulknutrients.com.au [bulknutrients.com.au]
- 16. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
Minimizing degradation of creatine nitrate during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of creatine nitrate during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The primary degradation product of this compound is creatinine. This occurs through a non-enzymatic intramolecular cyclization where the creatine molecule loses a water molecule.[1][2]
Q2: What are the main factors that cause the degradation of this compound during sample preparation?
The degradation of this compound to creatinine is primarily accelerated by two main factors:
-
Low pH (acidic conditions): Creatine is most unstable in acidic environments.[2][3]
-
High Temperature: Elevated temperatures significantly increase the rate of degradation.[1][4][5]
Q3: How can I minimize the degradation of this compound in my samples?
To minimize degradation, it is crucial to control the pH and temperature throughout the sample preparation process. It is recommended to:
-
Maintain a neutral or slightly alkaline pH.
-
Keep samples at low temperatures (e.g., on ice or refrigerated).[3]
-
Analyze samples as quickly as possible after preparation.
Q4: Is this compound more or less stable than creatine monohydrate?
While this compound is noted for its higher water solubility, some studies suggest that creatine salts, in general, might be less stable in solution compared to creatine monohydrate, partly due to their tendency to lower the pH of the solution.[3] However, comprehensive comparative stability data under various sample preparation conditions is limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound in the sample. | Degradation of this compound to creatinine during sample preparation. | - Ensure the pH of all solutions used during extraction and dilution is neutral or slightly alkaline.- Perform all sample preparation steps at low temperatures (e.g., use an ice bath).- Reduce the time between sample preparation and analysis. |
| High levels of creatinine detected in a fresh sample. | The sample may have been exposed to adverse conditions (heat, acidity) during storage or initial handling. | - Review the storage conditions of the raw material and the prepared sample.- Use fresh, properly stored samples for analysis. |
| Inconsistent results between replicate samples. | Variable degradation due to inconsistent timing or temperature control during the preparation of each replicate. | - Standardize the sample preparation workflow to ensure each sample is treated identically in terms of time and temperature.- Prepare samples in smaller batches to minimize the time each sample waits before analysis. |
Experimental Protocols
Protocol 1: Quantification of this compound and Creatinine by HPLC-UV
This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of this compound and its primary degradation product, creatinine.
Materials and Reagents:
-
This compound reference standard
-
Creatinine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid or sodium hydroxide (for pH adjustment)
Instrumentation:
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of potassium phosphate monobasic buffer (e.g., 0.045 M) in water. Adjust the pH to neutral or slightly alkaline (e.g., pH 7.0) using orthophosphoric acid or sodium hydroxide. The mobile phase can also be an aqueous solution with a small percentage of acetonitrile.[7][8]
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and creatinine in the mobile phase (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of working standards containing both this compound and creatinine at various concentrations to construct calibration curves.
-
-
Sample Preparation:
-
Solid Samples (e.g., pharmaceutical formulations): Accurately weigh the sample and dissolve it in a known volume of the mobile phase. Ensure the final concentration is within the calibration curve range.
-
Liquid Samples (e.g., biological fluids): If the matrix contains proteins, a protein precipitation step is necessary. Add acetonitrile (e.g., in a 2:1 ratio of acetonitrile to sample), vortex, and centrifuge to pellet the proteins. Collect the supernatant for analysis.[9]
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify and quantify the peaks for creatine and creatinine based on the retention times and peak areas from the standard solutions.
-
Data Presentation
Table 1: Influence of pH on Creatine Degradation
| pH | Degradation after 3 days at 25°C |
| 3.5 | 21% |
| 4.5 | 12% |
| 5.5 | 4% |
| 6.5 | Relatively Stable |
| 7.5 | Relatively Stable |
Source: Adapted from Howard and Harris (1999)[3]
Table 2: Effect of Temperature and Water Activity (aw) on Creatine Half-life at pH 4.0
| Temperature (°C) | Water Activity (aw) | Half-life (days) |
| 4 | 0.983 | ~200 |
| 4 | 0.68 | ~400 |
| 23 | 0.983 | ~20 |
| 23 | 0.68 | ~40 |
| 35 | 0.983 | ~5 |
| 35 | 0.68 | ~10 |
Source: Data interpreted from studies on water activity and temperature effects.[5][10]
Visualizations
Caption: Degradation pathway of this compound to creatinine.
Caption: Recommended sample preparation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-analytical characterization of creatine degradation for dietary supplement safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of water activity and temperature on the stability of creatine during storage | Semantic Scholar [semanticscholar.org]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Creatine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for identifying and mitigating potential off-target effects of creatine nitrate in experimental settings. The following information is intended to help researchers design robust experiments, interpret unexpected results, and ensure the specificity of their findings.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: this compound is a hybrid compound that dissociates into creatine and nitrate. Therefore, its off-target effects can be attributed to either or both components.
-
Creatine-Related Off-Targets: While creatine is primarily known for its role in cellular energy metabolism via the creatine kinase/phosphocreatine system, high concentrations used in experimental setting could potentially influence other pathways.[1] Studies have shown that creatine supplementation can impact gene expression and cell signaling, including the Akt/mTOR pathway, which is involved in cell growth and proliferation.[2][[“]] It may also modulate the expression of proteins related to the antioxidative defense system.
-
Nitrate-Related Off-Targets: The nitrate component is converted to nitric oxide (NO) in the body, a potent signaling molecule.[4] While the intended effect may be vasodilation, NO can have widespread effects on various physiological processes, including neurotransmission, inflammation, and cellular metabolism.[5] Unintended activation of NO-sensitive pathways in your experimental system could be a source of off-target effects. Common side effects associated with nitrate therapy in clinical settings include headaches, dizziness, and hypotension.[6][7]
Q2: My experimental results with this compound are inconsistent with its known on-target effects. How can I determine if this is due to an off-target effect?
A2: Unexpected or inconsistent phenotypes are often the first indication of potential off-target activity.[8] A systematic approach is recommended to investigate this possibility. The initial step is to use an alternative method to modulate the intended target. For example, if you are studying the effects of creatine on cellular energy, you could use creatine monohydrate as a control to see if the nitrate moiety is responsible for the unexpected phenotype. Additionally, genetic approaches like siRNA or CRISPR to modulate the expression of the intended target can help confirm if the observed effect is on-target.[8]
Q3: What are the primary methodologies for identifying the specific off-targets of this compound?
A3: A multi-pronged approach combining computational and experimental methods is most effective.
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structures of creatine and nitrate.[9] These methods can screen large databases of protein structures to identify proteins that may bind to these molecules.[8] However, in silico predictions have limitations and require experimental validation.[10]
-
Experimental Identification:
-
Proteomics Approaches: Techniques like chemical proteomics can identify the binding partners of this compound in an unbiased manner.[11] This involves using a modified form of the molecule to "fish" for interacting proteins in cell lysates.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein inside intact cells by measuring changes in the protein's thermal stability.[12][13] An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: Once potential off-targets have been identified, several strategies can be employed to mitigate their effects:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Specific Inhibitors: If an off-target is identified (e.g., a specific kinase), you can use a known inhibitor of that off-target in conjunction with this compound to block the unintended pathway.
-
Structural Modification: In a drug development context, medicinal chemists can modify the structure of the lead compound to reduce its affinity for the off-target protein while maintaining its on-target activity.
-
Control Experiments: Always include appropriate controls in your experiments. This includes using creatine monohydrate and a nitrate salt (e.g., sodium nitrate) as separate controls to distinguish the effects of each component.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Purity Analysis: Verify the purity of each batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). 2. Supplier Qualification: Source this compound from a reputable supplier with stringent quality control measures. 3. Structure Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[8] |
Issue 2: The observed cellular phenotype does not correlate with the expected downstream signaling of the intended target.
| Possible Cause | Troubleshooting Steps |
| Off-Target Engagement | 1. In Silico Off-Target Prediction: Use computational tools to predict potential off-targets for both creatine and nitrate. 2. Experimental Off-Target Identification: Employ methods like CETSA or chemical proteomics to identify interacting proteins. 3. Pathway Analysis: Use techniques like phosphoproteomics or RNA sequencing to identify unexpectedly activated signaling pathways.[11] |
Issue 3: Difficulty in validating a potential off-target identified through an initial screen.
| Possible Cause | Troubleshooting Steps |
| Assay-Specific Artifacts or Low-Affinity Interactions | 1. Orthogonal Assays: Use a different experimental method to confirm the interaction. For example, if the initial hit was from a binding assay, use an activity-based assay to confirm functional inhibition. 2. Cellular Target Engagement: Use CETSA to confirm that the interaction occurs within intact cells.[14] 3. Downstream Signaling Analysis: Investigate the phosphorylation status of a known substrate of the putative off-target kinase using Western blotting. |
Quantitative Data Summary
Table 1: Summary of Potential Creatine-Modulated Signaling Pathways and Gene Expression
| Pathway/Gene Category | Observed Effect of Creatine Supplementation | Key Molecules Involved | Reference |
| Anabolic Signaling | Nuanced effect, may not universally enhance all anabolic pathways. | Akt (PKB), 4E-BP1, p70(s6k) | [[“]] |
| Gene Expression | Upregulation of specific genes related to muscle growth and metabolism. | Collagen 1, GLUT-4, Myosin Heavy Chains, IGF-I, IGF-II | [[“]] |
| Antioxidative Defense | Upregulation of proteins involved in the antioxidative defense system. | Peroxiredoxin, Thioredoxin dependent peroxide reductase |
Table 2: Common Side Effects of Nitrates (Relevant for Potential Off-Target Phenotypes)
| Side Effect | Frequency in Clinical Trials | Potential Cellular Mechanism | Reference |
| Headache | Up to 82% | Vasodilation of cerebral blood vessels | [6] |
| Hypotension | Common, often asymptomatic | Systemic vasodilation | [6][7] |
| Dizziness | Can be disabling in ~10% of patients | Hypotension, changes in cerebral blood flow | [6] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps to assess the binding of this compound to a specific protein target in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein for Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or varying concentrations of this compound and incubate under normal culture conditions.
-
Harvest and Resuspend: Harvest and wash the cells, then resuspend them in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.[12][13] An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.
Protocol 2: In Vitro Nitric Oxide (Nitrite/Nitrate) Assay
This protocol is for the indirect measurement of nitric oxide production by quantifying its stable breakdown products, nitrite and nitrate.
Materials:
-
Cell culture supernatant, cell lysates, or other biological samples
-
Nitrate reductase
-
Griess Reagents
-
Nitrate and nitrite standards
Methodology:
-
Nitrate Reduction: Convert nitrate in the sample to nitrite using nitrate reductase.[15]
-
Griess Reaction: Add Griess reagents to the samples, which react with nitrite to form a colored azo dye.[15]
-
Quantification: Measure the absorbance of the samples at 540 nm using a plate reader.
-
Calculation: Determine the concentration of nitrite/nitrate in the samples by comparing the absorbance to a standard curve generated with known concentrations of nitrate and nitrite.[16]
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. drinkharlo.com [drinkharlo.com]
- 2. sportsmedoa.com [sportsmedoa.com]
- 3. consensus.app [consensus.app]
- 4. cellucor.com [cellucor.com]
- 5. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 6. Side effects of using nitrates to treat angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intelliatx.com [intelliatx.com]
- 11. benchchem.com [benchchem.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Nitric Oxide Assays [cellbiolabs.com]
- 16. sciencellonline.com [sciencellonline.com]
Technical Support Center: Refining Animal Models for Creatine Nitrate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in the study of creatine nitrate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between creatine monohydrate and this compound in a research context?
A1: Creatine monohydrate is the most extensively studied form of creatine, consisting of a creatine molecule bound to a water molecule.[1] this compound is a newer form where creatine is bonded to a nitrate group.[2][3] The primary difference lies in the nitrate moiety, which can increase water solubility and may offer additional physiological effects through its conversion to nitric oxide (NO), a vasodilator that can improve blood flow.[1][3][4]
Q2: Why would I choose this compound over creatine monohydrate for my animal study?
A2: this compound's higher water solubility may lead to better absorption and bioavailability, potentially reducing the likelihood of gastrointestinal distress in animal subjects and lowering the "non-responder" rate.[2][4] The nitrate component's vasodilatory effects could also be a variable of interest, particularly in studies related to cardiovascular function, exercise performance, and nutrient delivery to tissues.[1][5]
Q3: What are the primary signaling pathways affected by creatine supplementation in animal models?
A3: Creatine supplementation has been shown to influence several key signaling pathways, including:
-
Akt/mTOR Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. Creatine supplementation can enhance the phosphorylation of key proteins in this pathway, such as Akt and p70S6K.[6][7]
-
IGF-1 Signaling: Creatine may upregulate the expression of Insulin-like Growth Factor 1 (IGF-1), a potent anabolic factor that can activate the Akt/mTOR pathway.[6]
-
Satellite Cell Activation: Creatine promotes the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[8][9]
Q4: What are the expected neuroprotective effects of this compound in rodent models?
A4: While much of the research has been conducted with creatine monohydrate, the neuroprotective effects are expected to be similar with this compound. These effects are attributed to creatine's role in maintaining cellular energy homeostasis. In mouse models of neurodegenerative diseases like Huntington's and amyotrophic lateral sclerosis (ALS), creatine has been shown to improve motor performance, extend survival, and reduce the loss of neurons.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant increase in muscle creatine levels. | 1. Poor Bioavailability: Although this compound has higher solubility, individual animal differences can affect absorption. 2. "Non-responder" animals: A certain percentage of subjects may not respond significantly to creatine supplementation.[2] 3. Incorrect Dosage: The dosage may be too low to elicit a significant change. 4. Degradation of Creatine in Solution: Creatine can degrade to creatinine in aqueous solutions over time, especially at lower pH.[13][14] | 1. Confirm Bioavailability: If possible, measure plasma creatine levels after administration to confirm absorption. 2. Increase Sample Size: A larger cohort can help to mitigate the impact of non-responders on statistical outcomes. 3. Dosage Adjustment: Review literature for appropriate dosage ranges for the specific animal model and research question. Consider a loading phase followed by a maintenance dose.[15] 4. Fresh Solution Preparation: Prepare this compound solutions fresh daily. If administered in drinking water, monitor the pH and consider buffering the solution to be closer to neutral. |
| Unexpected Behavioral Changes (e.g., hyperactivity, lethargy). | 1. Sex-Dependent Effects: Studies have shown that creatine can have sex-dependent effects on behavior in rodents.[16] 2. Nitrate-Related Effects: The nitrate component may have systemic effects that influence behavior. | 1. Segregate Data by Sex: Analyze behavioral data separately for male and female animals. 2. Control for Nitrate: Include a control group that receives a nitrate salt (e.g., sodium nitrate) without creatine to isolate the effects of the nitrate ion. |
| Gastrointestinal Issues in Animals (e.g., diarrhea, bloating). | 1. High Dosage: Excessive doses of creatine can cause GI upset. 2. Osmotic Effect: Creatine can draw water into the intestines. | 1. Reduce Dosage: If GI issues are observed, consider lowering the dose or administering it in smaller, more frequent intervals. 2. Ensure Adequate Hydration: Make sure animals have free access to water at all times. |
| Interference in Biochemical Assays. | 1. Jaffé Reaction for Creatinine: This assay is prone to interference from substances like glucose, ketones, bilirubin, and hemolysis, which can lead to falsely elevated creatinine readings. 2. Nitrate/Nitrite Assays: Biological samples can contain interfering substances that affect the accuracy of nitrate/nitrite measurements.[17] | 1. Use Enzymatic Creatinine Assays: These are generally more specific than the Jaffé reaction. If using the Jaffé method, be aware of potential interferences and consider sample cleanup steps. 2. Modify Nitrate/Nitrite Assay Protocol: For accurate nitrate/nitrite determination, it may be necessary to include steps for protein and pigment precipitation (e.g., using zinc acetate and sodium carbonate).[17] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Calculate the required concentration based on the desired dosage (mg/kg) and a standard administration volume of 10 mL/kg.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in distilled water. Due to its high solubility, this compound should dissolve readily with vortexing.
-
Prepare the solution fresh daily to prevent degradation.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse by scruffing the skin on its neck and back to immobilize the head.
-
-
Gavage Procedure:
-
Use a 20-gauge, 1.5-inch gavage needle with a rounded tip for adult mice.
-
Measure the needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
Slowly administer the this compound solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Preparation of this compound-Supplemented Rodent Diet
-
Dosage Calculation:
-
Determine the target daily dose of this compound in grams per kilogram of body weight.
-
Based on the average daily food intake of the specific rodent strain, calculate the amount of this compound to be mixed per kilogram of chow.
-
For example, if a rat consumes 20g of chow per day and the target dose is 1g/kg for a 300g rat (0.3g/day), then the chow should contain 15g of this compound per kg of chow (0.3g this compound / 20g chow = 0.015g/g = 15g/kg).
-
-
Diet Preparation:
-
Use a powdered form of the standard rodent chow.
-
Accurately weigh the required amount of this compound.
-
Thoroughly mix the this compound with the powdered chow in a V-blender or a similar apparatus to ensure even distribution.
-
If pelleting is required, use a laboratory-scale pellet mill.
-
Store the supplemented diet in a cool, dry place.
-
Protocol 3: Quantification of Creatine and Phosphocreatine in Rodent Muscle Tissue by HPLC
-
Tissue Collection and Preparation:
-
Rapidly excise the muscle tissue of interest (e.g., gastrocnemius, soleus) from the anesthetized or euthanized animal.
-
Immediately freeze-clamp the tissue with tongs pre-cooled in liquid nitrogen to halt metabolic processes.
-
Store the frozen tissue at -80°C until analysis.
-
For analysis, powder the frozen tissue under liquid nitrogen.
-
-
Extraction:
-
Homogenize the powdered tissue in a cold solution of perchloric acid (e.g., 0.6 M).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
The mobile phase can be an isocratic solution of potassium phosphate buffer, tetrabutylammonium hydrogen sulfate (as an ion-pairing agent), and acetonitrile.
-
Set the UV detector to 206 nm.
-
Run standards of creatine and phosphocreatine to determine retention times and create a standard curve for quantification.
-
Quantitative Data Summary
Table 1: Comparative Bioavailability of Creatine Monohydrate vs. This compound
| Parameter | Creatine Monohydrate | This compound | Reference |
| Water Solubility | Lower | ~10 times higher than monohydrate | [1] |
| Absorption Rate | High, but may be slower | Potentially faster due to higher solubility | [4] |
| Human Study: Absorption | Well-absorbed | Showed 38% better absorption in a small study | [2] |
| Human Study: Muscle Uptake | Standard uptake | Nearly 4x faster muscle uptake in a small study | [2] |
| Non-Responder Rate (Human) | ~30% | ~20% | [2] |
Table 2: Typical Creatine and Phosphocreatine Concentrations in Rodent Tissues
| Tissue | Compound | Concentration (μmol/g wet weight) | Animal Model | Reference |
| Skeletal Muscle | Total Creatine | 10 - 22 | Guinea Pig, Mouse, Rat | |
| Brain | Total Creatine | 10 - 22 | Guinea Pig, Mouse, Rat | |
| Heart Muscle | Total Creatine | 10 - 22 | Guinea Pig, Mouse, Rat | |
| Liver | Total Creatine | 5 - 8 | Guinea Pig, Mouse, Rat | |
| Kidney | Total Creatine | 5 - 8 | Guinea Pig, Mouse, Rat | |
| Skeletal Muscle | Phosphocreatine | ~22.5 | Mouse |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mrsupplement.com.au [mrsupplement.com.au]
- 2. jinfiniti.com [jinfiniti.com]
- 3. performancelab.com [performancelab.com]
- 4. bubsnaturals.com [bubsnaturals.com]
- 5. livemomentous.com [livemomentous.com]
- 6. sportsmedoa.com [sportsmedoa.com]
- 7. researchgate.net [researchgate.net]
- 8. drinkharlo.com [drinkharlo.com]
- 9. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of creatine in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Creatine in a Transgenic Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Creatine supplementation and oxidative stress in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profound differences between humans and rodents in the ability to concentrate salivary nitrate: Implications for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of nitrite/nitrate in biological fluids: denitrification of 2-nitropropane in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Creatine Nitrate Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing creatine nitrate in experimental settings. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the design and execution of studies with high translational relevance.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed advantage of this compound over creatine monohydrate in a research context?
A1: The primary proposed advantage of this compound lies in its significantly higher aqueous solubility.[1][2][3] this compound is reported to be up to ten times more soluble than creatine monohydrate.[2][4] This enhanced solubility may lead to better dissolution in experimental buffers and potentially improved absorption and bioavailability, which could reduce the number of non-responders sometimes seen with creatine monohydrate.[1][5][6]
Q2: How does this compound function mechanistically? Does it offer benefits beyond those of creatine alone?
A2: this compound is a hybrid compound that delivers both creatine and nitrate.[2] The creatine component functions to increase intramuscular creatine and phosphocreatine concentrations, enhancing the capacity for rapid ATP regeneration during high-intensity activities.[7][8] The nitrate component serves as a precursor to nitric oxide (NO), which can act as a vasodilator, potentially improving blood flow, nutrient delivery, and muscle efficiency.[1][2][9] This dual mechanism may offer synergistic ergogenic benefits.[10]
Q3: What is the current understanding of this compound's safety profile for experimental use?
A3: Studies have indicated that this compound supplementation, with doses ranging from 1 to 6 grams per day for up to 28 days, appears to be safe in healthy individuals.[11][12][13] These studies have generally found no significant adverse effects on hepatorenal or muscle enzymes, heart rate, or blood pressure.[12][14][15] However, the long-term safety data for this compound is less extensive than for creatine monohydrate.[5] Due to the nitrate component, researchers should be cautious about potential hypotensive effects at higher doses, especially when combined with other vasodilating agents.[4]
Q4: Is a "loading phase" necessary for this compound studies?
A4: While a loading phase (e.g., multiple daily doses for 5-7 days) is a common strategy with creatine monohydrate to rapidly saturate muscle creatine stores, it may not be strictly necessary for this compound due to its potential for better absorption.[13][16] Lower daily maintenance doses (e.g., 1-3 g/day ) are effective at increasing muscle creatine levels over time.[4][16] The decision to use a loading phase depends on the study's objective and timeline; for acute performance studies, a loading phase may be beneficial.[15]
Q5: What are the key considerations for translating preclinical this compound findings to clinical trials?
A5: The primary challenge is ensuring that preclinical models and dosing regimens are relevant to human physiology.[17][18] For a dietary source of creatine to be considered bioavailable and effective, it must be absorbed into the blood, transported into target tissues like muscle, and significantly increase intracellular creatine and phosphocreatine levels.[7] Key translational considerations include demonstrating superior bioavailability and tissue retention compared to the well-established creatine monohydrate, establishing a clear dose-response relationship, and identifying the specific patient or population group that would benefit most from the dual action of creatine and nitrate.[19][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Clumpiness of this compound Powder | - Improper storage leading to moisture absorption. - Using a cold solvent. | - Store this compound in a cool, dry place with the container tightly sealed.[21] - Use a solvent at room temperature or slightly warmer to improve the rate of dissolution. The solubility of creatine generally increases with temperature.[22] - Vortex or sonicate the solution to ensure complete dissolution. |
| High Variability in Animal Performance Data | - Inconsistent dosing or administration. - Differences in baseline creatine levels among subjects. - Interaction with other dietary components (e.g., caffeine).[23] | - Ensure precise and consistent oral gavage or dietary administration techniques. - Include a washout period and baseline measurements for all subjects. Consider a crossover study design.[11][24] - Standardize the diet and control for other supplements or compounds that may interfere with creatine metabolism or nitric oxide pathways. |
| Inconsistent Plasma/Tissue Creatine or Nitrate Levels | - Degradation of creatine to creatinine in acidic solutions or at room temperature over time.[22][25] - Inaccurate sample collection timing. - Suboptimal analytical methodology. | - Prepare solutions fresh before each use. If storage is necessary, refrigerate solutions at a neutral pH to slow degradation.[22][26] - Establish a clear pharmacokinetic profile to determine optimal time points for sample collection post-administration.[24][27] - Utilize validated analytical methods such as LC-MS/MS for creatine and HPLC or IC-MS/MS for nitrate/nitrite quantification to ensure accuracy and sensitivity.[24][28][29] |
| No Significant Ergogenic Effect Observed | - Insufficient dosage or duration of supplementation to saturate muscle creatine stores.[10] - The chosen performance test may not be sensitive to the effects of creatine or nitrate. | - Refer to dose-response studies to select an appropriate dose. A higher dose (e.g., 3 g/day or more) may be needed to see effects comparable to creatine monohydrate.[15][30] - Ensure the supplementation period is adequate (e.g., 28 days) to allow for muscle creatine accumulation.[7] - Select high-intensity, short-duration exercise protocols (e.g., repeated sprints, resistance training to failure) that are known to be sensitive to changes in the phosphocreatine system.[13] |
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of Creatine Formulations
| Parameter | This compound + Creatinine (Low Dose)[24] | This compound + Creatinine (High Dose)[24] | Creatine Monohydrate (Low Dose, Rats)[31] | Creatine Monohydrate (High Dose, Rats)[31] |
|---|---|---|---|---|
| Dose | 1.5g this compound + 1.5g Creatinine | 3g this compound + 3g Creatinine | 10 mg/kg | 70 mg/kg |
| Max. Serum Conc. (Cmax) | - | Significantly higher than other interventions | ~14 µg/mL (Simulated) | - |
| Oral Bioavailability | - | - | 53% | 16% |
| Volume of Distribution | Increased vs. Control | Increased vs. Control | - | - |
| Total Clearance | Increased vs. Control | Increased vs. Control | - | - |
Table 2: Performance and Safety Outcomes from a 28-Day Supplementation Study
| Outcome Measure | Placebo (PLA) | Creatine Monohydrate (CrM) - 3g | This compound (CrN-Low) - 1.5g | This compound (CrN-High) - 3g |
|---|---|---|---|---|
| Bench Press Lifting Volume (kg change) [15][30] | 126.6 | 194.1 | 118.3 | 267.2* |
| Bench Press Peak Power (Watts change) [15][30] | 59.0 | 68.6 | 40.9 | 60.9 |
| Muscle Creatine Change (Day 7) [15] | - | Significant Increase | - | Significant Increase |
| Muscle Creatine Change (Day 28) [15] | - | Sustained Increase | - | Decreased from Day 7 |
| Adverse Event Reporting [15] | Minimal | Minimal | Minimal | Minimal |
*Indicates a statistically significant difference compared to the Placebo group (p < 0.05).
Experimental Protocols
Protocol 1: Quantification of Creatine in Plasma using LC-MS/MS
This protocol is adapted from methodologies used in pharmacokinetic studies.[24]
-
Sample Collection:
-
Collect whole blood from subjects at predetermined time points (e.g., pre-dose, 30, 60, 120, 180, 240, 300 minutes post-ingestion) into tubes containing an anticoagulant (e.g., EDTA).[14]
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., ¹³C-labeled creatine).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Run a gradient optimized to separate creatine from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for creatine and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of creatine and calculate the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.
-
-
Protocol 2: Quantification of Nitrate/Nitrite in Plasma
This protocol is based on common methods for analyzing nitric oxide metabolites.[28][29][32]
-
Sample Collection: Follow the same procedure as in Protocol 1. Plasma is preferred as red blood cells can interfere with some assays.
-
Sample Preparation (Deproteinization):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold ethanol or use ultrafiltration units (e.g., 10 kDa MWCO) to remove proteins.
-
Centrifuge at 10,000 x g for 5 minutes if using ethanol precipitation.
-
-
Analysis using HPLC with UV Detection:
-
Nitrate to Nitrite Conversion (Optional but recommended for total NOx): Some methods measure nitrate and nitrite separately, while others measure total NOx by first converting nitrate to nitrite using a cadmium or nitrate reductase column.
-
HPLC System:
-
Quantification: Create a standard curve using sodium nitrate and/or sodium nitrite standards. Calculate concentrations in samples based on peak area.
-
Mandatory Visualizations
Caption: Proposed signaling pathways for this compound.
Caption: General experimental workflow for a this compound study.
References
- 1. bubsnaturals.com [bubsnaturals.com]
- 2. bulknutrients.com.au [bulknutrients.com.au]
- 3. mrsupplement.com.au [mrsupplement.com.au]
- 4. mrsupplement.com.au [mrsupplement.com.au]
- 5. jinfiniti.com [jinfiniti.com]
- 6. livemomentous.com [livemomentous.com]
- 7. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review [mdpi.com]
- 8. drinkharlo.com [drinkharlo.com]
- 9. performancelab.com [performancelab.com]
- 10. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of this compound and Caffeine Individually or Combined on Exercise Performance and Cognitive Function: A Randomized, Crossover, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 16. Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uncertainty in the Translation of Preclinical Experiments to Clinical Trials. Why do Most Phase III Clinical Trials Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 21. drinkharlo.com [drinkharlo.com]
- 22. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]
- 26. scribd.com [scribd.com]
- 27. Creatine - Wikipedia [en.wikipedia.org]
- 28. pjps.pk [pjps.pk]
- 29. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. cabidigitallibrary.org [cabidigitallibrary.org]
- 31. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 32. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Examination of Creatine Nitrate and Creatine Hydrochloride for Researchers and Drug Development Professionals
An objective comparison of the performance, physicochemical properties, and safety profiles of creatine nitrate and creatine hydrochloride, supported by experimental data and detailed methodologies.
In the landscape of sports nutrition and clinical research, the pursuit of more efficacious and tolerable forms of creatine continues. While creatine monohydrate remains the most extensively studied form, newer salt derivatives such as this compound and creatine hydrochloride have emerged with claims of superior solubility, bioavailability, and ergogenic benefits. This guide provides a detailed head-to-head comparison of this compound and creatine hydrochloride, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals. As direct comparative studies are limited, this analysis synthesizes data from trials comparing each compound to the benchmark, creatine monohydrate.
Comparative Analysis: Physicochemical and Performance Characteristics
The following tables summarize the key quantitative and qualitative data for this compound and creatine hydrochloride, based on available research.
| Feature | This compound | Creatine Hydrochloride |
| Molecular Composition | Creatine bonded to a nitrate group. | Creatine bonded to a hydrochloride group. |
| Primary Proposed Advantage | Enhanced water solubility and potential for nitric oxide-mediated benefits.[1][2] | Significantly increased water solubility, potentially leading to lower effective doses and reduced gastrointestinal distress.[1][3] |
| Ergogenic Effects | Studies suggest some ergogenic value in improving bench press power.[4] One study found no significant difference in lifting volume compared to creatine monohydrate. | Found to have similar effects on neuromuscular and strength performance as creatine monohydrate in elite athletes.[5] |
| Safety Profile | Appears to be safe for short-term use (up to 28 days) at doses of 1-3 grams per day.[2] | Generally considered safe, with some users reporting fewer instances of bloating compared to creatine monohydrate.[3] |
Table 1: Qualitative Comparison of this compound and Creatine Hydrochloride.
| Parameter | This compound | Creatine Hydrochloride | Creatine Monohydrate (for reference) |
| Water Solubility | Reported to be up to 10 times more soluble than creatine monohydrate.[2] | Reported to be 38 times more soluble than creatine monohydrate.[6] | Approximately 14 g/L at 20°C.[7] |
| Bioavailability | One study suggests a potential for 100% absorption, compared to 98% for creatine monohydrate.[2][8] Another small study indicated better absorption and faster muscle uptake than monohydrate.[4] | Marketed as having higher bioavailability due to increased solubility, though direct human data is limited.[3] A PBPK model predicted higher oral bioavailability than monohydrate. | Close to 100% intestinal absorption. |
| Performance (vs. Placebo) | Increased lifting volume in one study.[9] | Significant improvements in jump performance and fat-free mass. | Well-established improvements in strength, power, and lean mass. |
| Common Side Effects | Some users report headaches.[1] | Generally well-tolerated, with a lower incidence of gastrointestinal issues like bloating reported by some users.[1][3] | Mild bloating and water retention are possible, particularly during a loading phase.[1] |
Table 2: Quantitative Comparison of Physicochemical and Performance Parameters.
Signaling Pathways Influenced by Creatine Supplementation
Creatine supplementation is understood to influence several key signaling pathways that regulate muscle protein synthesis, satellite cell activity, and overall muscle hypertrophy.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Creatine supplementation has been shown to activate the Akt/mTOR pathway, leading to enhanced muscle protein synthesis. This is a crucial mechanism for muscle hypertrophy.
Caption: The mTOR signaling pathway activated by creatine supplementation.
Satellite Cell Activation
Satellite cells are muscle stem cells that play a vital role in muscle repair and growth. Creatine supplementation, particularly when combined with resistance training, has been shown to increase the number and activity of satellite cells.
Caption: The process of satellite cell activation influenced by creatine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of creatine supplementation.
In Vitro Solubility Assessment
Objective: To determine and compare the aqueous solubility of this compound and creatine hydrochloride.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of each creatine salt is added to a known volume of deionized water in separate sealed containers.
-
Equilibration: The containers are agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: The concentration of creatine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment is repeated multiple times to ensure reproducibility.
Caption: Experimental workflow for determining creatine solubility.
Human Bioavailability Study
Objective: To assess the oral bioavailability of this compound and creatine hydrochloride.
Methodology:
-
Subject Recruitment: A cohort of healthy human subjects is recruited for a randomized, crossover study design.
-
Dosing: Subjects are administered a standardized oral dose of either this compound, creatine hydrochloride, or a reference compound (e.g., creatine monohydrate) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240, 300, and 360 minutes) post-ingestion.[5]
-
Plasma Analysis: Plasma is separated from the blood samples, and creatine concentrations are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated to determine the rate and extent of absorption.[10]
Muscle Biopsy for Creatine Content Analysis
Objective: To measure the intramuscular concentration of creatine following supplementation.
Methodology:
-
Biopsy Procedure: A muscle biopsy is obtained from a suitable muscle, such as the vastus lateralis, under local anesthesia.[11] The tissue sample should be approximately 1.5 cm x 0.5 cm.[12]
-
Sample Handling: The biopsy sample is immediately frozen in liquid nitrogen to halt metabolic activity and stored at -80°C until analysis.[13]
-
Tissue Homogenization: The frozen muscle tissue is weighed and homogenized in a cold buffer solution.[13]
-
Creatine Extraction and Quantification: The homogenate is processed to extract creatine, and the concentration is determined using methods such as capillary electrophoresis or an enzymatic assay.[13][14]
Western Blotting for mTOR Pathway Analysis
Objective: To investigate the activation of the mTOR signaling pathway in muscle cells.
Methodology:
-
Protein Extraction: Total protein is extracted from muscle biopsy samples or cultured muscle cells using a lysis buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: The total protein concentration in the lysates is determined using a suitable assay (e.g., BCA assay).[17]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[15][16]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the mTOR pathway (e.g., phosphorylated and total mTOR, p70S6K, and 4E-BP1), followed by incubation with HRP-conjugated secondary antibodies.[15][18]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to assess the level of protein phosphorylation.[15][19]
Immunohistochemistry for Satellite Cell Identification
Objective: To identify and quantify satellite cells in muscle tissue sections.
Methodology:
-
Tissue Sectioning: Frozen muscle biopsy samples are sectioned using a cryostat.[20]
-
Fixation and Permeabilization: The tissue sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized to allow for antibody penetration.[21][22]
-
Immunostaining: The sections are incubated with a primary antibody against a satellite cell marker (e.g., Pax7) and a primary antibody against a basal lamina marker (e.g., laminin).[21][23]
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
Imaging and Quantification: The stained sections are visualized using a fluorescence microscope, and the number of Pax7-positive nuclei located beneath the basal lamina is counted to determine the satellite cell population.[23][24]
Conclusion
Based on the currently available evidence, both this compound and creatine hydrochloride present as viable alternatives to creatine monohydrate, with their primary advantage being enhanced water solubility. Creatine hydrochloride has been shown in some studies to offer similar performance benefits to monohydrate with potentially fewer gastrointestinal side effects. This compound may provide additional benefits through the nitric oxide pathway, though more research is needed to substantiate these claims. For researchers and drug development professionals, the choice between these two forms will likely depend on the specific application, desired formulation characteristics, and the need for the potential ancillary benefits of the nitrate component. Further direct head-to-head clinical trials are warranted to definitively elucidate the comparative efficacy, pharmacokinetics, and safety of this compound and creatine hydrochloride.
References
- 1. honrychemical.com [honrychemical.com]
- 2. bulknutrients.com.au [bulknutrients.com.au]
- 3. con-cret.com [con-cret.com]
- 4. jinfiniti.com [jinfiniti.com]
- 5. Absorption of creatine supplied as a drink, in meat or in solid form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization of creatine N-methylguanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - How SRS Nutrition Express Solves Creatine Solubility Challenges: A Client Success Story [srs-nutritionexpress.com]
- 8. 4gauge.com [4gauge.com]
- 9. performancelab.com [performancelab.com]
- 10. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 11. mlabs.umich.edu [mlabs.umich.edu]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of creatine and phosphocreatine in muscle biopsy samples by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Skeletal Muscle Satellite Cells by Immunofluorescence with Pax7 and Laminin Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Identification of Skeletal Muscle Satellite Cells by Immunofluorescence with Pax7 and Laminin Antibodies [jove.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. youtube.com [youtube.com]
- 24. Satellite cell number and cell cycle kinetics in response to acute myotrauma in humans: immunohistochemistry versus flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of Creatine Nitrate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of creatine nitrate and creatine monohydrate, focusing on key findings from scientific literature. The information is intended to assist researchers and professionals in drug development in understanding the current state of research on this compound.
Comparison of Physicochemical and Pharmacokinetic Properties
The following table summarizes the key physicochemical and pharmacokinetic properties of this compound in comparison to the well-established creatine monohydrate. It is important to note that while creatine monohydrate has been extensively studied, quantitative data for this compound, particularly regarding its solubility and oral bioavailability, is less established in peer-reviewed literature. Claims of higher solubility for this compound are common in commercial literature but often lack specific, scientifically validated measurements.
| Property | This compound | Creatine Monohydrate | Supporting Evidence |
| Water Solubility | Higher than creatine monohydrate (often cited as 10 times more soluble, but specific g/L values from peer-reviewed studies are limited). | Approximately 14 g/L at 20°C. | Claims of enhanced solubility for this compound are widespread, suggesting potentially better dissolution in aqueous solutions. Creatine monohydrate's solubility is well-documented in scientific literature. |
| Oral Bioavailability | Potentially higher than creatine monohydrate due to increased solubility, though specific percentage values are not well-documented in research. | Highly bioavailable, with uptake into the bloodstream being very efficient. | The enhanced solubility of this compound is theorized to lead to better absorption. Creatine monohydrate is considered the gold standard for bioavailability among creatine forms. |
Comparison of Performance and Safety Findings
The primary study directly comparing this compound to creatine monohydrate was conducted by Galvan et al. (2016). This research involved both acute and chronic supplementation protocols to assess safety and efficacy. The findings from this key study, along with other relevant research, are summarized below.
| Finding | This compound | Creatine Monohydrate | Supporting Evidence |
| Strength & Power | A high dose of this compound (CrN-High) showed a significant increase in bench press lifting volume compared to placebo. Performance benefits were found to be similar to 3g of creatine monohydrate. | Significantly increased several strength parameters. No significant difference in lifting volume was observed between the creatine monohydrate and this compound groups in one study. | The study by Galvan et al. (2016) indicated that a high dose of this compound was effective in improving bench press volume, and its overall performance benefits were comparable to creatine monohydrate. |
| Safety | Well-tolerated at doses up to 3g per day. No significant changes in blood markers or hemodynamic function were observed in acute or chronic studies. Some minimal side effects like dizziness were reported but were also present in the placebo group. | Generally considered safe with a long history of research. Potential for gastrointestinal distress at high doses. | Both acute and 28-day studies have indicated that this compound is safe for consumption within the studied dosages. |
Experimental Protocols
Galvan et al. (2016): Acute and chronic safety and efficacy of dose-dependent this compound supplementation and exercise performance
This study was pivotal in directly comparing this compound to creatine monohydrate. It consisted of two main parts: an acute supplementation study and a chronic supplementation study.
Study 1: Acute Supplementation
-
Objective: To assess the immediate safety of different doses of this compound.
-
Participants: Thirteen healthy and recreationally active men.
-
Methodology: A randomized, double-blind, crossover design was employed. Participants ingested one of the following supplements on separate occasions:
-
Placebo
-
Creatine Monohydrate (CrM)
-
This compound - Low Dose (CrN-Low)
-
This compound - High Dose (CrN-High)
-
-
Measurements: Heart rate, blood pressure, and various blood markers were measured at baseline and at regular intervals for 5 hours post-ingestion.
Study 2: Chronic Supplementation
-
Objective: To evaluate the long-term safety and performance effects of this compound.
-
Participants: Forty-eight healthy and recreationally active males.
-
Methodology: A randomized, double-blind, parallel-group design was used over a 28-day period. Participants were assigned to one of the four supplement groups as in the acute study. The supplementation protocol included a 7-day loading phase. All participants followed a standardized resistance training program.
-
Measurements:
-
Performance: Bench press lifting volume, peak and average power (assessed using Tendo™ Power Analyzer), and Wingate test for anaerobic power.
-
Safety: Blood and urine markers were assessed for safety.
-
Signaling Pathways and Experimental Workflows
The ergogenic effects of this compound are hypothesized to stem from the combined actions of creatine and nitrate. Creatine is known to influence the mTOR pathway, which is crucial for muscle protein synthesis, while nitrate serves as a precursor to nitric oxide (NO), a key signaling molecule in vasodilation and metabolic regulation.
Proposed Synergistic Signaling Pathway of this compound
Caption: Proposed mechanism of this compound on athletic performance.
Experimental Workflow for a Chronic Supplementation Study
Caption: Workflow of a typical chronic supplementation study.
A Comparative Analysis of Creatine Nitrate and L-arginine on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO) boosting effects of creatine nitrate and L-arginine, supported by experimental data. The information is intended to inform research and development in the fields of exercise physiology, cardiovascular health, and pharmacology.
Introduction
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation, which plays a key role in blood flow regulation, nutrient delivery, and cardiovascular health. Consequently, supplementation with nitric oxide precursors is of significant interest. This guide focuses on two such precursors: L-arginine, a well-established substrate for nitric oxide synthase (NOS), and this compound, a newer compound that purports to enhance nitric oxide levels through a nitrate-dependent pathway.
Mechanisms of Action
This compound and L-arginine augment nitric oxide levels through distinct biochemical pathways.
L-arginine is a semi-essential amino acid that directly fuels the production of nitric oxide via the nitric oxide synthase (NOS) enzyme family. In the vascular endothelium, endothelial NOS (eNOS) catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine, yielding nitric oxide and L-citrulline. This is the primary endogenous pathway for NO production.
This compound , a hybrid compound, is proposed to increase nitric oxide through the nitrate-nitrite-NO pathway. Ingested nitrate (NO₃⁻) is first reduced to nitrite (NO₂⁻) by anaerobic bacteria in the oral cavity. This nitrite is then absorbed into the bloodstream and can be further reduced to nitric oxide in tissues and blood, particularly under hypoxic conditions. This pathway is independent of the NOS enzymes.
Signaling Pathway Diagrams
Quantitative Data Comparison
The following table summarizes findings from various studies on the effects of L-arginine and nitrate supplementation (as a proxy for this compound) on plasma nitric oxide biomarkers and vasodilation. Direct comparative studies between this compound and L-arginine on these specific outcomes are limited.
| Parameter | L-arginine Supplementation | Nitrate Supplementation (from various sources) | Key Findings & Citations |
| Plasma Nitrite (nmol/L) | Inconsistent results. Some studies show no significant increase. | Significant increases observed. | L-arginine + nitrate supplementation resulted in plasma nitrite of 319 ± 54 nmol/L, similar to nitrate alone (328 ± 107 nmol/L), both significantly higher than placebo (149 ± 64 nmol/L)[1]. Acute L-arginine supplementation (6g) did not significantly change NOx concentrations compared to placebo[2]. |
| Plasma Nitrate (μmol/L) | Generally no significant increase. | Significant and substantial increases observed. | In a study with hypercholesterolemic rabbits, L-arginine supplementation did not significantly increase nitrate levels[3]. |
| Forearm Blood Flow (mL/100mL/min) | Variable outcomes. Some studies show increases, particularly in individuals with endothelial dysfunction. | Limited direct data, but vasodilation is a known effect of NO. | L-arginine has shown inconsistent effects on blood flow in healthy individuals but may improve it in certain clinical populations[4][5][6]. |
| Flow-Mediated Dilation (%) | Mixed results, with some studies showing improvement, especially in those with baseline endothelial dysfunction. | Improvements have been noted in some studies. | L-arginine and creatine supplementation had no effects on vascular function in patients with coronary artery disease[5][6]. |
Experimental Protocols
Measurement of Forearm Blood Flow via Venous Occlusion Plethysmography
Objective: To measure forearm blood flow non-invasively.
Materials:
-
Venous occlusion plethysmograph with mercury-in-silastic strain gauges
-
Inflatable cuffs (wrist and upper arm)
-
Data acquisition system
Procedure:
-
Subject Preparation: The subject lies in a supine position in a temperature-controlled room. The forearm to be measured is elevated slightly above the level of the heart to ensure venous drainage[7][8].
-
Cuff and Gauge Placement: A wrist cuff is placed on the subject's wrist and inflated to suprasystolic pressure to exclude hand circulation from the measurement. An occlusion cuff is placed around the upper arm. A strain gauge is positioned around the widest part of the forearm[8][9][10].
-
Measurement Principle: The upper arm cuff is inflated to a pressure (typically 40-50 mmHg) that occludes venous outflow but does not affect arterial inflow. This causes a transient increase in forearm volume due to the accumulation of arterial blood[7][8][10][11].
-
Data Acquisition: The strain gauge detects the change in forearm circumference, which is proportional to the change in volume. The rate of volume change is recorded by the data acquisition system and is indicative of the arterial blood inflow[8][9][10].
-
Measurement Cycles: The upper arm cuff is typically inflated for 7-10 seconds and then deflated for a similar period to allow for venous drainage before the next measurement. This cycle is repeated to obtain multiple readings[8].
-
Data Analysis: Forearm blood flow is calculated from the rate of change in forearm volume and is typically expressed as milliliters of blood flow per 100 milliliters of forearm tissue per minute (ml/100ml/min).
Quantification of Plasma Nitrite and Nitrate using the Griess Assay
Objective: To quantify the concentration of nitrite (NO₂⁻) and total nitrogen oxides (NOx = nitrite + nitrate) in plasma as an indirect measure of nitric oxide production.
Materials:
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase
-
NADPH
-
Sodium nitrite standard solution
-
Microplate reader
-
96-well microplates
Procedure:
-
Sample Preparation:
-
Nitrate Reduction (for NOx measurement):
-
To measure total NOx, nitrate in the plasma must first be converted to nitrite.
-
Incubate the plasma sample with nitrate reductase and its cofactor, NADPH, according to the kit manufacturer's instructions. This enzymatic reaction reduces nitrate to nitrite.
-
-
Griess Reaction:
-
Add the Griess reagents (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to the plasma samples (either with or without the nitrate reduction step) and to a series of sodium nitrite standards of known concentrations[12][13][14][15][16].
-
Sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt.
-
This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.
-
-
Incubation and Measurement:
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.
-
Determine the nitrite concentration in the plasma samples by interpolating their absorbance values on the standard curve. For NOx, this value represents the total nitrite and nitrate concentration.
-
Conclusion
Both L-arginine and this compound have plausible mechanisms for increasing nitric oxide production. L-arginine acts as a direct substrate for NOS, while this compound provides a source of nitrate for the nitrate-nitrite-NO pathway.
The available evidence suggests that nitrate supplementation is effective at increasing plasma nitrite and nitrate levels, which are biomarkers of nitric oxide availability[1]. The effects of L-arginine on these biomarkers are less consistent, with some studies showing no significant increase, particularly in healthy individuals[2].
The impact of both supplements on vasodilation and blood flow can be variable and may depend on the health status of the individual, with more pronounced effects often observed in populations with endothelial dysfunction.
Direct comparative studies are needed to definitively determine the relative efficacy of this compound versus L-arginine in boosting nitric oxide production and their subsequent physiological effects. Future research should focus on head-to-head clinical trials measuring plasma NOx, forearm blood flow, and other markers of endothelial function.
References
- 1. Effects of acute supplementation of L-arginine and nitrate on endurance and sprint performance in elite athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-arginine supplementation influenced nitrite but not nitrate and total nitrite in rabbit model of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supplementation with Nitric Oxide Precursors for Strength Performance: A Review of the Current Literature [mdpi.com]
- 5. The Effect of L-Arginine and Creatine on Vascular Function and Homocysteine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of L-arginine and creatine on vascular function and homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vascular-academy.com [vascular-academy.com]
- 8. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plethysmographic Techniques in the Diagnosis of Venous Disease | Thoracic Key [thoracickey.com]
- 10. researchgate.net [researchgate.net]
- 11. Venous Occlusion Plethysmography (VOP) - medis. GmbH [medis.company]
- 12. air.unimi.it [air.unimi.it]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Creatine Nitrate and Sodium Nitrate on Performance Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of creatine nitrate and sodium nitrate as ergogenic aids. The analysis is based on available experimental data to assist researchers and professionals in drug development in understanding the physiological and performance impacts of these two compounds. While direct comparative studies are limited, this guide synthesizes findings from separate investigations to offer a comprehensive overview.
Executive Summary
Both this compound and sodium nitrate aim to enhance athletic performance, but they operate through distinct primary mechanisms. Creatine is well-established for its role in rapidly regenerating adenosine triphosphate (ATP) during high-intensity, short-duration activities.[1][2] The addition of a nitrate group to creatine is theorized to improve solubility and provide an additional benefit through nitric oxide (NO) production, potentially enhancing blood flow and muscle oxygenation.[3][4][5] Sodium nitrate serves as a direct source of dietary nitrate, which is converted to nitric oxide in the body, a key regulator of vascular function and cellular metabolism.[6][7]
Current evidence supports this compound for improvements in strength and power, demonstrating comparable or superior effects to the well-researched creatine monohydrate.[8] Sodium nitrate has shown benefits in improving time to exhaustion and exercise efficiency, particularly in recreationally active individuals, though its effects on elite athletes are less clear.[9][10][11]
Data on Performance Enhancement
The following table summarizes quantitative data from key studies on this compound and sodium nitrate. It is important to note that the data is not from a head-to-head trial, and thus direct comparisons should be made with caution.
| Performance Metric | This compound (High Dose) | Sodium Nitrate | Placebo | Study Population |
| Bench Press Lifting Volume (kg) (Change from Baseline) | ↑ 267.2 | Not Assessed | ↑ 126.6 | Resistance-trained males |
| Bench Press Peak Power (W) (Change from Baseline) | ↑ 60.9 | Not Assessed | ↑ 59.0 | Resistance-trained males |
| Time to Exhaustion | Not Assessed | Moderate Benefit (Effect Size = 0.79) | No Benefit | Healthy Individuals |
| Time Trial Performance | No Ergogenic Effect (4km) | Small, Insignificant Benefit (Effect Size = 0.11) | No Benefit | Healthy Individuals |
| Mean Power Output | Not Assessed | Small Positive Effect (SMD: 0.20) | No Benefit | Healthy Individuals |
Note: Data for this compound is from a study comparing it to Creatine Monohydrate and Placebo.[8] Data for Sodium Nitrate is derived from meta-analyses.[12][13][14]
Signaling Pathways and Experimental Design
To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the nitric oxide signaling pathway and a standard experimental workflow for supplementation studies.
Nitric Oxide (NO) Signaling Pathway
Dietary nitrate, from sources like sodium nitrate or the nitrate moiety of this compound, is converted in the body to nitric oxide. This molecule plays a crucial role in vasodilation and cellular efficiency.
Caption: Conversion of dietary nitrate to nitric oxide and its downstream physiological effects.
Typical Experimental Workflow for Supplementation Trials
The following diagram outlines a standard double-blind, randomized, placebo-controlled crossover design frequently used in sports nutrition research to assess the efficacy of supplements like this compound and sodium nitrate.
Caption: A randomized, placebo-controlled crossover experimental design.
Detailed Experimental Protocols
This compound Supplementation Study
A key study investigating this compound utilized a randomized, double-blind, 28-day trial.[8]
-
Participants: 48 resistance-trained males were randomly assigned to one of four groups: Placebo, Creatine Monohydrate (3g), this compound Low-Dose (1.5g), or this compound High-Dose (3g).[8]
-
Supplementation Protocol: Participants underwent a 7-day loading phase, consuming four servings per day, followed by a 21-day maintenance phase of one serving per day.[8]
-
Performance Testing: Assessments were conducted at day 7 and day 28. Tests included bench press performance (lifting volume, peak power, average power) measured with a Tendo™ Power Analyzer, Wingate anaerobic power tests, and a 6x6-second repeated bicycle ergometer sprint test.[8]
-
Safety Monitoring: Blood markers for hepatorenal and muscle enzymes, along with heart rate and blood pressure, were monitored throughout the study.[8]
Sodium Nitrate Supplementation Meta-Analysis
Systematic reviews and meta-analyses on sodium nitrate (often administered as beetroot juice or sodium nitrate salt) provide a broader view of its efficacy.[9][12][13]
-
Participants: Studies typically include healthy, recreationally active young adults.[9][10] Ergogenic effects are less consistently observed in highly trained elite athletes (VO2peak > 65 ml/kg/min).[6][10][11]
-
Supplementation Protocol: Dosing strategies vary, ranging from a single acute dose (300-600 mg nitrate) ingested 2-3.5 hours before exercise to chronic loading over several days (1-15 days).[9][12][13]
-
Performance Testing: A wide range of tests are used, including time to exhaustion tests, time trials of varying distances, and graded exercise tests to measure oxygen cost and performance.[12][13]
Conclusion
Based on the available evidence, this compound appears to be a safe and effective supplement for improving strength and power, with performance benefits comparable to or exceeding creatine monohydrate at similar dosages.[8][15] Its primary mechanism is likely driven by the creatine component, with the nitrate moiety potentially offering enhanced solubility.[4][5][16]
Sodium nitrate supplementation has demonstrated a small but significant ergogenic effect, particularly in improving time to exhaustion in non-elite athletes.[9][10][12] Its efficacy is dependent on the individual's training status, with highly trained athletes showing a diminished response.[6][17] The primary mechanism is the enhancement of nitric oxide bioavailability, leading to improved vascular function and metabolic efficiency.[7][18]
For drug development professionals, this compound presents an interesting compound that combines the well-understood ergogenic effects of creatine with the potential for improved pharmacokinetics and vascular effects from nitrate. Sodium nitrate remains a viable compound for applications targeting exercise efficiency and endurance in specific, non-elite populations. Further head-to-head clinical trials are necessary to definitively determine the superior compound for specific performance outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bubsnaturals.com [bubsnaturals.com]
- 5. livemomentous.com [livemomentous.com]
- 6. Dietary nitrate and exercise performance: new strings to the beetroot bow - Gatorade Sports Science Institute [gssiweb.org]
- 7. cellucor.com [cellucor.com]
- 8. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergogenic Effect of Nitrate Supplementation: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.humankinetics.com [journals.humankinetics.com]
- 13. lifekey.com.au [lifekey.com.au]
- 14. mdpi.com [mdpi.com]
- 15. Creatine + nitrate safe for athletes, study finds [nutraingredients.com]
- 16. mrsupplement.com.au [mrsupplement.com.au]
- 17. Ergogenic Effect of Nitrate Supplementation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
The Pharmacokinetic Profile of Creatine Salts: An In Vivo Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the comparative in vivo pharmacokinetics of various creatine salts, supported by experimental data and detailed methodologies.
Creatine monohydrate has long been the gold standard in supplementation and clinical research due to its extensive backing by efficacy and safety studies.[1][2] However, the emergence of alternative creatine salts, marketed with claims of superior solubility, bioavailability, and stability, necessitates a thorough in vivo comparison of their pharmacokinetic profiles. This guide provides an objective analysis of the available scientific literature, summarizing key pharmacokinetic parameters and detailing the experimental protocols used in these investigations.
Comparative Pharmacokinetic Data
The oral bioavailability and resulting plasma concentrations of creatine are critical determinants of its efficacy. The following tables summarize the key pharmacokinetic parameters observed in in vivo studies comparing different creatine salts.
Table 1: Pharmacokinetic Parameters of Creatine Monohydrate, Tri-Creatine Citrate, and Creatine Pyruvate in Humans
| Parameter | Creatine Monohydrate (CrM) | Tri-Creatine Citrate (CrC) | Creatine Pyruvate (CrPyr) |
| Dose (Creatine) | 4.4 g | 4.4 g | 4.4 g |
| Cmax (µmol/L) | 756 ± 174 | 779 ± 153 | 974 ± 204* |
| Tmax (h) | 1.83 ± 0.75 | 2.08 ± 0.79 | 1.92 ± 0.67 |
| AUC (µmol/h/L) | 2108 ± 503 | 2209 ± 413 | 2404 ± 469** |
Data from a human study involving six healthy subjects in a balanced cross-over design.[3] *Significantly higher peak concentrations (17%) and Area Under the Curve (14%) were observed with Creatine Pyruvate compared to Creatine Monohydrate and Tri-Creatine Citrate.[3][4] *No significant differences in peak concentration or AUC were found between Creatine Monohydrate and Tri-Creatine Citrate.[3][4]
Table 2: Absolute Oral Bioavailability of Creatine Monohydrate in Rats and Predicted Human Bioavailability of Different Creatine Salts
| Creatine Salt | Species | Dose | Absolute Oral Bioavailability (%) |
| Creatine Monohydrate | Rat | 10 mg/kg | 53% |
| Creatine Monohydrate | Rat | 70 mg/kg | 16% |
| Creatine Monohydrate | Human (Predicted) | 70 mg/kg | 17% |
| Creatine Hydrochloride (CHCl) | Human (Predicted) | 70 mg/kg | 66% |
Data derived from a study in rats and a subsequent physiologically-based pharmacokinetic (PBPK) model scaled to humans.[5][6][7] The study in rats suggests that the oral bioavailability of creatine monohydrate is less than 100% and is dose-dependent.[5][6][7]
Table 3: Predicted Increase in Plasma AUC of Different Creatine Salts Compared to Creatine Monohydrate in Humans (Simulation)
| Creatine Salt | Predicted Increase in Plasma AUC₀-∞ |
| Creatine Citrate (CrC) | 24.4% |
| Creatine Pyruvate (CrPyr) | 52.1% |
| Creatine Hydrochloride (CHCl) | 56.3% |
These values are based on in-silico simulations using a PBPK model following a large dose (20 g/day ).[6][7]
In Vivo Experimental Protocols
The following section details the methodologies employed in the key in vivo pharmacokinetic studies cited in this guide.
Study Design for Comparison of Creatine Monohydrate, Tri-Creatine Citrate, and Creatine Pyruvate
-
Subjects: The study involved six healthy participants, comprising three females and three males.[3][4]
-
Study Type: A balanced, cross-over design was implemented.[3][4]
-
Dosing: Each subject ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of creatine monohydrate (CrM), tri-creatine citrate (CrC), or creatine pyruvate (CrPyr).[3][4]
-
Blood Sampling: Plasma concentration curves were determined over a period of eight hours following ingestion.[3][4]
-
Pharmacokinetic Analysis: The collected plasma concentration data were subjected to pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.[3][4]
-
Statistical Analysis: Primary derived data were analyzed using repeated measures ANOVA.[3][4]
Study Design for Determining Absolute Oral Bioavailability of Creatine Monohydrate in Rats
-
Subjects: Adult male rats were used for the study.[5]
-
Dosing:
-
Blood Sampling: Plasma samples were collected at various time points to measure the concentration of 13C-creatine.[5]
-
Bioavailability Calculation: The absolute oral bioavailability was calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from intravenous administration.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of different creatine salts.
Caption: Experimental workflow for a comparative in vivo pharmacokinetic study of creatine salts.
Discussion and Future Directions
The available in vivo data and predictive models suggest that while creatine monohydrate is highly bioavailable, certain creatine salts like creatine pyruvate and creatine hydrochloride may offer pharmacokinetic advantages, such as higher peak plasma concentrations and greater overall exposure (AUC).[3][4][6][7] The improved solubility of these salts is a proposed mechanism for these potential advantages.[3][8]
However, it is important to note that the clinical significance of these modest pharmacokinetic differences is still under investigation.[9] The assertion that buffered creatine is more effective or safer than creatine monohydrate has not been supported by scientific evidence.[10][11][12] Studies have shown that buffered creatine does not lead to greater changes in muscle creatine content, body composition, or training adaptations compared to creatine monohydrate.[11][12]
Future research should focus on conducting more head-to-head in vivo human trials comparing a wider array of creatine salts. These studies should not only measure plasma pharmacokinetics but also assess muscle creatine uptake and functional outcomes to fully elucidate the physiological and clinical relevance of any observed pharmacokinetic differences.
References
- 1. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 9. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ast-ss.com [ast-ss.com]
- 11. A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Analysis of Creatine Nitrate Supplementation
A comprehensive review of current literature reveals that while creatine monohydrate remains the most extensively studied ergogenic aid, creatine nitrate is emerging as a viable alternative with a distinct physiological profile.[1][2][3] This guide synthesizes findings from key studies to offer a comparative analysis of this compound, focusing on its effects on athletic performance, its proposed mechanisms, and safety profile. Unlike the wealth of data available for creatine monohydrate, dedicated meta-analyses for this compound are not yet prevalent in peer-reviewed literature; this guide therefore aggregates and compares data from individual clinical trials.
Core Mechanisms: A Dual-Pathway Approach
This compound is theorized to leverage the ergogenic effects of both creatine and nitrate.[3][4] Creatine enhances performance primarily by increasing intramuscular phosphocreatine (PCr) stores, which facilitates the rapid regeneration of adenosine triphosphate (ATP) during high-intensity, short-duration exercise.[4][5][6] The nitrate component contributes by serving as a precursor to nitric oxide (NO), a vasodilator that may improve blood flow, muscle oxygenation, and nutrient delivery.[3][4][7]
Comparative Performance Data
Studies have investigated this compound's effects on strength, power, endurance, and body composition, often in direct comparison to the gold standard, creatine monohydrate.
Strength and Power Output
Research indicates that this compound can provide ergogenic benefits for resistance exercise.[8] A study by Dalton et al. (2017) found that a high dose of this compound (6g) for 5 days significantly improved 1-repetition maximum (1RM) bench press and leg press strength compared to a placebo.[8] Another study noted that a high-dose this compound group (CrN-High) showed significant increases in bench press lifting volume and average power output compared to a placebo after 28 days of supplementation.[9][10] However, performance benefits were often comparable to those seen with creatine monohydrate.[9][10]
Muscular Endurance
Evidence suggests a potential benefit for muscular endurance. In one study, a low dose of this compound (CNL) was associated with an increase in bench press repetitions performed at 70% of 1RM during recovery.[8] This aligns with the theoretical benefits of the nitrate component, which has been shown in meta-analyses to improve muscular endurance.[11][12]
Anaerobic Sprint Performance
The impact on anaerobic sprint performance, such as in cycling time trials, appears to be limited. One study reported that this compound supplementation did not significantly affect 4 km cycling time trial performance.[8] This is consistent with broader findings on nitrate supplementation, which show mixed effects on time trial performance.[11][13]
Data Summary: this compound vs. Creatine Monohydrate & Placebo
| Study & Duration | Outcome Measure | This compound (High Dose) | This compound (Low Dose) | Creatine Monohydrate | Placebo |
| Dalton et al. (2017) [8] (6 days) | 1RM Bench Press | ▲ +6.1 kg | ▲ +2.0 kg | - | ▲ +0.7 kg |
| 1RM Leg Press | ▲ +24.7 kg | ▲ +14.6 kg | - | ▲ +13.9 kg | |
| Bench Press Reps (70% 1RM) | ▲ +0.5 reps | ▲ +0.9 reps | - | ▲ +0.4 reps | |
| Galvan et al. (2016) [9][10] (28 days) | Bench Press Lifting Volume | ▲ +267.2 kg | ▲ +118.3 kg | ▲ +194.1 kg | ▲ +126.6 kg |
| Bench Press Peak Power | ▲ +60.9 W | ▲ +40.9 W | ▲ +68.6 W | ▲ +59.0 W | |
| Joy et al. (2016) [14] (28 days) | Bench Press Peak Power | ▲ +522.8 W (2g CrN) | ▲ +384.0 W (1g CrN) | ▲ (3g CrM) | ▲ +422.9 W |
| Bench Press Average Power | ▲ +470.3 W (2g CrN) | ▲ +384.0 W (1g CrN) | ▲ (3g CrM) | ▲ +386.1 W |
Note: ▲ denotes change from baseline. Data is simplified for comparison. CrN=this compound; CrM=Creatine Monohydrate. Not all studies directly compared all groups.
Experimental Protocols
The methodologies employed in this compound research are critical for interpreting the results. A typical study design involves a randomized, double-blind, placebo-controlled trial.
Galvan et al. (2016) Chronic Supplementation Study
-
Objective: To determine the 28-day safety and efficacy of this compound supplementation.[9][10]
-
Participants: 48 healthy, recreationally active males.[10][15]
-
Design: Randomized, double-blind, parallel-group trial.[10][15]
-
Supplementation Protocol: Participants were assigned to one of four groups: Placebo, Creatine Monohydrate (3g), this compound-Low (1.5g), or this compound-High (3g). A 7-day loading phase (4 servings/day) was followed by 21 days of maintenance (1 serving/day).[9][10]
-
Performance Testing: Assessments were conducted on day 7 and day 28, including Tendo™ bench press performance, Wingate anaerobic testing, and a 6x6-second bicycle ergometer sprint test.[10]
-
Safety Monitoring: Blood markers for hepatorenal and muscle enzymes, heart rate, and blood pressure were measured.[10]
References
- 1. mrsupplement.com.au [mrsupplement.com.au]
- 2. livemomentous.com [livemomentous.com]
- 3. bubsnaturals.com [bubsnaturals.com]
- 4. cellucor.com [cellucor.com]
- 5. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of this compound and Caffeine Individually or Combined on Exercise Performance and Cognitive Function: A Randomized, Crossover, Double-Blind, Placebo-Controlled Trial [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hematological and Hemodynamic Responses to Acute and Short-Term this compound Supplementation | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Acute and chronic safety and efficacy of dose dependent this compound supplementation and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Dietary Nitrate Supplementation and Exercise Performance: An Umbrella Review of 20 Published Systematic Reviews with Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.humankinetics.com [journals.humankinetics.com]
- 14. Effects of 28 days of two this compound based dietary supplements on bench press power in recreationally active males - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Creatine + nitrate safe for athletes, study finds [nutraingredients.com]
Independent Verification of the Safety Profile of Creatine Nitrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of creatine nitrate against the well-established safety profile of creatine monohydrate and other alternatives. The information is supported by available experimental data from human clinical trials. Due to a notable lack of publicly available in vitro toxicology studies specifically on this compound, this guide also details the standard experimental protocols for cytotoxicity and genotoxicity assays that should be employed for a comprehensive safety assessment.
Comparison of Safety Profiles: this compound vs. Creatine Monohydrate
Creatine monohydrate is the most extensively studied form of creatine, with a robust safety profile established over decades of research.[1][2][3][4] this compound, a newer entrant, is creatine bonded to a nitrate group, which is claimed to enhance water solubility and absorption.[1] While short-term studies suggest a good safety profile for this compound, the volume of research is significantly less comprehensive than that for creatine monohydrate.[1]
Key Safety Considerations:
-
Gastrointestinal Distress: Creatine monohydrate can cause bloating and stomach discomfort in some individuals, particularly during a "loading" phase, which may be linked to its lower solubility.[5] this compound's higher solubility is suggested to reduce the likelihood of these side effects.[5][6]
-
Kidney Function: Long-term studies on creatine monohydrate have shown no adverse effects on kidney function in healthy individuals.[7] Short-term studies on this compound have also not reported significant negative impacts on renal markers.[8][9][10][11]
-
Cardiovascular Effects: A potential concern with this compound is the nitrate component, which can act as a vasodilator and potentially lower blood pressure.[5] However, short-term studies have not found significant adverse hemodynamic changes at typical dosages.[9][12][13]
-
Long-Term Safety: The long-term safety of this compound has not been well-established, unlike creatine monohydrate, which has been studied for periods of up to five years with no documented detrimental effects in healthy individuals.[2]
Quantitative Data from Human Safety Studies
The following tables summarize the available quantitative data from short-term clinical trials on this compound. It is important to note that direct, head-to-head, long-term safety studies comparing this compound and creatine monohydrate are limited.
Table 1: Hematological and Metabolic Markers from a 28-Day this compound Supplementation Study
| Marker | Control (No Supplement) | This compound (1g/day) | This compound (2g/day) | Clinical Significance |
| Absolute Lymphocytes | Baseline | ↑ (lesser extent than control) | ↓ (significant decrease) | Statistically significant changes noted, but values remained within normal clinical ranges.[8][10][11] |
| Absolute Monocytes | Baseline | ↑ (relative to control) | ↑ (lesser extent than 1g) | Statistically significant changes noted, but values remained within normal clinical ranges.[8][10][11] |
| Creatinine | Baseline | No significant change reported | No significant change reported | Creatine supplementation can slightly increase creatinine levels, but this is not necessarily indicative of kidney damage.[3] |
| Blood Urea Nitrogen (BUN) | Baseline | No significant change reported | ↑ (beyond clinical range in one lab, but not statistically significant overall) | May be a concern for individuals with pre-existing elevated BUN levels.[8][10][11] |
| Alanine Aminotransferase (ALT) | Baseline | Lab x time differences observed | Lab x time differences observed | Changes were observed but were not deemed clinically significant.[8][10][11] |
Data synthesized from a 28-day study involving 58 young, healthy participants.[8][10][11] The study noted some statistically significant interactions, but concluded that this compound appears to be safe at these doses for up to 28 days.[8][11]
Table 2: Side Effect Profile from a 6-Day this compound Supplementation Study
| Side Effect | Placebo | This compound (3g/day) | This compound (6g/day) |
| Dizziness | Reported | Reported | Reported |
| Headache | Reported | Reported | Reported |
| Nausea | Reported | Reported | Reported |
In a 6-day study, the number of reported minimal side effects was similar across all groups, with no significant differences found.[9][13][14]
Experimental Protocols
A thorough safety assessment of any new dietary ingredient should include in vitro cytotoxicity and genotoxicity assays. As no specific studies of this nature have been published for this compound, the following are detailed standard methodologies for these key experiments.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.
-
Cell Culture: Human cell lines (e.g., HepG2 for liver cells, Caco-2 for intestinal cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound dissolved in the cell culture medium. A vehicle control (the solvent used to dissolve the this compound) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. An IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated.
2. LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of the cytoplasmic enzyme LDH into the cell culture medium, which is an indicator of cell membrane damage and cytotoxicity.
-
Cell Culture and Treatment: Similar to the MTT assay, cells are cultured, seeded in 96-well plates, and treated with various concentrations of this compound.
-
Sample Collection: After the incubation period, a sample of the cell culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: The absorbance of the colored product is measured with a microplate reader at a specific wavelength (typically around 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Results are often expressed as a percentage of a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Genotoxicity Assay
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15][16][17][18][19]
-
Bacterial Strains: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium).[15][16] These strains have different mutations in the genes responsible for histidine synthesis.
-
Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize chemicals into their more active, and potentially mutagenic, forms, mimicking mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on a petri dish with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Reversion Analysis: If the this compound is mutagenic, it will cause a reverse mutation in the histidine genes of the bacteria, allowing them to synthesize their own histidine and form visible colonies on the plate.
-
Data Analysis: The number of revertant colonies is counted for each concentration of this compound and compared to the number of spontaneous revertant colonies in the negative control (vehicle-treated) plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result for mutagenicity.
Mandatory Visualizations
Experimental Workflow for Supplement Safety Evaluation
Caption: A generalized workflow for assessing the safety of a new dietary supplement.
Hypothesized Metabolic Pathway of Creatine to Formaldehyde
Caption: A simplified diagram of the hypothesized metabolic conversion of creatine to formaldehyde.
Conclusion
The available short-term human studies suggest that this compound is generally safe for consumption in healthy individuals at recommended doses.[8][9][10][13][20] However, the body of evidence is substantially smaller than that for creatine monohydrate, which remains the gold standard for creatine supplementation due to its well-established long-term safety and efficacy profile.[1][2][3][4][7]
A significant gap in the safety assessment of this compound is the lack of publicly available in vitro cytotoxicity and genotoxicity data. Such studies are crucial for a comprehensive understanding of the compound's potential to cause cellular damage or genetic mutations. The theoretical metabolic pathway leading to formaldehyde production from creatine warrants further investigation to determine its clinical relevance.[21][22][23]
References
- 1. jinfiniti.com [jinfiniti.com]
- 2. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A short review of the most common safety concerns regarding creatine ingestion [frontiersin.org]
- 4. Frontiers | Creatine supplementation is safe, beneficial throughout the lifespan, and should not be restricted [frontiersin.org]
- 5. collagensei.com [collagensei.com]
- 6. bulknutrients.com.au [bulknutrients.com.au]
- 7. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 8. 28 days of this compound supplementation is apparently safe in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 28 days of this compound supplementation is apparently safe in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creatine + nitrate safe for athletes, study finds [nutraingredients.com]
- 13. Hematological and Hemodynamic Responses to Acute and Short-Term this compound Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 18. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. The cellular function and molecular mechanism of formaldehyde in cardiovascular disease and heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of creatine supplementation along with resistance training on urinary formaldehyde and serum enzymes in wrestlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Creatine Nitrate Disposal
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of creatine nitrate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Assessment
This compound, while not universally classified as a hazardous substance, requires careful handling due to its composition. The primary hazards are associated with its potential as a skin and eye irritant, and the oxidizing properties of the nitrate component.
-
Primary Hazards:
Crucial First Step: Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS contains detailed information on hazards, handling, and emergency procedures.
Regulatory Compliance
Waste generators are legally responsible for correctly classifying and disposing of chemical waste.[3][4] Disposal procedures must comply with all local, state, and federal regulations. It is imperative to consult these regulations to determine if this compound is classified as hazardous waste in your jurisdiction.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of dust formation, use a fume hood or wear a dust respirator.[5]
Step-by-Step Disposal Procedure
Step 1: Waste Characterization
-
Unused/Expired Pure Product: Keep the chemical in its original, sealed container if possible.[3]
-
Contaminated Material: This includes this compound mixed with other chemicals, solvents, or spill cleanup debris. This waste must be treated as hazardous.
-
Aqueous Solutions: Solutions of this compound should be disposed of as hazardous liquid waste.[5] Do not discharge to sewer systems unless explicitly permitted by local wastewater authorities.[1]
Step 2: Segregation and Storage
-
Incompatible Materials: Store this compound waste separately from incompatible materials, especially strong acids, bases, reducing agents, and combustible materials.[2][6]
-
Waste Container: Use a designated, chemically compatible, and leak-proof container for waste accumulation.[6][7] The container must have a secure, screw-top cap and be kept closed except when adding waste.[6]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated, cool, and dry location.[1][6] The SAA must have secondary containment to control any potential leaks.[6]
Step 3: Labeling
-
All waste containers must be clearly labeled as soon as the first drop of waste is added.[5]
-
The label must include:
Step 4: Final Disposal
-
Licensed Disposal Company: The recommended and safest method for disposing of this compound waste is to use a licensed hazardous waste disposal company.[3]
-
Prohibited Methods: Do not dispose of this compound in the regular trash or down the drain.[7] Improper disposal can lead to environmental contamination and significant legal penalties.[7]
Data Summary: Chemical Properties and Hazards
The following table summarizes key information relevant to the safe handling and disposal of creatine compounds and nitrates.
| Property | Creatine Compounds | Nitrate Compounds | Disposal Implication |
| Physical State | Typically a white to off-white crystalline solid.[1] | Can be solid or in solution. | Solid waste should be kept separate from liquid waste.[8] Avoid creating dust during handling.[4] |
| Primary Hazards | Skin and eye irritant.[1] | Oxidizing agents. | Wear appropriate PPE. Segregate from incompatible materials, particularly flammables and reducing agents.[6] |
| Incompatibilities | Strong oxidizing agents.[2][4] | Reducing agents, strong acids, organic materials. | Store waste in designated, segregated areas to prevent dangerous reactions.[6] |
| Decomposition Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO2).[2] | Nitrogen oxides (NOx). | Ensure adequate ventilation during handling and storage.[3][4] |
Experimental Protocols
Disposal procedures for chemical waste like this compound are governed by regulatory safety standards and the specific guidance found in the Safety Data Sheet (SDS), rather than by experimental research protocols.[3] No experimental protocols for the specific disposal or degradation of this compound were identified. The procedures outlined above represent the standard best practices for laboratory chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
